Geldanamycin-FITC
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C55H63N5O13S |
|---|---|
Molekulargewicht |
1034.2 g/mol |
IUPAC-Name |
5-[6-[[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid |
InChI |
InChI=1S/C55H63N5O13S/c1-29-22-40-48(42(63)28-41(50(40)65)60-52(66)30(2)12-11-13-43(70-5)51(73-54(56)69)32(4)24-31(3)49(64)46(23-29)71-6)57-20-9-7-8-10-21-58-55(74)59-33-14-17-36(39(25-33)53(67)68)47-37-18-15-34(61)26-44(37)72-45-27-35(62)16-19-38(45)47/h11-19,24-29,31,43,46,49,51,57,61,64H,7-10,20-23H2,1-6H3,(H2,56,69)(H,60,66)(H,67,68)(H2,58,59,74)/b13-11-,30-12+,32-24+/t29-,31+,43+,46+,49-,51+/m1/s1 |
InChI-Schlüssel |
NLCWMGUTUFWVHY-CPMGOHQRSA-N |
Isomerische SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)/C)OC)OC(=O)N)\C)C)O)OC |
Kanonische SMILES |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCCNC(=S)NC3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)C)OC)OC(=O)N)C)C)O)OC |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Geldanamycin-FITC: A Technical Guide to its Mechanism of Action as an Hsp90 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: Geldanamycin and its derivatives have been pivotal in the study of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous signaling proteins implicated in oncogenesis. The conjugation of Geldanamycin with Fluorescein isothiocyanate (FITC) provides a powerful tool for investigating Hsp90's role, enabling high-throughput screening and direct visualization. This document provides an in-depth examination of the mechanism of action of Geldanamycin-FITC, detailing its molecular interactions, downstream cellular consequences, relevant quantitative data, and key experimental protocols.
Core Mechanism of Action: Hsp90 Inhibition
The primary mechanism of action of Geldanamycin is the specific and potent inhibition of the Hsp90 molecular chaperone.[1] Hsp90 is an essential ATP-dependent chaperone that facilitates the proper folding, conformational maturation, and stability of a wide array of "client" proteins.[1][2] Many of these client proteins are crucial nodes in signal transduction pathways that regulate cell growth, differentiation, and survival.[1]
Geldanamycin exerts its inhibitory effect by binding to a highly conserved pocket in the N-terminal domain of Hsp90.[3][4] This pocket is the binding site for ATP, and Geldanamycin acts as a competitive inhibitor, blocking the essential ATPase activity of Hsp90.[3][5][6] The hydrolysis of ATP is critical for the Hsp90 chaperone cycle, which allows it to process and stabilize its client proteins. By preventing ATP binding and hydrolysis, Geldanamycin locks Hsp90 in a non-functional state, perturbing the formation of the mature chaperone complex.[2][3]
The disruption of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its dependent client proteins.[1][7] These non-native or misfolded proteins are subsequently recognized by the cell's quality control machinery and targeted for degradation. This process is primarily mediated by the ubiquitin-proteasome pathway.[2][3] The E3 ubiquitin ligase, CHIP (Carboxy-terminus of Hsp70 Interacting Protein), plays a crucial role by binding to the Hsp70/Hsp90 complex and ubiquitinating the client protein, flagging it for destruction by the proteasome.[2][8]
The FITC conjugate serves as a fluorescent probe, allowing for direct measurement of this interaction in assays like fluorescence polarization.[9] Notably, some evidence suggests that the this compound conjugate (GA-FITC) is cell-membrane impermeable, making it a specific tool for studying cell surface Hsp90 functions without affecting the cytosolic pool.[10]
Downstream Signaling Consequences
By promoting the degradation of numerous oncogenic client proteins, Geldanamycin simultaneously disrupts multiple signaling pathways that are fundamental to cancer cell proliferation and survival.
Key client proteins and their associated pathways affected include:
-
Receptor Tyrosine Kinases (e.g., HER2/ErbB2): Degradation of HER2 is a hallmark of Hsp90 inhibition, impacting downstream PI3K/Akt and MAPK pathways in breast cancer.[8][11]
-
RAF-1 Kinase: As a key component of the MAPK/ERK pathway, RAF-1 degradation leads to decreased proliferation and survival signaling.[6][12]
-
AKT Kinase: AKT is a central node in the PI3K/Akt pathway, a critical regulator of cell survival, metabolism, and proliferation. Its degradation promotes apoptosis.[12][13]
-
Hypoxia-Inducible Factor 1α (HIF-1α): Hsp90 is required for HIF-1α stability. Its degradation impairs the ability of tumor cells to adapt to hypoxic environments, inhibiting angiogenesis.[7][11]
-
Mutant p53: Geldanamycin can destabilize certain mutant forms of the p53 tumor suppressor, reducing their oncogenic gain-of-function activities.[7][14]
The collective degradation of these and other client proteins results in potent anti-proliferative and pro-apoptotic effects in cancer cells.
Quantitative Data Summary
The potency of Geldanamycin and its fluorescent conjugate can be quantified through various assays. The following table summarizes key reported values.
| Parameter | Compound | Target/System | Value | Reference |
| IC₅₀ | This compound | Hsp90 | 60 nM | [15] |
| IC₅₀ | This compound | Hsp90 | 84 nM | [15] |
| IC₅₀ | Geldanamycin | c-Jun Expression | 75 nM | [7] |
| K_d | CHIP - Hsp70 Complex | In vitro | ~1 µM | [8] |
| K_d | CHIP - Hsp90 Complex | In vitro | ~4.5 µM | [8] |
Note: IC₅₀ (Half-maximal inhibitory concentration) and K_d (Dissociation constant) values can vary based on the specific Hsp90 isoform, assay conditions, and cell line used.
Key Experimental Protocols
Fluorescence Polarization Assay (FPA) for Hsp90 Inhibitor Screening
This assay measures the binding of this compound to Hsp90. The small, rapidly rotating GA-FITC molecule has low fluorescence polarization. When bound to the large Hsp90 protein, its rotation slows, and polarization increases. Competing inhibitors will displace GA-FITC, causing a drop in polarization.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.[9]
-
Prepare a stock solution of this compound (e.g., 2.5 µM in DMSO).[15]
-
Prepare a stock of purified recombinant Hsp90 protein (e.g., Hsp90α).
-
Prepare test compounds at various concentrations in DMSO.
-
-
Assay Setup (384-well microplate):
-
Incubation: Incubate the plate at 4°C overnight or at room temperature for 2-4 hours, protected from light.[9]
-
Measurement: Measure fluorescence polarization using a suitable plate reader with a 480-nm excitation filter and a 535-nm emission filter.[9]
-
Data Analysis: Calculate the percentage of inhibition relative to high (GA-FITC + Hsp90) and low (GA-FITC only) polarization controls. Plot the percentage of inhibition against compound concentration to determine the IC₅₀ value.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin-induced PCNA degradation in isolated Hsp90 complex from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 7. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]
- 8. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and validation of small-molecule heat-shock protein 90 inhibitors through multimodality molecular imaging in living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Geldanamycin-FITC Binding Affinity for HSP90 Isoforms: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of Geldanamycin-FITC for various isoforms of Heat Shock Protein 90 (HSP90). It is designed to be a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed quantitative data, experimental protocols, and visualizations of relevant biological pathways.
Introduction to Geldanamycin and HSP90
Geldanamycin is a naturally occurring benzoquinone ansamycin that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide range of "client" proteins. These clients are often key components of signaling pathways that are crucial for cell growth, differentiation, and survival. In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins, making it an attractive target for cancer therapy.
The HSP90 family in mammals comprises four main isoforms:
-
HSP90α (inducible) and HSP90β (constitutive): Predominantly located in the cytoplasm.
-
GRP94 (Glucose-Regulated Protein 94): Localized in the endoplasmic reticulum.
-
TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1): Found in the mitochondria.
Geldanamycin exerts its inhibitory effect by binding to the N-terminal ATP-binding pocket of HSP90, thereby blocking its ATPase activity, which is essential for its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.
Geldanamycin conjugated with fluorescein isothiocyanate (this compound) is a valuable tool for studying HSP90-ligand interactions. This fluorescent probe is widely used in various assays, particularly in fluorescence polarization (FP) competition assays, to screen for and characterize novel HSP90 inhibitors.
Quantitative Binding Affinity of this compound for HSP90 Isoforms
| Isoform | Ligand | Method | Affinity Metric | Value (nM) |
| HSP90 (unspecified) | This compound | Not Specified | IC50 | 60[1] |
| HSP90 (unspecified) | This compound | Not Specified | IC50 | 84[1] |
Note: The specific HSP90 isoform for the IC50 values above was not detailed in the available source material. However, the widespread use of this compound in competition assays for all four isoforms (HSP90α, HSP90β, GRP94, and TRAP1) strongly suggests that it binds to each of them with sufficient affinity to be displaced by competing ligands.
Key Signaling Pathways Involving HSP90
HSP90 plays a pivotal role in numerous signaling pathways that are fundamental to cellular function and are often dysregulated in cancer. Inhibition of HSP90 can therefore simultaneously impact multiple oncogenic pathways.
Below are diagrams of key signaling pathways where HSP90 client proteins are critically involved.
Caption: Key signaling pathways regulated by HSP90.
Experimental Protocols
The determination of binding affinity for HSP90 inhibitors is commonly performed using fluorescence polarization (FP) competition assays with this compound as the fluorescent probe. Other techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can also be employed to characterize these interactions.
Fluorescence Polarization (FP) Competition Assay
This is a high-throughput and homogeneous assay method for measuring the binding of a small fluorescent ligand to a larger protein.
Principle: When a small fluorescent molecule like this compound is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a much larger protein like HSP90, its tumbling rate is significantly reduced, resulting in a higher degree of polarization of the emitted light. In a competition assay, a test compound that binds to the same site as this compound will displace it, leading to a decrease in fluorescence polarization.
Experimental Workflow:
Caption: Workflow for a Fluorescence Polarization competition assay.
Detailed Protocol:
-
Reagents and Buffers:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% Nonidet P-40, and 2 mM DTT.
-
This compound: Prepare a stock solution in DMSO and dilute to the final working concentration in assay buffer. The final concentration should ideally be at or below its Kd for the HSP90 isoform being tested.
-
HSP90 Isoforms: Recombinant human HSP90α, HSP90β, GRP94, or TRAP1. The concentration should be optimized to give a sufficient polarization window.
-
Test Compounds: Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
-
Procedure:
-
To the wells of a black, low-binding microplate, add the test compounds at various concentrations. Include controls for no inhibition (DMSO vehicle) and background (assay buffer only).
-
Add the HSP90 isoform to all wells except the background control.
-
Add this compound to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at ~485 nm and emission at ~528 nm).
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where mP_sample is the millipolarization value of the sample well, mP_free is the millipolarization of this compound alone, and mP_bound is the millipolarization of the this compound/HSP90 complex.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd of this compound for the specific HSP90 isoform is known.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One binding partner (e.g., an HSP90 isoform) is immobilized on the chip, and the other (e.g., Geldanamycin) is flowed over the surface. The binding event causes a change in mass at the surface, which is detected as a change in the resonance angle of the reflected light. This allows for the real-time determination of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff / kon).
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance experiment.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of two molecules. A solution of one molecule (e.g., Geldanamycin) is titrated into a solution of the other (e.g., an HSP90 isoform) in a sample cell. The heat released or absorbed during the binding event is measured. By analyzing the heat changes as a function of the molar ratio of the two molecules, one can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the binding reaction.
Experimental Workflow:
Caption: Workflow for an Isothermal Titration Calorimetry experiment.
Conclusion
This compound is an indispensable tool for the investigation of HSP90 inhibitors. Its binding to the four major HSP90 isoforms—HSP90α, HSP90β, GRP94, and TRAP1—enables its use as a universal probe in fluorescence polarization-based competition assays. While specific binding affinity data for this compound across all isoforms is not exhaustively documented, its utility in these assays underscores its broad reactivity. The detailed experimental protocols and an understanding of the critical signaling pathways involving HSP90 provided in this guide will aid researchers in the design and execution of robust experiments for the discovery and characterization of novel HSP90-targeted therapeutics. Further research to precisely quantify the binding kinetics of this compound with each HSP90 isoform would be beneficial for the continued refinement of inhibitor screening and characterization.
References
An In-depth Technical Guide to the Spectral Properties of Geldanamycin-FITC Conjugate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties of the Geldanamycin-FITC conjugate, a vital fluorescent probe for studying the function and inhibition of Heat Shock Protein 90 (Hsp90). Geldanamycin, a benzoquinone ansamycin antibiotic, is a potent inhibitor of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival.[1] The conjugation of Geldanamycin with Fluorescein Isothiocyanate (FITC), a widely used fluorophore, allows for the visualization and quantification of Geldanamycin's interaction with Hsp90 and its effects on cellular pathways.
This document details the known spectral characteristics of the this compound conjugate, provides in-depth experimental protocols for its characterization, and illustrates key signaling pathways and experimental workflows.
Spectral Properties of this compound
Table 1: Spectral Properties of this compound Conjugate
| Property | Value | Reference |
| Excitation Wavelength (λex) | ~488 nm | [2] |
| (Range: 451-495 nm) | [2] | |
| Emission Wavelength (λem) | ~515 nm | [2] |
| (Range: 496-570 nm) | [2] | |
| Quantum Yield (Φ) | Not specified in literature. A detailed protocol for its determination is provided in Section 2.3. | |
| Molar Extinction Coefficient (ε) | Not specified in literature. A detailed protocol for its determination is provided in Section 2.2. |
Experimental Protocols for Spectral Characterization
Accurate characterization of the spectral properties of this compound is essential for its effective use in research. The following sections provide detailed methodologies for determining its core spectral characteristics.
This protocol outlines the procedure for measuring the fluorescence excitation and emission spectra of the this compound conjugate.
Materials:
-
This compound conjugate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 1-10 mM). Store in the dark at -20°C.[2]
-
Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration suitable for fluorescence measurements (e.g., 1-10 µM). The optimal concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 515 nm).
-
Scan a range of excitation wavelengths (e.g., 400-500 nm).
-
The wavelength that gives the highest fluorescence intensity is the maximum excitation wavelength (λex).
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined maximum (λex).
-
Scan a range of emission wavelengths (e.g., 500-600 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the maximum emission wavelength (λem).
-
-
Data Analysis: Plot fluorescence intensity versus wavelength to visualize the excitation and emission spectra.
The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It can be determined using the Beer-Lambert law.
Materials:
-
This compound conjugate
-
High-purity solvent (e.g., DMSO or PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes of known path length (e.g., 1 cm)
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a precise volume of solvent to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
Absorbance Measurement:
-
Measure the absorbance of each dilution at the maximum absorption wavelength (λmax), which should be near the excitation maximum.
-
Use the same solvent as a blank.
-
-
Beer-Lambert Plot:
-
Plot the absorbance at λmax versus the molar concentration of the this compound dilutions.
-
The plot should be linear.
-
-
Calculation: According to the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette in cm, and c is the molar concentration, the slope of the linear fit of the plot is equal to the molar extinction coefficient (ε).
The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed. The comparative method, using a standard with a known quantum yield, is a common and reliable approach.[3]
Materials:
-
This compound conjugate
-
Quantum yield standard with similar excitation and emission properties (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)
-
Solvent (the same for both the sample and the standard)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a series of dilute solutions of both the this compound conjugate and the quantum yield standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Ensure identical instrument settings (e.g., slit widths, excitation wavelength) for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the this compound conjugate and the standard.
-
-
Quantum Yield Calculation: The quantum yield of the this compound conjugate (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
m_sample and m_std are the slopes of the linear fits of the integrated fluorescence intensity versus absorbance plots for the sample and the standard, respectively.
-
η_sample and η_std are the refractive indices of the solvents used for the sample and the standard (if they are different, though using the same solvent is recommended).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and procedures related to the use of this compound.
Caption: Workflow for determining the spectral properties of this compound.
References
Stability and Storage of Geldanamycin-FITC: A Technical Guide
Introduction: Geldanamycin-FITC is a fluorescently labeled derivative of the natural product Geldanamycin, an ansamycin antibiotic that binds to and inhibits Heat Shock Protein 90 (HSP90).[1][2] This probe is a valuable tool for researchers studying HSP90 function, particularly in fluorescence polarization assays for screening potential HSP90 inhibitors and for detecting cell surface HSP90.[3][4] Given its fluorescent nature and biological activity, proper handling and storage are critical to ensure its stability and performance in experimental settings. This guide provides a comprehensive overview of the recommended storage conditions, stability, and handling protocols for this compound.
Storage Conditions
The stability of this compound is highly dependent on storage temperature and protection from light. For optimal performance and longevity, it is essential to adhere to the following storage guidelines.
| Storage Type | Temperature | Duration | Key Considerations |
| Long-term Storage | -80°C | Up to 6 months | Protect from light.[3][4] Avoid repeated freeze-thaw cycles.[1][5] |
| Short-term Storage | -20°C | Up to 1 month | Protect from light.[3][4] Store under desiccating conditions.[6] |
| Working Solutions | 4°C (assay dependent) | Should be prepared and used immediately | Keep away from light.[3] |
Handling and Preparation of Solutions
Proper handling techniques are crucial to maintain the integrity of this compound.
-
Reconstitution: this compound is typically supplied as a solid or a solution in DMSO.[5][7] It is soluble in DMSO at concentrations greater than 10 mg/mL.[1] To prepare a stock solution, dissolve the compound in a suitable solvent like DMSO. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can lead to degradation, it is recommended to aliquot the stock solution into smaller, single-use volumes before storage.[1][3][5]
-
Protection from Light: Both stock and working solutions of this compound should be protected from light to prevent photobleaching of the FITC fluorophore.[3][5][8]
-
Working Solutions: Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate assay buffer.[3]
Stability Profile
While detailed quantitative stability data under various conditions are not extensively published, the available information indicates the following:
-
Temperature Sensitivity: The compound is sensitive to temperature, with long-term stability significantly enhanced at -80°C compared to -20°C.[3][4]
-
Light Sensitivity: As a fluorescently labeled compound, this compound is susceptible to photodegradation. Exposure to light should be minimized during storage and handling.[3][5]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the compound and should be avoided.[1][3][5]
-
Oxidation: It is recommended to keep DMSO stock solutions out of contact with air, suggesting potential sensitivity to oxidation.[5]
Mechanism of Action: HSP90 Inhibition and Client Protein Degradation
Geldanamycin binds specifically to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone responsible for the folding, stabilization, and activation of numerous client proteins, many of which are involved in signal transduction and cell cycle regulation.[1][2] Inhibition of HSP90 by Geldanamycin leads to the misfolding and subsequent degradation of these client proteins, primarily through the ubiquitin-proteasome pathway.[9] This mechanism is central to its anti-cancer properties.[2]
Experimental Protocol Example: Fluorescence Polarization Assay for HSP90 Inhibitors
This compound is frequently used in fluorescence polarization (FP) assays to screen for and characterize HSP90 inhibitors.[3][4] The principle of this assay is based on the change in the polarization of fluorescent light emitted by this compound upon binding to the much larger HSP90 protein. An inhibitor will displace this compound from HSP90, leading to a decrease in fluorescence polarization.
Materials:
-
This compound
-
HSP90 protein (e.g., HsHsp90 or PfHsp90)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, 0.01% NP-40)[3]
-
Test compounds (potential HSP90 inhibitors)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure: [3]
-
Prepare Reagents:
-
Dilute this compound to a working concentration of 1 nM in the assay buffer. This solution should be prepared fresh and protected from light.
-
Prepare solutions of HSP90 protein at the desired final concentrations (e.g., 32 nM for HsHsp90, 60 nM for PfHsp90).
-
Prepare serial dilutions of test compounds.
-
-
Assay Setup:
-
Add the assay components to the wells of a 384-well microplate. The final assay volume is typically 50 µL.
-
Include control wells:
-
Negative Control (0% inhibition): Contains HSP90 and this compound (bound probe).
-
Positive Control (100% inhibition): Contains only this compound (free probe).
-
-
For test wells, add HSP90, this compound, and the test compound.
-
-
Incubation:
-
Incubate the plate, for example, overnight at 4°C.
-
After incubation, centrifuge the plate.
-
-
Measurement:
-
Measure the fluorescence polarization signal in each well using a plate reader with appropriate excitation and emission filters (e.g., 480 nm excitation and 535 nm emission).
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
-
References
- 1. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]
- 2. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. westbioscience.com [westbioscience.com]
- 6. This compound, fluorescent labelled HSP90 inhibitor (CAS 30562-34-6) | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. apexbt.com [apexbt.com]
- 9. Degradation of heterotrimeric Galpha(o) subunits via the proteosome pathway is induced by the hsp90-specific compound geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Geldanamycin-FITC: A Technical Guide to its Cell Permeability and Application as a Cell-Surface HSP90 Probe
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90), has been a valuable tool in cancer research. Its conjugation with fluorescein isothiocyanate (FITC) to create Geldanamycin-FITC (GA-FITC) has generated a probe with distinct properties, most notably its lack of cell permeability. This technical guide provides an in-depth analysis of the cell permeability of this compound, its mechanism of action at the cell surface, and detailed protocols for its application in research. Quantitative data from relevant studies are summarized, and key experimental workflows and signaling pathways are visualized to provide a comprehensive resource for researchers in oncology and cell biology.
Introduction to Geldanamycin and HSP90
Heat Shock Protein 90 (HSP90) is a molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of client proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and metastasis.[1] Geldanamycin, a natural benzoquinone ansamycin antibiotic, binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function and leading to the degradation of its client proteins.[2] This has made Geldanamycin and its derivatives attractive candidates for cancer therapy.[3]
The Impact of FITC Conjugation on Geldanamycin's Cell Permeability
The conjugation of fluorescein isothiocyanate (FITC) to Geldanamycin significantly alters its physicochemical properties, rendering it cell-impermeable.[4][5] This characteristic is pivotal, as it transforms the molecule from a broad inhibitor of both intracellular and extracellular HSP90 into a specific probe for cell-surface HSP90.
Quantitative Comparison of Permeability
The difference in cell permeability between Geldanamycin and this compound is stark. While Geldanamycin readily crosses the cell membrane to interact with the abundant cytosolic HSP90, the bulky and polar FITC moiety prevents this compound from doing so. This selective permeability is the basis for its use in distinguishing the roles of extracellular versus intracellular HSP90.
| Compound | Target | Cell Permeability | Primary Application |
| Geldanamycin | Intracellular & Extracellular HSP90 | Permeable | Broad inhibition of HSP90 function |
| This compound | Cell-Surface HSP90 | Impermeable[4][5] | Detection and inhibition of extracellular HSP90[6][7] |
Mechanism of Action at the Cell Surface
Extracellular HSP90 (eHSP90) has been identified on the surface of various cancer cells and is implicated in tumor cell invasion and metastasis. This compound, by specifically binding to eHSP90, allows for the investigation of the unique functions of this extracellular chaperone pool without confounding effects from the inhibition of its intracellular counterpart.
Signaling Pathways of Cell-Surface HSP90
The interaction of this compound with eHSP90 can disrupt its pro-invasive and pro-metastatic functions. The precise signaling pathways initiated by eHSP90 are an active area of research, but are known to involve the activation of matrix metalloproteinases (MMPs) and interaction with various cell surface receptors to promote cell motility.
Experimental Protocols
This compound is a versatile tool for studying cell-surface HSP90. Below are detailed protocols for its use in fluorescence microscopy and flow cytometry.
Protocol for Visualizing Cell-Surface HSP90 by Fluorescence Microscopy
This protocol outlines the steps for staining and visualizing cell-surface HSP90 on adherent cells using this compound.
Materials:
-
Adherent cells cultured on glass coverslips or chamber slides
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Formaldehyde (4% in PBS, freshly prepared)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for FITC (Excitation/Emission: ~495/519 nm) and DAPI (if used)
Procedure:
-
Cell Culture: Seed cells on coverslips or chamber slides and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove culture medium.
-
Staining: Dilute the this compound stock solution to a final working concentration (typically 1-5 µM) in ice-cold PBS or serum-free medium. Incubate the cells with the this compound solution for 1 hour at 4°C in the dark.
-
Washing: Wash the cells three times with ice-cold PBS to remove unbound probe.
-
Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto glass slides using mounting medium, with DAPI if desired.
-
Imaging: Visualize the cells using a fluorescence microscope. Green fluorescence will indicate the location of cell-surface HSP90.
Protocol for Quantifying Cell-Surface HSP90 by Flow Cytometry
This protocol provides a method for the quantitative analysis of cell-surface HSP90 expression on a cell population using this compound.
Materials:
-
Suspension cells or adherent cells detached with a non-enzymatic method
-
This compound (stock solution in DMSO)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye (optional, to exclude dead cells)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash them once with cold Flow Cytometry Staining Buffer. Resuspend the cells to a concentration of 1 x 10^6 cells/mL in staining buffer.
-
Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add this compound to a final working concentration (typically 1-5 µM).
-
Incubation: Incubate the cells for 1 hour on ice in the dark.
-
Washing: Wash the cells twice with 2 mL of cold staining buffer, centrifuging at 300-400 x g for 5 minutes at 4°C between washes.
-
Resuspension: Resuspend the cell pellet in 300-500 µL of staining buffer.
-
Viability Staining (Optional): If desired, add a viability dye such as PI just before analysis according to the manufacturer's instructions.
-
Analysis: Analyze the cells on a flow cytometer, detecting the FITC signal in the appropriate channel (e.g., FL1). Gate on the live cell population if a viability dye was used.
Conclusion
This compound serves as an invaluable and specific tool for the study of cell-surface HSP90. Its cell-impermeable nature allows for the targeted investigation of the extracellular pool of this chaperone, which is increasingly recognized for its role in cancer progression. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies, contributing to a deeper understanding of the distinct biological functions of extracellular HSP90 and the development of novel therapeutic strategies targeting this protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 3. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Hsp90 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]
Probing the HSP90 Chaperone Cycle: A Technical Guide to Geldanamycin-FITC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of Geldanamycin-FITC as a fluorescent probe to study the Heat Shock Protein 90 (HSP90) chaperone cycle. Geldanamycin, a potent inhibitor of HSP90, covalently linked to fluorescein isothiocyanate (FITC), serves as an invaluable tool for investigating HSP90's structure, function, and interaction with inhibitors.
Introduction to the HSP90 Chaperone Cycle and Geldanamycin
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone essential for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are critical signaling molecules involved in cell growth, differentiation, and survival, making HSP90 a prime target in cancer therapy and other diseases.
The function of HSP90 is intrinsically linked to its ATPase activity, which drives a dynamic cycle of conformational changes. This cycle involves the binding and hydrolysis of ATP, leading to the productive folding and release of client proteins. The cycle is tightly regulated by a cohort of co-chaperones.
Geldanamycin is a natural ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of HSP90, competitively inhibiting its ATPase activity.[1] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. The conjugation of FITC to Geldanamycin creates a fluorescent probe that allows for the direct visualization and quantification of the HSP90-inhibitor interaction. Notably, this compound is largely cell-membrane impermeable, making it particularly useful for studying cell surface HSP90.
Physicochemical and Fluorescent Properties of this compound
A clear understanding of the probe's properties is crucial for experimental design and data interpretation.
| Property | Value | Reference |
| Molecular Formula | C₅₅H₆₃N₅O₁₃S | |
| Molecular Weight | 1034.2 g/mol | [2] |
| Excitation Wavelength (Ex) | ~488 nm | [3] |
| Emission Wavelength (Em) | ~515 nm | [3] |
| Purity | >98% | [2] |
| Appearance | Purple Solid | [4] |
| Solubility | >10 mg/mL in DMSO | [4] |
| Storage Conditions | Store at -20°C, protect from light. Avoid repeated freeze-thaw cycles. | [3] |
Quantitative Binding Data of Geldanamycin and its FITC Conjugate
The binding affinity of Geldanamycin and its derivatives to HSP90 is a critical parameter. It's important to note that Geldanamycin exhibits "slow-tight binding," meaning the apparent dissociation constant (Kd) is dependent on the incubation time.[5][6]
| Ligand | Target | Assay Type | Value | Reference |
| This compound | HSP90α | IC₅₀ | 60 nM | [2] |
| This compound | HSP90β | IC₅₀ | 84 nM | [2] |
| Geldanamycin | Yeast HSP90 | Kd | 1.22 µM | [7] |
| Geldanamycin | HSP90 N-terminal domain | Kd | 0.78 µM | [7] |
| Geldanamycin | HSP90 in MCF-7 lysate | Kd (0.5h incubation) | 1 µM | [5] |
| Geldanamycin | HSP90 in MCF-7 lysate | Kd (24h incubation) | 0.03 µM (30 nM) | [5] |
| Geldanamycin | c-Jun | IC₅₀ | 75 nM |
The HSP90 Chaperone Cycle: A Detailed Look
The HSP90 chaperone cycle is a highly dynamic process involving multiple co-chaperones that regulate the binding and hydrolysis of ATP, and the subsequent processing of client proteins.
Experimental Protocols
Fluorescence Polarization (FP) Competition Binding Assay
This assay is a powerful high-throughput method to screen for and characterize HSP90 inhibitors. It measures the change in polarization of emitted light from this compound upon binding to HSP90. Small, unbound fluorescent molecules rotate rapidly, depolarizing the emitted light. When bound to the much larger HSP90 protein, rotation is slowed, and the emitted light remains polarized. A test compound that competes with this compound for the HSP90 binding site will displace the probe, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40.[8]
-
HSP90 Stock: Prepare a working stock of recombinant human HSP90α or HSP90β.
-
This compound Stock: Prepare a concentrated stock solution in DMSO and then dilute to the final working concentration in Assay Buffer immediately before use. Protect from light.
-
Test Compounds: Prepare serial dilutions of inhibitor compounds in DMSO, then dilute in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
To each well, add 1 µL of the diluted test compound. For control wells, add 1 µL of DMSO.
-
Add 24 µL of HSP90 solution to each well to achieve a final concentration of 30-60 nM (e.g., 32 nM for HsHSP90).[8] For wells measuring unbound probe, add 24 µL of Assay Buffer.
-
Incubate the plate for a desired period (e.g., 2 hours) at room temperature to allow for inhibitor binding.
-
Add 25 µL of this compound solution to each well to achieve a final concentration of 1-5 nM (e.g., 1 nM).[8]
-
The final assay volume should be 50 µL.[8]
-
Incubate the plate overnight at 4°C to allow the binding to reach equilibrium.[8] Protect from light.
-
Centrifuge the plate briefly to remove any bubbles.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters (e.g., excitation at 480 nm and emission at 535 nm).[8]
-
-
Data Analysis:
-
The polarization values are typically measured in millipolarization units (mP).
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each test compound.
-
Flow Cytometry for Detection of Cell Surface HSP90
This protocol outlines a method to detect HSP90 on the surface of intact, non-permeabilized cells using the cell-impermeable this compound probe.
Detailed Protocol:
-
Cell Preparation:
-
Harvest cells of interest and prepare a single-cell suspension.
-
Wash the cells once with ice-cold PBS or Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide).
-
Count the cells and resuspend them in cold staining buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
(Optional) To reduce non-specific binding, incubate the cells with an Fc receptor blocking reagent for 10-15 minutes on ice.
-
Add this compound to the cell suspension to a final concentration optimized for your cell type (a starting range of 10-100 nM is recommended). Include an unstained control and, if possible, a competition control (cells pre-incubated with excess unlabeled Geldanamycin).
-
Incubate the cells for 30-60 minutes on ice, protected from light.
-
Wash the cells two to three times with 2 mL of cold staining buffer to remove unbound probe. Centrifuge at 300-400 x g for 5 minutes between washes.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
(Optional) Just before analysis, add a viability dye (e.g., Propidium Iodide or DAPI) to distinguish live from dead cells.
-
Acquire data on a flow cytometer, collecting fluorescence signal in the FITC channel (typically excited by a 488 nm laser).
-
Analyze the data by first gating on the live, single-cell population. Then, quantify the mean fluorescence intensity (MFI) of the FITC signal to determine the level of cell surface HSP90.
-
Fluorescence Microscopy for Visualization of Cell Surface HSP90
This method allows for the direct visualization of HSP90 localization on the cell surface.
Detailed Protocol:
-
Cell Preparation:
-
Seed cells on sterile glass coverslips in a petri dish or in a glass-bottom imaging dish and allow them to adhere overnight.
-
Gently wash the cells once with ice-cold PBS or Hank's Balanced Salt Solution (HBSS).
-
-
Staining:
-
Prepare a working solution of this compound in cold cell culture medium or HBSS (a starting range of 10-100 nM is recommended).
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 4°C or on ice, protected from light. The low temperature minimizes endocytosis of the probe.
-
Gently wash the cells two to three times with cold PBS or HBSS to remove unbound probe.
-
-
Imaging:
-
For live-cell imaging, immediately add fresh cold medium or HBSS and proceed to the microscope.
-
For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium, preferably one containing a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence microscope (e.g., confocal or widefield) with appropriate filter sets for FITC and DAPI.
-
Conclusion
This compound is a versatile and powerful tool for studying the HSP90 chaperone cycle. Its ability to specifically bind to the N-terminal ATP pocket of HSP90 allows for the robust and sensitive detection of HSP90-inhibitor interactions through fluorescence polarization assays. Furthermore, its cell-impermeable nature makes it an excellent probe for investigating the less-understood population of HSP90 present on the cell surface via flow cytometry and fluorescence microscopy. The detailed protocols and data provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies of HSP90 biology and in the development of novel HSP90-targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geldanamycin and its derivatives as Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Geldanamycin-FITC in Cancer Cell Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Geldanamycin-FITC (GA-FITC), a critical tool in the field of oncology research. We will delve into its mechanism of action, its diverse applications in studying cancer cells, and detailed protocols for its use. This document is intended to serve as a comprehensive resource for professionals engaged in cancer biology and the development of novel therapeutics targeting the Heat Shock Protein 90 (Hsp90) chaperone machinery.
Introduction: Hsp90 and the Advent of Geldanamycin
Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that is essential for the stability, maturation, and activity of a wide array of "client" proteins.[1] In cancer cells, Hsp90 is often overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins that drive tumor growth, proliferation, and survival.[2][3] These client proteins include mutated kinases (e.g., BRAF, EGFR), transcription factors (e.g., mutant p53, HIF-1α), and other signaling molecules critical for all hallmarks of cancer.[4][5] This unique dependence of cancer cells on Hsp90 makes it a compelling target for therapeutic intervention.[6]
Geldanamycin (GA), a natural benzoquinone ansamycin antibiotic, was one of the first identified specific inhibitors of Hsp90.[1][7] It exerts its anti-cancer effects by binding to a specific pocket in the N-terminal domain of Hsp90, a site that normally binds ATP.[8] This competitive inhibition disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of Hsp90's client oncoproteins.[1][8]
While Geldanamycin itself showed potent anti-cancer activity, its clinical development was hampered by poor solubility and significant hepatotoxicity.[7][8] This led to the development of numerous derivatives. To facilitate the study of Hsp90 and the screening for new, improved inhibitors, fluorescently labeled probes were created. This compound (GA-FITC) is such a probe, where Fluorescein Isothiocyanate (FITC) is conjugated to Geldanamycin. This fluorescent tag allows for the direct visualization and quantification of the Hsp90-inhibitor interaction, making GA-FITC an indispensable tool in cancer research.[9][10]
Mechanism of Action of this compound
The mechanism of GA-FITC mirrors that of its parent compound. The Geldanamycin moiety specifically targets the N-terminal ATP-binding pocket of Hsp90.
-
Binding to Hsp90: GA-FITC binds with high affinity to the N-terminal domain of Hsp90, occupying the same site as ATP.[8] This binding is characterized as a slow, tight interaction, which accounts for its high potency in cellular environments.[11]
-
Inhibition of ATPase Activity: The binding of GA-FITC prevents ATP from binding and being hydrolyzed, which is a critical step in the Hsp90 chaperone cycle.[1]
-
Client Protein Destabilization: Without a functioning chaperone cycle, Hsp90 client proteins cannot be properly folded or stabilized. They become targeted by the cell's quality control machinery.[1]
-
Proteasomal Degradation: The destabilized client proteins are poly-ubiquitinated by E3 ubiquitin ligases and subsequently degraded by the 26S proteasome.[8] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways that cancer cells rely on for survival and proliferation.[5]
A key feature of GA-FITC is that the conjugation to the bulky, polar FITC molecule renders it largely cell-membrane impermeable. This property is particularly advantageous for specifically studying and detecting Hsp90 that is present on the exterior surface of cancer cells, without affecting the intracellular Hsp90 pool.[10]
Applications in Cancer Research
GA-FITC is a versatile probe used in various assays to probe Hsp90 function and identify novel inhibitors.
-
Fluorescence Polarization (FP) Assays: This is a primary application of GA-FITC. FP assays are used in high-throughput screening to identify new compounds that bind to the Hsp90 N-terminal domain. The principle relies on the rotational speed of the fluorescent molecule. When GA-FITC is unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Hsp90 protein, its rotation is slowed dramatically, leading to a high polarization signal. A test compound that competes with GA-FITC for the same binding site will displace it, causing a decrease in polarization. This change is directly proportional to the binding affinity of the test compound.[9][12]
-
Detection of Cell Surface Hsp90: Many cancer cells exhibit elevated levels of Hsp90 on their outer membrane compared to normal cells, where it plays roles in invasion and metastasis.[2] Because GA-FITC is membrane-impermeable, it can be used as a specific probe to label and quantify this extracellular Hsp90 population using techniques like flow cytometry and fluorescence microscopy.[9][10]
-
Characterization of Drug-Target Interactions: GA-FITC allows for the direct measurement of binding kinetics and affinity for Hsp90. This is crucial for the detailed biochemical characterization of new drug candidates.[11]
Quantitative Data
The following tables summarize key quantitative parameters related to Geldanamycin and its fluorescent derivatives in experimental settings.
| Compound | Parameter | Value | Target | Assay Method | Reference(s) |
| Geldanamycin | IC₅₀ | 60 nM | MDA-MB-231 Cell Proliferation | MTT Assay | [8] |
| Geldanamycin-Ferulic Acid Conjugate | IC₅₀ | 0.27 µM | MDA-MB-231 Cell Proliferation | MTT Assay | [12] |
| BODIPY-Geldanamycin (BDGA) | Kᵢ* | 10 nM | Purified Hsp90α | Fluorescence Anisotropy | [11] |
| BODIPY-Geldanamycin (BDGA) | Kd(app) | 4.6 nM (after 24h) | Purified Hsp90α | Fluorescence Anisotropy | [11] |
| [³H]17-AAG | Kd | 0.4 ± 0.1 µM | hHsp90α N-terminal Domain | Filter Binding Assay | [13] |
| Geldanamycin | IC₅₀ | 75 nM | c-Jun Expression | Not Specified |
Table 1: Binding Affinity and Inhibitory Concentrations of Geldanamycin and Derivatives.
| Application | Reagent | Typical Concentration | System | Reference(s) |
| Fluorescence Polarization Assay | This compound | 1 nM - 100 nM | Purified Hsp90 Protein | [9][14] |
| Fluorescence Polarization Assay | Hsp90 Protein | 32 nM - 60 nM | Purified Hsp90 Protein | [9] |
| In Vitro Cell Migration/Invasion | Geldanamycin | 5 nM - 80 nM | Mesothelioma Cell Lines | [15] |
| In Vitro Cell Proliferation | Geldanamycin | 10 nM - 50 nM | Thyroid Cancer Cell Lines | [16] |
Table 2: Typical Experimental Concentrations.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for Hsp90 Inhibitors
This protocol is adapted from methodologies described in the literature and is designed to screen for compounds that compete with GA-FITC for binding to Hsp90.[9][12]
Materials:
-
Recombinant human Hsp90α protein
-
This compound (GA-FITC)
-
FP Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL Bovine Serum Albumin (BSA), 0.01% NP-40 or Triton X-100.
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X working solution of Hsp90α in FP Assay Buffer (e.g., 100 nM for a final concentration of 50 nM).
-
Prepare a 2X working solution of GA-FITC in FP Assay Buffer (e.g., 20 nM for a final concentration of 10 nM).
-
Prepare serial dilutions of test compounds in DMSO, then dilute further in FP Assay Buffer to a 4X final concentration. Ensure the final DMSO concentration in the assay does not exceed 1%.[17]
-
-
Assay Setup (50 µL final volume):
-
Test Wells: Add 12.5 µL of 4X test compound solution.
-
Positive Control (No Inhibition): Add 12.5 µL of FP Assay Buffer containing the same percentage of DMSO as the test wells.
-
Negative Control (No Binding): Add 25 µL of FP Assay Buffer.
-
-
Add Hsp90:
-
To the Test and Positive Control wells, add 25 µL of the 2X Hsp90α working solution.
-
To the Negative Control wells, add 12.5 µL of FP Assay Buffer.
-
-
Incubation: Gently mix the plate and incubate for 60-90 minutes at room temperature, protected from light. This allows the test compound to reach binding equilibrium with Hsp90.
-
Add GA-FITC: Add 12.5 µL of the 2X GA-FITC working solution to all wells.
-
Final Incubation: Gently mix and incubate for at least 2 hours at room temperature (or overnight at 4°C for tight-binding inhibitors), protected from light.[9]
-
Measurement: Measure the fluorescence polarization (FP) signal using an appropriate plate reader (e.g., Excitation: 480-485 nm, Emission: 515-535 nm).[9]
-
Data Analysis:
-
Calculate the percentage of inhibition for each test compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition against the log of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Flow Cytometry for Cell Surface Hsp90 Detection
This protocol outlines the use of GA-FITC to label and quantify Hsp90 on the surface of viable cancer cells.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound (GA-FITC).
-
Flow Cytometry Buffer (PBS + 2% Fetal Bovine Serum + 1 mM EDTA).
-
Propidium Iodide (PI) or other viability dye to exclude dead cells.
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest cells using a non-enzymatic cell dissociation buffer to preserve surface proteins. Wash the cells twice with ice-cold Flow Cytometry Buffer.
-
Cell Counting: Count the cells and resuspend them in ice-cold Flow Cytometry Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Labeling:
-
Aliquot 100 µL of the cell suspension (100,000 cells) into flow cytometry tubes.
-
Add GA-FITC to the desired final concentration (e.g., 100-500 nM, requires optimization). For a negative control, use a tube with cells but no GA-FITC. For a competition control, pre-incubate cells with an excess of unlabeled Geldanamycin for 30 minutes before adding GA-FITC.
-
-
Incubation: Incubate the cells for 30-60 minutes on ice or at 4°C, protected from light.
-
Washing: Wash the cells three times with 1 mL of ice-cold Flow Cytometry Buffer to remove unbound GA-FITC. Centrifuge at 300 x g for 5 minutes at 4°C between washes.
-
Resuspension and Viability Staining: Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Buffer. Add the viability dye (e.g., PI) just before analysis according to the manufacturer's instructions.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire data from the FITC channel.
-
Data Analysis: Gate on the viable, single-cell population using forward scatter, side scatter, and the viability dye channel. Analyze the median fluorescence intensity (MFI) in the FITC channel for the GA-FITC-labeled cells compared to the controls.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.
Caption: Hsp90 cycle inhibition by this compound.
Caption: Experimental workflow for a Fluorescence Polarization (FP) assay.
Caption: Workflow for detecting cell surface Hsp90 via flow cytometry.
Conclusion
This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of Hsp90 biology in cancer. Its ability to enable high-throughput screening for novel Hsp90 inhibitors, coupled with its utility in specifically detecting cell surface Hsp90, makes it an invaluable asset for both basic research and preclinical drug development. While the therapeutic use of Geldanamycin itself is limited, the assays and knowledge gained from using GA-FITC are instrumental in the ongoing quest to develop safer and more effective Hsp90-targeted therapies, a strategy that holds immense promise for treating a wide variety of human cancers.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin and its anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. glpbio.com [glpbio.com]
- 11. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Application of Geldanamycin-FITC in Neurodegenerative Disease Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive loss of structure and function of neurons. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins. Geldanamycin, a benzoquinone ansamycin antibiotic, and its fluorescently-labeled conjugate, Geldanamycin-FITC, have emerged as valuable tools in the study of these diseases. By targeting Heat Shock Protein 90 (Hsp90), Geldanamycin modulates cellular protein quality control pathways, offering a potential therapeutic avenue and a powerful research probe. This technical guide provides a comprehensive overview of the applications of this compound in neurodegenerative disease models, focusing on its mechanism of action, quantitative effects, and detailed experimental protocols.
Mechanism of Action: Hsp90 Inhibition and the Heat Shock Response
Geldanamycin exerts its effects by binding to the N-terminal ATP-binding pocket of Hsp90, a highly conserved molecular chaperone.[1] This inhibition disrupts the chaperone's function, leading to the degradation of a wide array of "client" proteins, many of which are implicated in neurodegeneration.[2]
The inhibition of Hsp90 by Geldanamycin also triggers a cellular stress response, leading to the activation of Heat Shock Factor 1 (HSF1).[3] Activated HSF1 translocates to the nucleus and induces the transcription of heat shock proteins (HSPs), including Hsp70 and Hsp40.[3][4] This upregulation of protective chaperones can aid in the refolding or degradation of misfolded proteins, thereby mitigating their toxic effects.[4][5]
Quantitative Data on the Effects of Geldanamycin
The efficacy of Geldanamycin in neurodegenerative disease models has been quantified in several studies. The following tables summarize key findings on its Hsp90 inhibitory activity and its impact on protein aggregation.
| Parameter | Value | Assay/Model | Reference |
| IC50 for Hsp90α | 60 nM | Fluorescence Polarization Assay | BPS Bioscience |
| IC50 for Hsp90β | 84 nM | Fluorescence Polarization Assay | BPS Bioscience |
| IC50 in Glioma Cell Lines | 0.4 - 3 nM | Cell Growth Inhibition Assay | [6] |
| IC50 in Breast Cancer Cell Lines | 2 - 20 nM | Cell Growth Inhibition Assay | [6] |
| IC50 in Small Cell Lung Cancer Lines | 50 - 100 nM | Cell Growth Inhibition Assay | [6] |
| IC50 in Ovarian Cancer Lines | 2000 nM | Cell Growth Inhibition Assay | [6] |
| IC50 in T-cell Leukemia Lines | 10 - 700 nM | Cell Growth Inhibition Assay | [6] |
Table 1: Hsp90 Inhibition by Geldanamycin
| Neurodegenerative Disease Model | Geldanamycin Concentration | Effect on Protein Aggregation | Reference |
| Huntington's Disease (COS-1 cells expressing EGFP-HD72Q) | 18 nM | Reduction of SDS-insoluble aggregates | [3][7] |
| 90 nM | Further reduction of aggregates | [3][7] | |
| 180 nM | Significant reduction of aggregates | [3][7] | |
| 360 nM | Strong inhibition of aggregate formation | [3][7] | |
| Parkinson's Disease (H4 neuroglioma cells) | 200 nM (pretreatment) | Prevention of α-synuclein aggregation | [5] |
| Alzheimer's Disease (Cell model of tauopathy) | Not specified | Accelerated degradation of misfolded tau | [8] |
Table 2: Effect of Geldanamycin on Protein Aggregation in Cellular Models
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its application.
Caption: this compound inhibits Hsp90, leading to client protein degradation and HSF1 activation.
Caption: A typical experimental workflow using this compound in neurodegenerative disease models.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically a solid. Dissolve it in sterile, anhydrous DMSO to prepare a stock solution of 1-10 mM.[9] To aid dissolution, the tube can be warmed to 37°C and sonicated.[10]
-
Storage: Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C.[9] Avoid repeated freeze-thaw cycles.
Fluorescence Polarization (FP) Assay for Hsp90 Binding
This assay measures the binding of this compound to Hsp90 and can be used to screen for competitive inhibitors.
-
Assay Buffer: Prepare Buffer C: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, and 0.01% NP-40.[9]
-
Reaction Setup: In a 384-well microplate, add recombinant Hsp90 (e.g., 32 nM HsHsp90 or 60 nM PfHsp90) and the test compound at various concentrations.[9]
-
Probe Addition: Add this compound to a final concentration of 1 nM to each well.[9] The final assay volume should be 50 µL.[9]
-
Incubation: Incubate the plate overnight at 4°C.[9]
-
Measurement: Measure the fluorescence polarization using an appropriate plate reader with excitation at ~480 nm and emission at ~535 nm.[9]
Immunofluorescence Staining of Neuronal Cells
This protocol allows for the visualization of this compound localization and its effect on protein aggregates within cells.
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y, PC12, or primary neurons) on sterile glass coverslips in a culture dish and allow them to adhere.
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 100-500 nM) for the desired time (e.g., 6-24 hours).
-
Fixation: Gently wash the cells with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Staining (Optional): If co-staining for a target protein (e.g., α-synuclein, tau), incubate with the primary antibody diluted in the blocking buffer overnight at 4°C.
-
Secondary Antibody Staining (Optional): Wash the cells three times with PBST. Incubate with a fluorescently-labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for FITC (Ex/Em ~495/519 nm) and other fluorophores used.
Western Blot Analysis of Protein Levels
This protocol is used to quantify changes in the levels of Hsp90 client proteins and heat shock proteins following Geldanamycin treatment.
-
Cell Lysis: After treatment with Geldanamycin, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., α-synuclein, Hsp70, actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control like actin or GAPDH.
In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease
This protocol describes the administration of Geldanamycin in a mouse model of Parkinson's disease induced by MPTP.
-
Animal Model: Use a susceptible mouse strain (e.g., C57BL/6) and induce Parkinsonism by administering MPTP according to an established protocol (e.g., subacute or chronic regimen).[11]
-
Geldanamycin Preparation: Dissolve Geldanamycin in a vehicle suitable for in vivo use, such as 10% DMSO in saline.[12]
-
Administration: Administer Geldanamycin via a suitable route, such as intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) injection. A neuroprotective dose of Geldanamycin in a mouse model of intracerebral hemorrhage was found to be 10 mg/kg via i.p. injection. For direct brain delivery, i.c.v. injection can be performed 24 hours prior to MPTP treatment.[10]
-
Post-treatment Monitoring: Monitor the animals for behavioral changes using tests such as the rotarod, open field, or pole test.
-
Tissue Analysis: At the end of the study, sacrifice the animals and collect brain tissue for immunohistochemical analysis of dopaminergic neuron survival (e.g., tyrosine hydroxylase staining) and Western blot analysis of protein levels.
Conclusion
This compound is a multifaceted tool for researchers in the field of neurodegenerative diseases. Its ability to inhibit Hsp90 and modulate the cellular stress response provides a means to investigate the roles of protein folding and degradation in disease pathogenesis. The fluorescent FITC tag enables direct visualization of its cellular uptake and localization, making it particularly useful for imaging-based studies. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective application of this compound in a variety of experimental settings, ultimately contributing to a deeper understanding of neurodegenerative mechanisms and the development of novel therapeutic strategies. However, it is important to note that the clinical use of Geldanamycin itself is limited by its hepatotoxicity and poor solubility, leading to the development of safer analogs.[2]
References
- 1. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 3. scispace.com [scispace.com]
- 4. Geldanamycin activates a heat shock response and inhibits huntingtin aggregation in a cell culture model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Geldanamycin induces Hsp70 and prevents alpha-synuclein aggregation and toxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Intracellular degradation of misfolded tau protein induced by geldanamycin is associated with activation of proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Geldanamycin induces heat shock protein 70 and protects against MPTP-induced dopaminergic neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Different MPTP Administration Intervals on Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Geldanamycin Reduced Brain Injury in Mouse Model of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
The Illuminating Advantage: A Technical Guide to Fluorescent Probes in HSP90 Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology and other therapeutic areas due to its central role in maintaining the stability and function of numerous client proteins involved in cell growth, survival, and signaling pathways. The development of potent and selective HSP90 inhibitors is a key focus of modern drug discovery. Fluorescent probes have become an indispensable tool in these efforts, offering significant advantages over traditional colorimetric and endpoint assays. This technical guide provides an in-depth exploration of the benefits of utilizing fluorescent probes for HSP90 inhibition studies, complete with detailed experimental protocols, quantitative data comparisons, and visual workflows to empower researchers in their quest for novel HSP90-targeted therapeutics.
Core Advantages of Fluorescent Probes in HSP90 Research
The use of fluorescent probes in studying HSP90 inhibition offers a multitude of advantages that enhance sensitivity, provide real-time data, and enable a deeper understanding of inhibitor-target engagement in complex biological systems.
Key Advantages:
-
High Sensitivity and Signal-to-Noise Ratio: Fluorescent assays are inherently more sensitive than colorimetric assays, allowing for the detection of subtle changes in HSP90 activity and inhibitor binding. This is particularly crucial for identifying weakly binding fragments or optimizing lead compounds. Assays using fluorescently labeled geldanamycin (GM-cy3B), for instance, have demonstrated excellent signal-to-noise ratios (>10) and Z' values (>0.75), indicating robust and reliable performance.[1][2]
-
Real-Time, Non-Invasive Monitoring: A significant advantage of fluorescent probes is their ability to monitor HSP90 dynamics in living cells in real-time.[3] This allows for the direct visualization of inhibitor uptake, target engagement, and downstream effects on cellular processes without the need for cell lysis, preserving the native cellular environment.
-
Quantitative and High-Throughput Screening (HTS) Compatibility: Fluorescence polarization (FP) is a homogeneous "mix-and-read" assay format that is highly amenable to HTS campaigns.[1][2] The simplicity and robustness of FP assays, with Z' values often exceeding 0.5, make them ideal for screening large compound libraries to identify novel HSP90 inhibitors.[4][5]
-
Spatial and Temporal Resolution: Live-cell imaging with fluorescent probes provides unparalleled spatial and temporal resolution.[3] Researchers can visualize the subcellular localization of HSP90, track the internalization of fluorescently-tagged inhibitors, and observe the dynamic changes in protein-protein interactions within specific cellular compartments.
-
Versatility in Application: Fluorescent probes can be adapted for a wide range of experimental techniques, including fluorescence polarization assays, fluorescence microscopy, flow cytometry, and in vivo imaging, providing a comprehensive toolkit for characterizing HSP90 inhibitors.[6]
Quantitative Data Presentation
The following table summarizes key quantitative parameters that highlight the superiority of fluorescence-based assays for HSP90 inhibition studies.
| Parameter | Fluorescence Polarization Assay | Colorimetric Assay (e.g., ATPase activity) | Key Advantage of Fluorescence |
| Sensitivity | High (nM to pM range) | Moderate (µM range) | Higher sensitivity allows for the detection of more potent inhibitors and weaker binding interactions. |
| Z' Factor | Typically > 0.5 (often > 0.75)[1][2] | Generally lower and more variable | A higher Z' factor indicates a more robust and reliable assay, crucial for HTS. |
| Signal-to-Noise Ratio | > 10[1][2] | Lower | A higher signal-to-noise ratio reduces the likelihood of false positives and negatives. |
| Assay Format | Homogeneous (mix-and-read) | Often requires multiple steps and washes | The simpler format of FP assays reduces handling errors and is more time-efficient. |
| Data Output | Continuous, real-time data possible | Endpoint measurement | Real-time data provides kinetic information about inhibitor binding. |
| Dynamic Range | Wider | Narrower | A wider dynamic range allows for the accurate quantification of a broader range of inhibitor concentrations.[7] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for HSP90 Inhibition
This protocol describes a competitive binding assay to determine the potency of unlabelled inhibitors against HSP90.
Materials:
-
Purified recombinant human HSP90α
-
Fluorescently labeled HSP90 probe (e.g., GM-BODIPY or FITC-geldanamycin)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
Test compounds (inhibitors)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer.
-
Assay Plate Preparation: Add 5 µL of the diluted test compounds or vehicle control (DMSO) to the wells of the 384-well plate.
-
HSP90 Addition: Add 10 µL of HSP90α solution (e.g., 30 nM final concentration) to each well.[4][5]
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to HSP90.
-
Probe Addition: Add 5 µL of the fluorescent probe solution (e.g., 4 nM final concentration) to each well.[1]
-
Equilibration: Incubate the plate at room temperature for 3-5 hours in the dark to reach equilibrium.[1][2]
-
Measurement: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for HSP90 Fluorescence Polarization Assay
Caption: A stepwise workflow for determining HSP90 inhibitor potency using a fluorescence polarization assay.
Live-Cell Imaging of Fluorescent Probe Uptake
This protocol allows for the visualization of HSP90 inhibitor uptake and localization within living cells.
Materials:
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescently labeled HSP90 inhibitor (e.g., HS-196)[8]
-
Control compound (inactive analog or fluorescent dye alone)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal microscope with appropriate laser lines and filters
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Probe Incubation: Replace the culture medium with fresh medium containing the fluorescently labeled HSP90 inhibitor at the desired concentration (e.g., 10 µM).[8] Incubate the cells for a specified time (e.g., 1 hour) at 37°C in a CO₂ incubator.[8]
-
Control: In parallel, incubate cells with the control compound under the same conditions.
-
Washing: Gently wash the cells three times with warm PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescent probe and any co-stains (e.g., nuclear or membrane stains).
-
Time-Lapse Imaging (Optional): To observe the dynamics of probe uptake and trafficking, acquire images at regular intervals over a longer period.
-
Image Analysis: Analyze the images to determine the subcellular localization and intensity of the fluorescent signal.
Workflow for Live-Cell Imaging of Probe Uptake
Caption: A simplified workflow for visualizing the uptake and localization of fluorescent HSP90 probes in living cells.
HSP90 Signaling and Inhibition
HSP90 plays a crucial role in the stability and function of a wide array of client proteins, many of which are key components of oncogenic signaling pathways. Inhibition of HSP90 leads to the degradation of these client proteins, thereby disrupting multiple cancer-promoting pathways simultaneously.
HSP90 Client Protein Signaling Pathways
Caption: HSP90 stabilizes a multitude of client proteins that are integral to various oncogenic signaling pathways, ultimately promoting cancer hallmarks.
Conclusion
Fluorescent probes represent a powerful and versatile technology for the study of HSP90 inhibition. Their superior sensitivity, real-time capabilities, and adaptability to high-throughput and in-cell applications provide researchers with a distinct advantage in the discovery and characterization of novel HSP90 inhibitors. By leveraging the methodologies and understanding the signaling context outlined in this guide, scientists and drug development professionals can accelerate their research and contribute to the development of next-generation therapeutics targeting this critical molecular chaperone.
References
- 1. High-throughput screening fluorescence polarization assay for tumor-specific Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
- 3. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corning.com [corning.com]
- 8. HSP90-Specific nIR Probe Identifies Aggressive Prostate Cancers: Translation from Preclinical Models to a Human Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Safe Handling and Application of Geldanamycin-FITC
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental applications for Geldanamycin-FITC, a fluorescently labeled derivative of the potent Hsp90 inhibitor, Geldanamycin. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a valuable tool for studying the function and inhibition of Heat shock protein 90 (Hsp90). Its fluorescent properties allow for direct visualization and quantification in various experimental setups.
| Property | Value | Source |
| Molecular Formula | C₅₅H₆₃N₅O₁₃S | |
| Molecular Weight | 1034.18 g/mol | |
| Appearance | Purple solid | |
| Solubility | Soluble in DMSO (>10 mg/mL) | |
| Excitation Wavelength (Ex) | ~488-495 nm | |
| Emission Wavelength (Em) | ~515-519 nm | |
| Storage | Store at -20°C to -80°C, protected from light. Stock solutions in DMSO are stable for up to 6 months at -80°C. Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
Geldanamycin and its derivatives are classified as cytotoxic compounds and should be handled with extreme care in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound may be harmful if inhaled, swallowed, or absorbed through the skin. The primary hazards include potential irreversible effects, skin and eye irritation, and respiratory irritation. As a cytotoxic agent, it should be treated as a potential carcinogen, mutagen, and teratogen.
| Hazard | Precaution |
| Inhalation | Handle in a certified chemical fume hood. |
| Skin Contact | Wear nitrile gloves (double gloving is recommended), a lab coat, and closed-toe shoes. |
| Eye Contact | Use safety glasses with side shields or chemical splash goggles. |
| Ingestion | Do not eat, drink, or store food in areas where the compound is handled. |
Engineering Controls and Work Practices
-
Ventilation: All work with solid this compound or concentrated stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Designated Area: Establish a designated area for handling this compound, clearly labeled with appropriate hazard warnings.
-
Decontamination: Decontaminate all surfaces and equipment that come into contact with the compound using a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water).
Spill and Waste Management
-
Spill Response: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including a respirator if the spill involves a powder. Cover the spill with an absorbent material, and then decontaminate the area as described above.
-
Waste Disposal: All waste materials contaminated with this compound (e.g., pipette tips, tubes, gloves) must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
Mechanism of Action: Hsp90 Inhibition
Geldanamycin exerts its biological effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins. Many of these client proteins are critical for cancer cell survival and proliferation. The binding of Geldanamycin inhibits the ATPase activity of Hsp90, leading to the misfolding, ubiquitination, and subsequent degradation of its client proteins by the proteasome.
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Experimental Protocols
Preparation of Stock Solutions
-
Reconstitution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-10 mg/mL.
-
Aliquoting and Storage: Aliquot the stock solution into small volumes in amber vials to protect from light and moisture. Store at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods (up to 1 month). Avoid repeated freeze-thaw cycles.
Fluorescence Polarization (FP) Assay for Hsp90 Inhibition
This assay measures the competitive binding of a test compound to Hsp90 against this compound.
Materials:
-
Purified Hsp90 protein
-
This compound
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
Test compounds
-
384-well black microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a working solution of this compound at a final concentration of 1 nM in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the microplate.
-
Add the purified Hsp90 protein to the wells.
-
Add the this compound working solution to all wells.
-
Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Measure the fluorescence polarization using an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
Caption: Workflow for Hsp90 fluorescence polarization competition assay.
Detection of Cell Surface Hsp90 by Flow Cytometry
This protocol is adapted from general cell surface staining protocols and should be optimized for the specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound
-
FACS Buffer: PBS with 1% BSA and 0.1% sodium azide
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash twice with ice-cold PBS. Resuspend the cells in FACS buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add this compound to the cell suspension at a predetermined optimal concentration (typically in the nanomolar to low micromolar range).
-
Incubation: Incubate the cells on ice for 30-60 minutes, protected from light.
-
Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer to remove unbound probe. Centrifuge at 300 x g for 5 minutes between washes.
-
Resuspension: Resuspend the cell pellet in 500 µL of FACS buffer.
-
Viability Staining: Add a viability dye such as PI just before analysis to exclude dead cells.
-
Analysis: Analyze the cells on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for FITC.
Quantitative Toxicity Data
| Compound | Cell Line | IC₅₀ | Source |
| Geldanamycin | RT4 (Bladder Cancer) | ~100 nM (24h) | |
| Geldanamycin | T24 (Bladder Cancer) | ~50 nM (24h) | |
| Geldanamycin Derivative | MCF-7 (Breast Cancer) | 0.09 µM | |
| Geldanamycin Derivative | MDA-MB-231 (Breast Cancer) | 0.14 µM | |
| Geldanamycin Derivative | HeLa (Cervical Cancer) | >200 µg/mL | |
| Geldanamycin Derivative | HepG2 (Liver Cancer) | 114.35 µg/mL |
Note: The FITC moiety is not expected to significantly increase the inherent cytotoxicity of Geldanamycin. However, all handling procedures should be based on the precautionary principle, treating the compound as highly toxic.
Stability Considerations
The stability of this compound is influenced by the stability of both the Geldanamycin molecule and the FITC fluorophore.
-
Geldanamycin: The ansamycin backbone of Geldanamycin can be susceptible to degradation, particularly at non-neutral pH and upon exposure to light.
-
FITC: The fluorescence of FITC is pH-dependent, with optimal fluorescence in slightly alkaline conditions (pH 7.5-9.0). Its fluorescence can be quenched at acidic pH. FITC is also prone to photobleaching upon prolonged exposure to light.
For quantitative experiments, it is crucial to prepare fresh working solutions and protect them from light to ensure consistent fluorescence intensity.
By adhering to these safety and handling guidelines and utilizing the provided experimental protocols, researchers can safely and effectively employ this compound as a powerful tool in their studies of Hsp90 and related cellular processes.
The Impact of FITC Conjugation on Geldanamycin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the effects of conjugating Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), with Fluorescein isothiocyanate (FITC). We will delve into the alterations in its mechanism of action, biological activity, and cellular permeability, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction to Geldanamycin and FITC
Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic that binds to the ATP-binding pocket in the N-terminal domain of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival.[1][2][3] By inhibiting Hsp90's ATPase activity, Geldanamycin leads to the proteasomal degradation of these client proteins, many of which are oncoproteins, making it a compound of significant interest in cancer research.[4]
Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that covalently binds to primary and secondary amines on other molecules, such as the lysine residues on proteins or available amine groups on small molecules.[5][6][7] This process, known as bioconjugation, is invaluable for fluorescently labeling molecules for various applications, including fluorescence microscopy, flow cytometry, and fluorescence polarization assays.[8]
The Influence of FITC Conjugation on Geldanamycin's Activity
The conjugation of FITC to Geldanamycin creates a fluorescent probe that is instrumental in studying Hsp90 inhibition. However, this modification significantly alters the parent molecule's biological properties, most notably its cell permeability and, consequently, its intracellular activity.
Altered Cell Permeability
A critical consequence of FITC conjugation is a dramatic reduction in the cell permeability of Geldanamycin. The resulting Geldanamycin-FITC (GA-FITC) conjugate is considered cell-membrane impermeable.[9][10] This means that while unconjugated Geldanamycin can freely cross the cell membrane to interact with cytosolic Hsp90, GA-FITC is restricted to the extracellular environment, where it can only bind to Hsp90 present on the cell surface.[9]
Impact on Hsp90 Inhibition
Despite its inability to enter the cell, GA-FITC retains its ability to bind to the N-terminal ATP-binding pocket of Hsp90. This property has been leveraged to develop fluorescence polarization (FP) assays for high-throughput screening of Hsp90 inhibitors.[3][6][10] In these assays, GA-FITC serves as a fluorescent tracer that binds to Hsp90. When a potential inhibitor is introduced, it competes with GA-FITC for binding to Hsp90, causing a decrease in the fluorescence polarization signal.
The inhibitory potency of GA-FITC on purified Hsp90 remains significant, although direct comparisons with unconjugated Geldanamycin from single studies are limited in publicly available literature. However, data from various sources allow for a comparative analysis.
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory activity of Geldanamycin and its FITC-conjugated form against Hsp90.
| Compound | Target | Assay Type | IC50 / Kd | Reference |
| Geldanamycin | Hsp90 | Isothermal Titration Calorimetry | Kd: 1.2 µM | [11] |
| This compound | Hsp90α | Fluorescence Polarization | IC50: 60 nM | [9] |
| This compound | Hsp90β | Fluorescence Polarization | IC50: 84 nM | [9] |
| Geldanamycin | p185erbB2 (cellular context) | Cellular Assay | IC50: 70 nM | [11] |
| Geldanamycin | Cancer Cell Lines (mean GI50) | Cellular Proliferation Assay | GI50: 0.18 µM | [11] |
Note: Direct comparison of IC50 and Kd values across different assays and from different sources should be done with caution. However, the data suggests that while unconjugated Geldanamycin's cellular activity is in the nanomolar to low micromolar range, the FITC-conjugated form retains potent, nanomolar-range inhibitory activity against the purified Hsp90 protein.
Experimental Protocols
Synthesis of this compound
Step 1: Amination of Geldanamycin
-
Dissolve Geldanamycin in a suitable organic solvent such as dichloromethane.
-
Add a diamine linker (e.g., 1,6-hexanediamine) in excess.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine to remove excess diamine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the aminated Geldanamycin intermediate.
Step 2: FITC Conjugation
-
Dissolve the aminated Geldanamycin intermediate in a suitable solvent like dimethylformamide (DMF).
-
Add FITC dissolved in anhydrous dimethyl sulfoxide (DMSO).
-
The reaction is typically carried out at a slightly alkaline pH (around 9.0) to facilitate the reaction between the isothiocyanate group of FITC and the primary amine of the Geldanamycin derivative. A non-amine-containing buffer like sodium bicarbonate can be used to adjust the pH.
-
Incubate the reaction mixture in the dark at room temperature for several hours to overnight with gentle stirring.
-
Purify the this compound conjugate from unreacted FITC and other reagents using column chromatography (e.g., Sephadex G-25).
Fluorescence Polarization Assay for Hsp90 Inhibition
This protocol is adapted from commercially available kits and published research.[3]
-
Reagents and Buffers:
-
Hsp90 protein (recombinant)
-
This compound (fluorescent tracer)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL BSA, 0.01% NP-40)
-
Test compounds (potential inhibitors)
-
384-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, Hsp90 protein, and the test compound to the appropriate wells.
-
Add this compound to all wells to a final concentration of approximately 1-10 nM.
-
Include control wells:
-
Negative control (no inhibition): Hsp90, this compound, and DMSO (or buffer).
-
Positive control (maximum inhibition): Hsp90, this compound, and a known potent Hsp90 inhibitor (e.g., unconjugated Geldanamycin).
-
Blank: Assay buffer and this compound (no Hsp90).
-
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation and 530 nm emission).
-
Calculate the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
-
Cell Permeability Assay
A common method to assess the permeability of a fluorescently labeled compound is to monitor its cellular uptake using fluorescence microscopy or flow cytometry.
-
Cell Culture:
-
Culture a suitable cell line (e.g., a cancer cell line known to express Hsp90) on glass coverslips (for microscopy) or in suspension (for flow cytometry) to near confluency.
-
-
Incubation with Conjugates:
-
Prepare working solutions of this compound and a positive control for cell permeability (e.g., a cell-permeable fluorescent dye like Hoechst 33342) in cell culture medium.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with the this compound solution for a defined period (e.g., 1-2 hours) at 37°C.
-
In a separate set of cells, incubate with the positive control.
-
-
Analysis:
-
Fluorescence Microscopy:
-
Wash the cells several times with cold PBS to remove any unbound conjugate.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope. Cell-impermeable this compound should only show fluorescence on the cell surface, while a permeable dye will show intracellular staining.
-
-
Flow Cytometry:
-
Wash the cells with cold PBS.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence of the cell population using a flow cytometer. A significant increase in fluorescence intensity compared to untreated cells would indicate cellular uptake. The lack of a significant shift would suggest impermeability.
-
-
Signaling Pathways and Experimental Workflows
Hsp90 Chaperone Cycle and Inhibition by Geldanamycin
The Hsp90 chaperone cycle is an ATP-dependent process. Geldanamycin inhibits this cycle by binding to the ATP-binding pocket, preventing ATP hydrolysis and leading to the degradation of client proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 5. researchgate.net [researchgate.net]
- 6. This compound, fluorescent labelled HSP90 inhibitor (CAS 30562-34-6) | Abcam [abcam.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. glpbio.com [glpbio.com]
- 9. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Total Synthesis of the Hsp90 Inhibitor Geldanamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Geldanamycin-FITC: A Fluorescent Probe for High-Throughput Drug Discovery Targeting Hsp90
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncogenic client proteins.[1][2] Geldanamycin, a natural benzoquinone ansamycin, is a potent inhibitor of Hsp90, binding to its N-terminal ATP pocket and inducing the degradation of these client proteins.[2][3] However, its clinical development has been hampered by poor solubility and hepatotoxicity. This has spurred the development of Geldanamycin derivatives and robust screening platforms to identify novel Hsp90 inhibitors with improved pharmacological profiles. Geldanamycin-FITC, a fluorescent conjugate of Geldanamycin, has become an invaluable tool in this endeavor, enabling rapid and quantitative assessment of Hsp90 inhibition in a high-throughput format. This technical guide provides a comprehensive overview of this compound as a tool for drug discovery, detailing its mechanism of action, experimental protocols, and data analysis.
Mechanism of Action: Targeting the Hsp90 Chaperone Machinery
Hsp90 is an ATP-dependent molecular chaperone that facilitates the proper folding, stability, and activity of a multitude of client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[1] These client proteins include kinases (e.g., Akt, Cdk4), transcription factors (e.g., mutant p53, steroid receptors), and other signaling molecules.[1][4] Geldanamycin and its fluorescent conjugate, this compound, bind with high affinity to the N-terminal ATP-binding pocket of Hsp90.[2][3] This competitive inhibition of ATP binding prevents the conformational changes necessary for the Hsp90 chaperone cycle, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins.[2] The simultaneous disruption of multiple oncogenic signaling pathways makes Hsp90 an attractive therapeutic target.[1]
The conjugation of fluorescein isothiocyanate (FITC) to Geldanamycin allows for the direct visualization and quantification of its binding to Hsp90. This fluorescent property is the basis for its utility in various assays, most notably fluorescence polarization.
Key Applications in Drug Discovery
This compound is primarily utilized in competitive binding assays to screen for and characterize new Hsp90 inhibitors. Its fluorescent properties make it an ideal probe for techniques such as fluorescence polarization (FP) and FRET-based assays.
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, solution-based technique that measures the change in the polarization of fluorescent light emitted from a fluorophore. When this compound is unbound and free in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the much larger Hsp90 protein, its rotation is significantly slowed, leading to a high fluorescence polarization signal.
In a competitive FP assay, a test compound that binds to the same site on Hsp90 will displace this compound, causing a decrease in the fluorescence polarization signal. This change is directly proportional to the binding affinity of the test compound, allowing for the determination of inhibitory constants such as IC50 and Ki.
High-Throughput Screening (HTS)
The simplicity and robustness of the FP assay make it highly amenable to high-throughput screening of large compound libraries. The homogeneous format eliminates the need for separation steps, reducing assay time and complexity. Z'-factor values, a measure of assay quality, are consistently reported to be greater than 0.5, indicating excellent suitability for HTS.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for Geldanamycin and this compound. It is important to note that binding affinities can vary depending on the specific Hsp90 isoform, assay conditions, and incubation times. The "slow-tight binding" nature of Geldanamycin means that apparent Kd values can decrease with longer incubation times.[6]
Table 1: Binding Affinities and Inhibitory Concentrations
| Compound | Target | Assay Type | Kd (nM) | IC50 (nM) | Reference |
| Geldanamycin | Hsp90 (yeast) | Isothermal Titration Calorimetry | 1220 | - | [7] |
| Geldanamycin | Hsp90 N-terminal domain (yeast) | Isothermal Titration Calorimetry | 780 | - | [7] |
| BODIPY-Geldanamycin | Hsp90α | Fluorescence Anisotropy | 4.6 (24h incubation) | - | |
| This compound | Hsp90α | Fluorescence Polarization | - | 60 | [8] |
| This compound | Hsp90β | Fluorescence Polarization | - | 84 | [8] |
| Geldanamycin | Hsp90α | Competitive FP | - | 22 | [9] |
Table 2: Spectroscopic Properties of this compound
| Property | Wavelength (nm) | Reference |
| Excitation (Ex) | 488 | [10] |
| Emission (Em) | 515 | [10] |
| FP Excitation Filter | 480-485 | [10][11] |
| FP Emission Filter | 535 | [10][11] |
Experimental Protocols
Fluorescence Polarization (FP) Competition Binding Assay
This protocol is a generalized procedure for a competitive FP assay to determine the IC50 of a test compound against Hsp90.
Materials:
-
Recombinant human Hsp90α
-
This compound
-
Test compounds
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), 0.01% NP-40.[10]
-
384-well black, non-binding surface microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Prepare Reagent Solutions:
-
Dilute Hsp90α to a final concentration of 30-60 nM in Assay Buffer.[9][10]
-
Dilute this compound to a final concentration of 1-10 nM in Assay Buffer.[10] Protect from light.
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.
-
-
Assay Plate Setup:
-
Incubation:
-
Measurement:
-
Data Analysis:
-
The percentage of inhibition is calculated using the formula: % Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)]) where:
-
mP_sample is the millipolarization value of the sample well.
-
mP_free is the millipolarization value of this compound in the absence of Hsp90.
-
mP_bound is the millipolarization value of this compound bound to Hsp90.
-
-
Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Hsp90 Signaling Pathways
Inhibition of Hsp90 by this compound or other inhibitors leads to the degradation of a wide range of client proteins, thereby affecting multiple signaling pathways crucial for cancer cell survival and proliferation.
References
- 1. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90. [vivo.weill.cornell.edu]
- 6. Scholars@Duke publication: Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach. [scholars.duke.edu]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Geldanamycin-FITC Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of a wide array of client proteins, many of which are implicated in cancer and other diseases.[1][2][3] This makes Hsp90 a compelling target for therapeutic intervention. The Geldanamycin-FITC Fluorescence Polarization (FP) assay is a robust, high-throughput screening method used to identify and characterize inhibitors of Hsp90.[3][4] This assay relies on the principle that a small, fluorescently labeled ligand (this compound) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Hsp90 protein, the rotation of the complex slows significantly, leading to a high fluorescence polarization signal. A test compound that competitively binds to the same site on Hsp90 will displace the this compound probe, causing a decrease in the polarization value. This allows for the quantification of the inhibitor's binding affinity.
Hsp90 Signaling Pathway and Mechanism of Inhibition
Hsp90 functions as part of a dynamic multi-protein complex, utilizing the energy from ATP hydrolysis to facilitate the conformational maturation of its client proteins. The chaperone cycle involves a series of conformational changes and the sequential association and dissociation of various co-chaperones. Geldanamycin, an ansamycin antibiotic, inhibits Hsp90 by binding to the N-terminal ATP-binding pocket, thereby blocking the chaperone cycle and leading to the degradation of Hsp90 client proteins via the ubiquitin-proteasome pathway.[4][5][6]
Experimental Protocol: this compound Fluorescence Polarization Assay
This protocol is designed for a competitive binding assay in a 384-well plate format.
Materials and Reagents:
| Reagent | Supplier | Catalog # | Storage |
| This compound | MedChemExpress | HY-15330 | -20°C (protect from light) |
| Recombinant Human Hsp90α | BPS Bioscience | 50294 | -80°C |
| Geldanamycin (unlabeled) | MedChemExpress | HY-15217 | -20°C |
| Assay Buffer | - | - | 4°C |
| DMSO | Sigma-Aldrich | D2650 | Room Temperature |
| 384-well black, flat-bottom plates | Corning | 3573 | Room Temperature |
Assay Buffer Composition:
-
20 mM HEPES, pH 7.3
-
50 mM KCl
-
5 mM MgCl₂
-
20 mM Na₂MoO₄
-
2 mM DTT
-
0.1 mg/mL Bovine Gamma Globulin (BGG)
-
0.01% Nonidet P-40 (NP-40)
Instrumentation: A plate reader capable of measuring fluorescence polarization with excitation at ~480-485 nm and emission at ~515-535 nm.
Experimental Workflow:
Detailed Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and unlabeled Geldanamycin (positive control) in DMSO. A typical starting concentration for the highest dose is 1 mM.
-
Assay Plate Setup:
-
Add 0.5 µL of the serially diluted test compounds or DMSO (for high and low polarization controls) to the wells of a 384-well plate.
-
Low Polarization Control (Free Probe): Add assay buffer to these wells.
-
High Polarization Control (Bound Probe): Add DMSO to these wells.
-
-
Hsp90 Addition:
-
Prepare a working solution of Hsp90α in assay buffer. A final concentration of 30-60 nM is often used.[5]
-
Add 25 µL of the Hsp90α working solution to all wells except the "Low Polarization Control" wells.
-
Add 25 µL of assay buffer to the "Low Polarization Control" wells.
-
-
First Incubation: Briefly centrifuge the plate and incubate at room temperature for 15-30 minutes.
-
This compound Addition:
-
Prepare a working solution of this compound in assay buffer. A final concentration of 1-5 nM is typical.[5]
-
Add 25 µL of the this compound working solution to all wells. The final assay volume will be 50 µL.
-
-
Second Incubation: Seal the plate and incubate. Incubation times can vary, but overnight at 4°C is common to reach equilibrium.[5] Some protocols suggest 3-5 hours at room temperature.[1] It is recommended to optimize the incubation time for your specific conditions.
-
Measurement: After incubation, centrifuge the plate briefly. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
Data Analysis and Interpretation
The fluorescence polarization (FP) is typically measured in millipolarization units (mP).
Controls:
-
High Polarization Control (P_bound): Wells containing Hsp90, this compound, and DMSO. This represents the maximum binding.
-
Low Polarization Control (P_free): Wells containing assay buffer and this compound only. This represents the unbound probe.
Calculations:
The percentage of inhibition for each test compound concentration can be calculated using the following formula:
% Inhibition = 100 * (1 - [(mP_sample - mP_free) / (mP_bound - mP_free)])
The IC50 value, which is the concentration of the inhibitor required to displace 50% of the bound probe, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Assay Performance Metrics:
The robustness of the assay can be evaluated using the Z'-factor, which is calculated as follows:
Z' = 1 - [(3 * (SD_bound + SD_free)) / |(Mean_bound - Mean_free)|]
Where:
-
SD_bound and SD_free are the standard deviations of the high and low polarization controls, respectively.
-
Mean_bound and Mean_free are the means of the high and low polarization controls, respectively.
An assay with a Z'-factor greater than 0.5 is considered to be a robust and reliable assay for high-throughput screening.[3]
Quantitative Data Summary
The following table summarizes typical concentrations and performance metrics reported for Hsp90 fluorescence polarization assays.
| Parameter | Typical Value/Range | Reference |
| Hsp90α Concentration | 30 - 60 nM | [5][7] |
| This compound/BODIPY Conc. | 1 - 5 nM | [5][7] |
| Final Assay Volume | 50 µL | [5] |
| Incubation Time | 3-5 hours (RT) or Overnight (4°C) | [1][5] |
| Z'-factor | > 0.5 - 0.75 | [1][3] |
| Signal-to-Noise Ratio | > 10 | [1][3] |
Note: The optimal concentrations of Hsp90 and the fluorescent probe should be determined empirically for each new batch of reagents to ensure a sufficient assay window and robust performance.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances towards Understanding the Mechanism of Action of the Hsp90 Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Geldanamycin - Wikipedia [en.wikipedia.org]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 6. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Detecting Cell Surface HSP90 with Geldanamycin-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of numerous client proteins involved in signal transduction, cell cycle control, and apoptosis. While predominantly an intracellular protein, HSP90 is also found on the surface of various cell types, particularly cancer cells. Cell surface HSP90 (csHSP90) plays a significant role in cancer progression, contributing to invasion, and metastasis. Geldanamycin, a potent inhibitor of HSP90, can be conjugated to fluorescein isothiocyanate (FITC) to create a fluorescent probe, Geldanamycin-FITC. This probe serves as a valuable tool for the specific detection and quantification of csHSP90, enabling researchers to investigate its role in disease and to screen for potential therapeutic agents.
These application notes provide detailed protocols for the detection of cell surface HSP90 using this compound by flow cytometry and fluorescence microscopy.
Data Presentation
The following table summarizes key quantitative data for the use of this compound in detecting HSP90.
| Parameter | Value | Reference |
| Excitation Wavelength (Ex) | 488 nm | [1] |
| Emission Wavelength (Em) | 515 nm | [1] |
| Working Concentration Range | 1 nM - 10 µM | [1] |
| IC50 (HSP90α) | 60 nM | [2] |
| IC50 (HSP90β) | 84 nM | [2] |
| Storage Conditions | -20°C or -80°C in the dark | [1] |
Experimental Protocols
Protocol 1: Detection of Cell Surface HSP90 by Flow Cytometry
This protocol outlines the steps for staining cell surface HSP90 with this compound and analyzing the stained cells using a flow cytometer.
Materials:
-
This compound
-
Cells of interest (e.g., cancer cell line known to express csHSP90)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Propidium Iodide (PI) or other viability dye
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash twice with cold PBS by centrifugation at 300-400 x g for 5 minutes.
-
Resuspend the cell pellet in Flow Cytometry Staining Buffer.
-
Perform a cell count and adjust the cell suspension to a concentration of 1 x 10^6 cells/mL in Flow Cytometry Staining Buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into a FACS tube.
-
Prepare a working solution of this compound in Flow Cytometry Staining Buffer. The optimal concentration should be determined empirically but can range from 1 nM to 10 µM.[1]
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 30-60 minutes at 4°C in the dark.
-
-
Washing:
-
After incubation, add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step twice to remove unbound probe.
-
-
Viability Staining (Optional but Recommended):
-
Resuspend the cell pellet in 100-200 µL of Flow Cytometry Staining Buffer.
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to distinguish live from dead cells.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).
-
Acquire data on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter for FITC (e.g., 515/20 nm bandpass).
-
Collect a sufficient number of events for statistical analysis.
-
-
Controls:
-
Unstained Control: Cells that have not been treated with this compound to set the baseline fluorescence.
-
Competition Control: Pre-incubate cells with an excess of unlabeled Geldanamycin before adding this compound to demonstrate the specificity of the binding.
-
Protocol 2: Detection of Cell Surface HSP90 by Fluorescence Microscopy
This protocol describes the procedure for visualizing cell surface HSP90 using this compound staining and fluorescence microscopy.
Materials:
-
This compound
-
Cells of interest cultured on glass coverslips or in imaging-compatible plates
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA) for fixation (optional)
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
-
Fluorescence microscope with appropriate filters for FITC
Procedure:
-
Cell Preparation:
-
Culture cells on sterile glass coverslips or in imaging plates until they reach the desired confluency.
-
Gently wash the cells twice with PBS.
-
-
Staining:
-
Prepare a working solution of this compound in PBS or cell culture medium without serum. The optimal concentration should be determined but can be in the range of 1-10 µM.[1]
-
Add the this compound solution to the cells and incubate for 30-60 minutes at 37°C or 4°C in the dark. Staining at 4°C can help reduce internalization of the probe.
-
-
Washing:
-
After incubation, gently wash the cells three times with cold PBS to remove unbound probe.
-
-
Fixation (Optional):
-
If fixation is desired, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS. Note: Fixation may alter the conformation of csHSP90 and should be tested for its effect on staining.
-
-
Mounting and Imaging:
-
If using coverslips, invert and mount them onto a glass slide using a mounting medium. A mounting medium containing DAPI can be used to visualize the nuclei.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC (Excitation: ~488 nm, Emission: ~515 nm).
-
Acquire images using consistent settings for all samples to allow for comparison.
-
-
Controls:
-
Unstained Control: Cells not treated with this compound.
-
Competition Control: Pre-incubate cells with unlabeled Geldanamycin before staining with this compound.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
Caption: Experimental workflow for detecting cell surface HSP90.
Cell Surface HSP90 Signaling Pathway
References
Application Notes and Protocols for Geldanamycin-FITC Staining in Flow Cytometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. The conjugation of Geldanamycin with Fluorescein Isothiocyanate (FITC) provides a powerful tool for studying Hsp90 expression and activity. Geldanamycin-FITC can be employed in various applications, including fluorescence polarization assays and the detection of cell surface Hsp90. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, a high-throughput technique for analyzing the characteristics of single cells in a heterogeneous population.
This compound binds to the ATP-binding pocket of Hsp90, allowing for the direct quantification of Hsp90 levels on a per-cell basis. Furthermore, its use in competitive binding assays enables the screening and characterization of novel Hsp90 inhibitors. The protocols outlined below are designed to guide researchers in utilizing this compound for the quantitative analysis of Hsp90 in various cell types.
Signaling Pathway
Data Presentation
The following tables present illustrative quantitative data from hypothetical flow cytometry experiments using this compound.
Table 1: Quantification of Cell Surface Hsp90 Expression
This table demonstrates the use of this compound to quantify the relative levels of Hsp90 on the surface of different cancer cell lines.
| Cell Line | Mean Fluorescence Intensity (MFI) of Unstained Cells | MFI of this compound Stained Cells | Fold Change in MFI |
| MCF-7 (Breast Cancer) | 15 | 250 | 16.7 |
| A549 (Lung Cancer) | 20 | 450 | 22.5 |
| Jurkat (T-cell Leukemia) | 12 | 150 | 12.5 |
Table 2: Competitive Binding Assay for a Novel Hsp90 Inhibitor
This table illustrates a competitive binding experiment where a novel, unlabeled Hsp90 inhibitor competes with this compound for binding to Hsp90 on A549 cells. A decrease in MFI indicates displacement of this compound by the test compound.
| Concentration of Test Inhibitor (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition of this compound Binding |
| 0 (Control) | 450 | 0 |
| 1 | 425 | 5.6 |
| 10 | 360 | 20.0 |
| 100 | 225 | 50.0 |
| 1000 | 110 | 75.6 |
Experimental Protocols
Protocol 1: Staining for Cell Surface Hsp90
This protocol details the steps for staining cell surface Hsp90 using this compound for flow cytometry analysis.
Materials:
-
This compound (stored at -20°C, protected from light)
-
Cell line(s) of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
FACS Buffer (PBS with 1% Bovine Serum Albumin and 0.1% Sodium Azide)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometry tubes
Procedure:
-
Cell Preparation:
-
Culture cells to a density of approximately 1 x 10^6 cells/mL.
-
Harvest cells and wash twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into flow cytometry tubes.
-
Prepare a working solution of this compound in FACS buffer. The optimal concentration should be determined empirically but a starting concentration of 100 nM is recommended.
-
Add the this compound working solution to the cell suspension. For a negative control, add an equal volume of FACS buffer without this compound.
-
Incubate the tubes for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
Add 2 mL of ice-cold FACS buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant.
-
Repeat the wash step two more times.
-
-
Viability Staining and Analysis:
-
Resuspend the cell pellet in 500 µL of FACS buffer.
-
Add a viability dye such as Propidium Iodide (PI) according to the manufacturer's instructions to exclude dead cells from the analysis.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser for excitation. Detect FITC fluorescence at approximately 515-530 nm.
-
Protocol 2: Competitive Binding Assay
This protocol describes a competitive binding assay to evaluate the efficacy of a test compound in inhibiting the binding of this compound to Hsp90.
Materials:
-
Same as Protocol 1
-
Unlabeled test Hsp90 inhibitor
Procedure:
-
Cell Preparation:
-
Follow the cell preparation steps as outlined in Protocol 1.
-
-
Competitive Incubation:
-
Prepare serial dilutions of the unlabeled test inhibitor in FACS buffer.
-
In a set of flow cytometry tubes, add the desired concentrations of the test inhibitor to 100 µL of the cell suspension.
-
For the positive control (maximum binding), add only FACS buffer. For the negative control (unstained), add FACS buffer.
-
Incubate for 15 minutes at 4°C.
-
-
This compound Staining:
-
Add a fixed, pre-determined concentration of this compound (e.g., 100 nM) to all tubes except the unstained negative control.
-
Incubate for 30-60 minutes at 4°C, protected from light.
-
-
Washing, Viability Staining, and Analysis:
-
Follow the washing, viability staining, and flow cytometry analysis steps as described in Protocol 1.
-
Experimental Workflow
Application Notes and Protocols for Geldanamycin-FITC in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Geldanamycin, a benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1][2] By binding to the ATP/ADP-binding pocket of Hsp90, Geldanamycin disrupts the chaperone cycle, leading to the degradation of these client proteins.[1][3] This mechanism makes Hsp90 an attractive target for cancer therapy.
Geldanamycin-FITC is a fluorescently labeled version of Geldanamycin, where Fluorescein Isothiocyanate (FITC) is conjugated to the parent molecule.[4][5] This fluorescent probe is a valuable tool for studying Hsp90-ligand interactions and for screening potential Hsp90 inhibitors in a competitive binding assay format.[6][7] The most common method employing this compound is the Fluorescence Polarization (FP) assay, a homogeneous technique that measures the change in the polarization of fluorescent light upon binding of the small fluorescent probe to the much larger Hsp90 protein.[8][9][10]
These application notes provide a detailed protocol for using this compound in a competitive binding assay to identify and characterize Hsp90 inhibitors.
Principle of the Competitive Binding Assay
The competitive binding assay using this compound is based on the principle of competition between a test compound and this compound for binding to the ATP pocket of Hsp90.[11][12]
Initially, Hsp90 is incubated with this compound. Being a small molecule, this compound tumbles rapidly in solution, and when excited with polarized light, the emitted light is largely depolarized, resulting in a low fluorescence polarization signal.[9][10] Upon binding to the large Hsp90 protein, the rotation of this compound is significantly slowed down. This causes the emitted light to remain polarized, leading to a high fluorescence polarization signal.[13]
When an unlabeled Hsp90 inhibitor (the test compound) is introduced into the system, it competes with this compound for the same binding site on Hsp90. If the test compound has affinity for Hsp90, it will displace this compound from the Hsp90 binding pocket. The displaced this compound becomes free in solution and resumes its rapid tumbling, resulting in a decrease in the fluorescence polarization signal. The magnitude of this decrease is proportional to the affinity and concentration of the test compound.[7][13]
By measuring the change in fluorescence polarization at various concentrations of the test compound, a dose-response curve can be generated to determine the compound's inhibitory potency, typically expressed as the IC50 value (the concentration of the inhibitor that displaces 50% of the fluorescent probe).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90 signaling pathway and the experimental workflow of the competitive binding assay.
Experimental Protocols
Materials and Reagents
-
Hsp90 Protein: Recombinant human Hsp90α or Hsp90β.
-
This compound: Fluorescent probe.[6]
-
Test Compounds: Potential Hsp90 inhibitors.
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), and 0.01% NP-40.[6]
-
Microplates: Black, 384-well microplates are recommended to minimize background fluorescence.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters (e.g., Ex: 480-485 nm, Em: 515-535 nm for FITC).[6]
Stock Solution Preparation
-
Hsp90 Stock Solution: Prepare a stock solution of Hsp90 in a suitable buffer (e.g., assay buffer without DTT and BSA) and store at -80°C in small aliquots. The final concentration in the assay will typically be in the low nanomolar range (e.g., 30-60 nM).[6]
-
This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 1-10 mM) and store at -20°C or -80°C, protected from light.[6] Prepare a working solution by diluting the stock in assay buffer to the desired concentration (e.g., 1-10 nM).[6] The working solution should be prepared fresh.
-
Test Compound Stock Solutions: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. Prepare serial dilutions of the test compounds in DMSO.
Assay Protocol
-
Assay Plate Preparation:
-
Add 2.5 µL of the serially diluted test compounds or DMSO (for control wells) to the wells of a 384-well microplate.
-
-
Reagent Addition:
-
Prepare a master mix containing Hsp90 protein and this compound in assay buffer. The final concentrations in the 50 µL assay volume should be optimized, but a starting point could be 32-60 nM for Hsp90 and 1 nM for this compound.[6]
-
Add 47.5 µL of the master mix to each well containing the test compounds or DMSO.
-
The final assay volume in each well is 50 µL.[6]
-
-
Incubation:
-
Seal the plate and incubate at room temperature or 4°C for a predetermined period (e.g., 3 hours to overnight) to allow the binding reaction to reach equilibrium.[6] Protect the plate from light during incubation.
-
-
Fluorescence Polarization Measurement:
-
Measure the fluorescence polarization of each well using a microplate reader with the appropriate excitation and emission filters for FITC.
-
Data Analysis
-
The fluorescence polarization (mP) values are calculated by the instrument software.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value for each test compound.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Kd (dissociation constant) of this compound for Hsp90 is known.
Data Presentation
The quantitative results of the competitive binding assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different compounds.
| Compound | IC50 (nM) | Hill Slope | R² |
| Geldanamycin (Control) | 8.5 | -1.1 | 0.99 |
| Compound A | 25.3 | -1.0 | 0.98 |
| Compound B | 150.7 | -0.9 | 0.97 |
| Compound C | >10,000 | N/A | N/A |
This is example data and should be replaced with experimental results.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background signal | Autofluorescence from compounds or microplate. | Use black microplates. Test for compound autofluorescence by measuring a well with only the compound and buffer. |
| Low assay window (small difference between high and low mP values) | Suboptimal concentrations of Hsp90 or this compound. | Optimize the concentrations of Hsp90 and this compound. A good starting point is to use Hsp90 at a concentration close to the Kd of this compound. |
| High variability between replicates | Pipetting errors, incomplete mixing. | Ensure accurate pipetting and proper mixing of reagents. Use a multichannel pipette for consistency. |
| Precipitation of test compounds | Poor solubility of compounds in the assay buffer. | Check the final DMSO concentration in the assay and ensure it is tolerated by the protein and does not exceed a certain percentage (e.g., 1-2%). Consider using a different solvent for the stock solution if possible. |
Conclusion
The this compound competitive binding assay is a robust and high-throughput method for the identification and characterization of Hsp90 inhibitors.[14][15] By providing detailed protocols and data presentation guidelines, these application notes aim to assist researchers in successfully implementing this assay in their drug discovery efforts. Careful optimization of assay conditions is crucial for obtaining reliable and reproducible results.
References
- 1. Geldanamycin - Wikipedia [en.wikipedia.org]
- 2. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. glpbio.com [glpbio.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 10. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. graphpad.com [graphpad.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. High-Throughput Screening Fluorescence Polarization Assay for Tumor-Specific Hsp90 | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Live-Cell Imaging of HSP90 with Geldanamycin-FITC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in cell signaling pathways regulating proliferation, survival, and differentiation.[1] In cancer cells, HSP90 is often overexpressed and plays a crucial role in maintaining the conformation and activity of oncoproteins, making it a prime target for cancer therapy.[2][3][4] Geldanamycin, a benzoquinone ansamycin antibiotic, is a well-characterized inhibitor of HSP90 that binds to its N-terminal ATP-binding pocket, leading to the degradation of HSP90 client proteins.[1]
Geldanamycin-FITC is a fluorescent conjugate of Geldanamycin that serves as a valuable probe for visualizing HSP90. This powerful tool enables researchers to study the localization and dynamics of HSP90 in living cells, providing insights into its function in various cellular processes and its response to inhibitors. These application notes provide a detailed protocol for the use of this compound in live-cell imaging to track HSP90.
Product Information
| Property | Value |
| Product Name | This compound |
| Target | Heat Shock Protein 90 (HSP90) |
| Excitation Wavelength | ~488 nm |
| Emission Wavelength | ~515 nm |
| Molecular Weight | Approximately 1034.2 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Cell Surface HSP90
Recent studies have highlighted the presence and functional importance of HSP90 on the cell surface, particularly in cancer cells where it is implicated in migration and invasion.[5] As some sources suggest that this compound may be membrane-impermeable, this protocol is optimized for the detection of extracellular HSP90.[6]
Materials:
-
This compound
-
Cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)
-
Live-cell imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes or chamber slides)
-
Confocal microscope with environmental control (temperature, CO2, humidity)
Procedure:
-
Cell Preparation:
-
Plate cells on imaging dishes at a suitable density to allow for individual cell visualization and ensure they are in a logarithmic growth phase at the time of imaging.
-
Culture cells in a humidified incubator at 37°C and 5% CO2.
-
-
Preparation of this compound Staining Solution:
-
Prepare a 1 mM stock solution of this compound in sterile DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free, phenol red-free cell culture medium or live-cell imaging buffer to the desired final concentration. A starting concentration range of 100 nM to 1 µM is recommended, but the optimal concentration should be determined empirically for each cell line and experimental setup.
-
-
Staining of Live Cells:
-
Wash the cells twice with pre-warmed live-cell imaging buffer to remove any residual serum.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C. The optimal incubation time will vary depending on the cell type and probe concentration and should be determined experimentally.
-
To minimize background fluorescence, gently wash the cells two to three times with pre-warmed live-cell imaging buffer after incubation.[7]
-
-
Live-Cell Imaging:
-
Place the imaging dish on the stage of a confocal microscope equipped with an environmental chamber maintained at 37°C and 5% CO2.
-
Use a 488 nm laser line for excitation and collect the emission signal around 515 nm.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[7]
-
Acquire images using appropriate objectives (e.g., 40x or 63x oil immersion) for the desired level of detail.
-
For time-lapse imaging, set the desired time intervals and duration of the experiment.
-
Protocol 2: Visualization of Intracellular HSP90 (Considerations for Permeabilization)
While some evidence suggests this compound is membrane-impermeable, for applications requiring visualization of intracellular HSP90, a gentle permeabilization step may be necessary. This should be approached with caution as it can impact cell viability.
Materials:
-
Same as Protocol 1
-
A mild permeabilization agent (e.g., digitonin or a very low concentration of saponin)
Procedure:
-
Cell Preparation: As described in Protocol 1.
-
Preparation of Staining Solution: As described in Protocol 1.
-
Gentle Permeabilization and Staining:
-
Wash cells with pre-warmed live-cell imaging buffer.
-
Prepare a solution of a mild permeabilizing agent (e.g., 10-50 µg/mL digitonin) in live-cell imaging buffer.
-
Incubate the cells with the permeabilization solution for a very short duration (e.g., 1-5 minutes) at room temperature. The optimal concentration and time should be carefully titrated to allow probe entry without causing significant cell stress or death.
-
Immediately wash the cells twice with live-cell imaging buffer to remove the permeabilizing agent.
-
Proceed with the staining protocol as described in Protocol 1, steps 3 and 4.
-
Note: It is highly recommended to perform control experiments to assess the impact of the permeabilization step on cell health and the localization of other cellular markers.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound. It is important to note that optimal values may vary depending on the specific cell line, instrumentation, and experimental goals.
| Parameter | Recommended Range/Value | Notes |
| Stock Solution Concentration | 1-10 mM in DMSO | Store at -20°C to -80°C, protected from light.[8] |
| Working Concentration | 100 nM - 1 µM | The optimal concentration should be determined empirically. Lower concentrations are recommended to minimize potential off-target effects and cytotoxicity. |
| Incubation Time | 15 - 60 minutes | Shorter incubation times are preferable for live-cell imaging to minimize cellular stress. |
| Excitation Wavelength | ~488 nm | Compatible with standard FITC filter sets.[8] |
| Emission Wavelength | ~515 nm | |
| IC50 (in vitro) | 60 nM (HSP90α), 84 nM (HSP90β) | Determined in a fluorescence polarization assay.[9] |
Visualizations
HSP90 Chaperone Cycle and Inhibition by Geldanamycin
// Nodes HSP90_open [label="HSP90 (Open)", fillcolor="#F1F3F4", fontcolor="#202124"]; Client_unfolded [label="Unfolded Client Protein", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; HSP70 [label="HSP70/HSP40", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ADP [label="ADP + Pi", shape=diamond, fillcolor="#EA4335", fontcolor="#202124"]; HSP90_client_complex [label="HSP90-Client Complex (Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; HSP90_closed [label="HSP90 (Closed, ATP-bound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Client_folded [label="Folded Client Protein", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Geldanamycin [label="this compound", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Client Protein Degradation (Proteasome)", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Client_unfolded -> HSP90_client_complex [label="Binding"]; HSP70 -> HSP90_client_complex [label="Co-chaperone assistance"]; HSP90_open -> HSP90_client_complex; HSP90_client_complex -> HSP90_closed [label="ATP Binding"]; ATP -> HSP90_closed; HSP90_closed -> HSP90_open [label="ATP Hydrolysis"]; HSP90_closed -> Client_folded [label="Client Folding & Release"]; HSP90_open -> ADP [label="Release"]; Geldanamycin -> HSP90_open [label="Inhibition", color="#EA4335", style=bold]; Geldanamycin -> HSP90_client_complex [label="Inhibition", color="#EA4335", style=bold]; HSP90_client_complex -> Degradation [label="Ubiquitination", style=dashed];
{rank=same; Client_unfolded; HSP70; Geldanamycin} {rank=same; HSP90_open; ATP} {rank=same; HSP90_client_complex} {rank=same; HSP90_closed; Client_folded; Degradation} {rank=same; ADP} } .enddot Caption: Inhibition of the HSP90 chaperone cycle by this compound.
Experimental Workflow for Live-Cell Imaging
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="1. Plate cells on imaging dish", fillcolor="#F1F3F4", fontcolor="#202124"]; prepare_reagents [label="2. Prepare this compound working solution", fillcolor="#F1F3F4", fontcolor="#202124"]; wash1 [label="3. Wash cells with imaging buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; stain [label="4. Incubate with this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash2 [label="5. Wash cells to remove excess probe", fillcolor="#F1F3F4", fontcolor="#202124"]; imaging [label="6. Acquire images on confocal microscope", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [label="7. Image analysis and quantification", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> cell_culture; cell_culture -> prepare_reagents; prepare_reagents -> wash1; wash1 -> stain; stain -> wash2; wash2 -> imaging; imaging -> analysis; analysis -> end; } .enddot Caption: Step-by-step experimental workflow for live-cell imaging.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Inadequate probe concentration or incubation time.- Laser power too low.- this compound is not cell-permeable (for intracellular targets). | - Optimize probe concentration and incubation time.- Increase laser power gradually, being mindful of phototoxicity.- For intracellular targets, consider a gentle permeabilization protocol (Protocol 2) or use a cell-permeable HSP90 probe. |
| High Background Fluorescence | - Incomplete removal of unbound probe.- Autofluorescence from cell culture medium (e.g., phenol red, riboflavin). | - Ensure thorough washing after staining.- Use phenol red-free medium for imaging.[7]- Acquire a background image from an unstained sample and subtract it from the experimental images. |
| Phototoxicity/Cell Death | - High laser power.- Prolonged or frequent exposure to excitation light. | - Use the lowest possible laser power and exposure time.- Reduce the frequency of image acquisition for time-lapse experiments.- Use an environmental chamber to maintain optimal cell culture conditions during imaging. |
| Blurry Images/Loss of Focus | - Focal drift due to temperature fluctuations or mechanical instability. | - Allow the microscope and sample to equilibrate to the environmental chamber temperature.- Use an autofocus system if available.- Ensure the imaging dish is securely mounted on the microscope stage. |
Conclusion
This compound is a valuable tool for the visualization of HSP90 in live cells. The protocols and information provided here offer a starting point for researchers to investigate the subcellular localization and dynamics of HSP90. Successful live-cell imaging experiments with this compound will depend on careful optimization of staining conditions and imaging parameters to achieve a balance between signal quality and cell health. These studies will contribute to a deeper understanding of the role of HSP90 in health and disease and aid in the development of novel HSP90-targeted therapies.
References
- 1. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 2. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 5. In vivo imaging of heat shock protein 90: Diagnostic tool and support for Hsp90-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
Illuminating HSP90 In Vivo: Application Notes and Protocols for Geldanamycin-FITC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Geldanamycin-FITC as a fluorescent probe for in vivo imaging of Heat Shock Protein 90 (HSP90). Geldanamycin, a potent inhibitor of HSP90, conjugated with Fluorescein Isothiocyanate (FITC), offers a valuable tool for visualizing HSP90 expression, particularly on the cell surface, in various research and preclinical settings.
Introduction to this compound
Geldanamycin is a benzoquinone ansamycin antibiotic that specifically binds to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, differentiation, and survival. Many of these client proteins are oncoproteins, making HSP90 a compelling target in cancer therapy.
The conjugation of FITC to Geldanamycin creates a fluorescent probe that allows for the visualization of HSP90. A key application of this compound is the detection of cell surface HSP90, as the FITC conjugate is reported to be cell-impermeable.[1] This property is particularly useful for studying the role of extracellular HSP90 in cancer cell motility and invasion.[2]
Key Properties of this compound:
| Property | Value | Reference |
| Excitation Wavelength (Ex) | ~488 nm | [3] |
| Emission Wavelength (Em) | ~515 nm | [3] |
| Target | Heat Shock Protein 90 (HSP90) | [4][5] |
| Primary Application | Detection of cell surface HSP90 | [1][3] |
| Molecular Weight | ~1034.2 g/mol | [2][5] |
Signaling Pathway of HSP90 Inhibition
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, many of which are critical for tumor progression. The diagram below illustrates the mechanism of HSP90 inhibition by Geldanamycin and its downstream effects.
Applications in In Vivo Imaging
While detailed in vivo imaging protocols using this compound are not extensively published, its properties make it a promising tool for non-invasive optical imaging of cell surface HSP90 in animal models. Potential applications include:
-
Tumor Targeting and Visualization: Assessing the expression of cell surface HSP90 in tumor xenografts.
-
Monitoring Treatment Response: Evaluating changes in cell surface HSP90 expression in response to anti-cancer therapies.
-
Studying Metastasis: Investigating the role of cell surface HSP90 in tumor cell invasion and metastasis.
Experimental Workflow for In Vivo Imaging
The following diagram outlines a general experimental workflow for in vivo fluorescence imaging of tumor-bearing mice using this compound.
Detailed Experimental Protocols
In Vitro Detection of Cell Surface HSP90
This protocol is adapted from a study by Tsutsumi et al. and is designed to visualize cell surface HSP90 on cultured cells.[2]
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (10%)
-
Chamber slides
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells of interest onto chamber slides and culture until they reach the desired confluency.
-
Wound Healing Assay (Optional): To observe HSP90 at the leading edge of migrating cells, create a scratch in the confluent cell monolayer with a pipette tip.
-
Incubation: After 4 hours of wounding, wash the cells with PBS.
-
Fixation: Fix the cells with 10% formaldehyde for 2 minutes at room temperature.
-
Staining: Wash the cells with PBS and incubate with 2 µM this compound in cell culture medium for 1 hour at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound probe.
-
Imaging: Mount the slides and examine them under a fluorescence microscope using appropriate filters for FITC (Ex/Em: ~488/515 nm).
Proposed Protocol for In Vivo Imaging of Tumor Xenografts
This is a generalized protocol based on standard in vivo fluorescence imaging procedures. Note: This protocol should be optimized for the specific animal model and imaging system used.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
In vivo fluorescence imaging system
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the animal in the imaging chamber and acquire a baseline fluorescence image.
-
Probe Administration: Prepare a sterile solution of this compound in a suitable vehicle. The optimal dose will need to be determined empirically, but a starting point could be in the range of 1-10 mg/kg. Administer the probe via intravenous (tail vein) injection.
-
Image Acquisition: Acquire fluorescence images at multiple time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues. Use an appropriate excitation and emission filter set for FITC.
-
Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues. The data can be expressed as average radiant efficiency or total radiant efficiency.
-
Biodistribution and Ex Vivo Validation: After the final imaging session, euthanize the mouse and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the dissected tissues ex vivo to confirm the in vivo signal and quantify the biodistribution of the probe.
Data Presentation and Interpretation
Quantitative data from in vivo imaging experiments should be summarized in tables for clear comparison.
Table 1: Biodistribution of this compound in Tumor-Bearing Mice (Example Data)
| Organ | Mean Fluorescence Intensity ± SD (Radiant Efficiency) |
| Tumor | [Insert Value] |
| Liver | [Insert Value] |
| Spleen | [Insert Value] |
| Kidneys | [Insert Value] |
| Lungs | [Insert Value] |
| Muscle | [Insert Value] |
Table 2: Tumor-to-Muscle Ratio of this compound Uptake (Example Data)
| Time Point | Tumor-to-Muscle Ratio |
| 1 hour | [Insert Value] |
| 4 hours | [Insert Value] |
| 8 hours | [Insert Value] |
| 24 hours | [Insert Value] |
| 48 hours | [Insert Value] |
Logical Relationship of HSP90 Function and Therapeutic Targeting
The following diagram illustrates the central role of HSP90 in maintaining the function of oncoproteins and how its inhibition provides a therapeutic strategy.
Conclusion
This compound is a valuable research tool for the detection and visualization of HSP90, particularly on the cell surface. While its primary documented use is in in vitro fluorescence microscopy, its properties suggest potential for in vivo optical imaging applications in preclinical cancer models. The protocols and workflows provided herein offer a foundation for researchers to explore the utility of this compound in their specific research contexts, with the understanding that further optimization will be necessary for successful in vivo applications.
References
- 1. Synthesis and characterization of 64Cu-labeled Geldanamycin derivative for imaging HSP90 expression in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A small molecule cell-impermeant Hsp90 antagonist inhibits tumor cell motility and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 5. researchgate.net [researchgate.net]
Application Note: Preparation of Geldanamycin-FITC Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Geldanamycin is a potent antitumor antibiotic that functions by binding specifically to the ATP-binding pocket of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical components of signaling pathways that promote cancer cell growth and survival.[3][4] Inhibition of Hsp90 leads to the destabilization and subsequent proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously.[4][5]
Geldanamycin-FITC is a fluorescently labeled derivative of Geldanamycin. This probe is a valuable tool for studying Hsp90, enabling researchers to perform high-throughput screening for Hsp90 inhibitors via fluorescence polarization (FP) competition binding assays and to detect cell surface Hsp90.[2][6][7] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This document provides a detailed protocol for preparing stock and working solutions of this compound from a DMSO stock.
Quantitative Data Summary
The following table summarizes the key quantitative and qualitative properties of this compound.
| Property | Value | Reference(s) |
| Molecular Weight | 1034.18 g/mol | [1] |
| Appearance | Yellow to yellow-orange or purple solid | [1][8] |
| Solubility | Soluble in DMSO (>10 mg/mL) | [2][8] |
| Fluorescence | Excitation (Ex): ~488 nm, Emission (Em): ~515 nm | [6] |
| Recommended Stock Conc. | 1–10 mM in anhydrous DMSO | [6] |
| Stock Solution Storage | Aliquot and store at -20°C (1 month) or -80°C (6 months) | [6] |
| Working Conc. Range | 1 nM – 10 µM in appropriate assay buffer | [6] |
| Working Solution Stability | Prepare fresh and use immediately; protect from light | [6] |
Experimental Protocols
Materials and Equipment
3.1 Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Assay buffer (e.g., Buffer C for FP assays: 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40)[6]
-
Sterile, low-retention microcentrifuge tubes
-
Pipette tips
3.2 Equipment:
-
Calibrated precision pipettes
-
Vortex mixer
-
Bath sonicator (optional, for aiding dissolution)
-
Microcentrifuge
-
Freezer (-20°C and -80°C)
Protocol 1: Preparation of this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol describes the reconstitution of lyophilized this compound powder to create a high-concentration stock solution in DMSO.
4.1 Calculation: To prepare a 10 mM stock solution from 1 mg of this compound (MW = 1034.18 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.010 mol/L * 1034.18 g/mol )) * 1,000,000 µL/L
-
Volume (µL) ≈ 96.7 µL
4.2 Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all powder is at the bottom.
-
Carefully add the calculated volume (e.g., 96.7 µL for 1 mg) of anhydrous DMSO to the vial. Use of newly opened, hygroscopic DMSO is recommended for best solubility.[6]
-
Recap the vial securely and vortex thoroughly for 1-2 minutes to dissolve the powder.
-
If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[9] Visually inspect for any remaining particulates.
-
Once fully dissolved, briefly centrifuge the vial to collect the entire stock solution.
Protocol 2: Storage of Stock Solution
Proper storage is crucial to maintain the stability and integrity of the this compound stock solution.
5.1 Procedure:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, light-protected microcentrifuge tubes.
-
This prevents multiple freeze-thaw cycles, which can degrade the compound.[6]
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
-
Crucially, all solutions containing this compound must be protected from light to prevent photobleaching of the FITC fluorophore.[6][10]
Protocol 3: Preparation of this compound Working Solution
This protocol describes the dilution of the DMSO stock solution into an aqueous assay buffer for immediate experimental use.
6.1 Important Considerations:
-
Prepare Fresh: Working solutions should be prepared fresh on the day of the experiment and used immediately.[6]
-
Avoid Precipitation: Perform dilutions in a stepwise or serial manner to prevent the compound from precipitating out of solution when transferring from a high-DMSO to a low-DMSO environment.
-
Control DMSO Concentration: For cell-based assays, the final concentration of DMSO in the culture medium should typically be less than 0.5% to avoid cytotoxicity. Always include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments.
6.2 Example Procedure (for a 1 nM working solution in a 50 µL final assay volume):
-
Thaw one aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Perform a serial dilution. For example:
-
Intermediate Dilution 1: Dilute the 10 mM stock 1:100 in assay buffer to make a 100 µM solution. (e.g., 1 µL of stock + 99 µL of buffer).
-
Intermediate Dilution 2: Dilute the 100 µM solution 1:100 in assay buffer to make a 1 µM (1000 nM) solution. (e.g., 1 µL of Dilution 1 + 99 µL of buffer).
-
-
Add the required volume of the final intermediate dilution to your assay plate. To achieve a 1 nM final concentration in 50 µL, you would add 0.05 µL of the 1 µM solution. In practice, it is better to prepare a larger volume of the final working solution. For example, prepare a 2X working solution (e.g., 2 nM) and add 25 µL to the well containing 25 µL of your other assay components (e.g., Hsp90 protein).
-
Mix gently and proceed with the experiment (e.g., incubation, fluorescence polarization measurement).[6]
Visualizations
References
- 1. This compound ≥98% (HPLC), from Streptomyces hygroscopicus [sigmaaldrich.com]
- 2. FITC-geldanamycin (NB610-81561): Novus Biologicals [novusbio.com]
- 3. The Hsp90-specific inhibitor geldanamycin selectively disrupts kinase-mediated signaling events of T-lymphocyte activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chaperoning oncogenes: Hsp90 as a target of geldanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols: Geldanamycin-FITC in Combination with Other Immunofluorescence Markers
Introduction
Geldanamycin is a potent natural product inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, signaling, and survival. Many of these client proteins are oncoproteins, making HSP90 a significant target in cancer therapy. Geldanamycin exerts its effect by binding to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone activity and leads to the ubiquitination and subsequent degradation of its client proteins by the proteasome.
Geldanamycin-FITC is a fluorescently labeled version of Geldanamycin, conjugated to fluorescein isothiocyanate (FITC). This probe allows for the direct visualization of HSP90 in cells and can be used to monitor the binding and inhibitory effects of HSP90 inhibitors in immunofluorescence microscopy. Its application in combination with other immunofluorescence markers enables researchers to study the downstream effects of HSP90 inhibition, such as the degradation of specific client proteins, co-localization with other cellular components, and the induction of cellular stress responses.
Mechanism of Action of Geldanamycin
Geldanamycin competitively binds to the ATP-binding site in the N-terminal domain of HSP90. This binding prevents the hydrolysis of ATP, which is essential for the chaperone's function. Consequently, HSP90 client proteins fail to mature properly, become destabilized, and are targeted for degradation through the ubiquitin-proteasome pathway.
Caption: Geldanamycin inhibits the HSP90 chaperone cycle, leading to client protein degradation.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C55H63N5O13S | |
| Molecular Weight | 1034.2 g/mol | |
| Excitation Wavelength (Max) | ~488 nm | |
| Emission Wavelength (Max) | ~515 nm | |
| Purity | >98% | |
| Appearance | Purple Solid | |
| Solubility | DMSO (>10 mg/ml) | |
| Storage Conditions | -20°C, protect from light, desiccate |
Table 2: Recommended Antibody Combinations for Co-Immunofluorescence with this compound
| Target Protein Category | Specific Marker Example | Rationale for Co-staining |
| HSP90 Client Proteins | HER2/ErbB2 | To visualize the degradation of a specific oncoprotein following HSP90 inhibition. |
| Akt | To monitor the disruption of key signaling pathways regulated by HSP90. | |
| Mutant p53 | To observe the clearance of mutated, aggregation-prone proteins. | |
| Cellular Stress Markers | HSP70 | To detect the induction of the heat shock response, a common cellular reaction to HSP90 inhibition. |
| GRP78/BiP | To assess endoplasmic reticulum (ER) stress, as HSP90 has roles in ER quality control. | |
| Organelle Markers | Calnexin (ER) | To determine the subcellular localization of this compound binding and its effect on ER-resident proteins. |
| GM130 (Golgi) | To investigate the effects of HSP90 inhibition on protein trafficking and the Golgi apparatus. | |
| DAPI (Nucleus) | To visualize the cell nucleus for cellular localization context. | |
| Immunological Markers | MHC Class I | To study the impact of HSP90 inhibition on antigen presentation machinery. |
| PD-L1 | To investigate how HSP90 inhibition modulates the expression of immune checkpoint proteins on cancer cells. |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the typical workflow for a co-immunofluorescence experiment involving this compound and a secondary antibody-based detection system.
Caption: Workflow for co-immunofluorescence staining with this compound.
Detailed Protocol for Co-Immunofluorescence Staining
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials and Reagents:
-
This compound (e.g., from MedChemExpress, BPS Bioscience)
-
Cell culture medium, fetal bovine serum (FBS), and supplements
-
Glass coverslips (sterile)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1-0.2% Triton X-100 in PBS
-
Blocking solution: 5% normal goat serum (or serum from the host species of the secondary antibody) in PBS
-
Primary antibody (see Table 2 for suggestions)
-
Fluorophore-conjugated secondary antibody (with a spectrally distinct fluorophore from FITC, e.g., Alexa Fluor 594 or 647)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture:
-
Sterilize glass coverslips and place them in the wells of a multi-well plate.
-
Seed cells onto the coverslips at an appropriate density to achieve 60-70% confluency at the time of the experiment.
-
Incubate under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
-
Cell Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound in pre-warmed cell culture medium to the desired final concentration (typically in the range of 100 nM to 1 µM, but should be optimized).
-
Remove the old medium from the cells and add the medium containing this compound or a vehicle control (DMSO).
-
Incubate for the desired time (e.g., 4 to 24 hours), depending on the experimental goal.
-
-
Fixation:
-
Gently aspirate the medium.
-
Wash the cells twice with PBS.
-
Add 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Add the permeabilization solution (0.1-0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add the blocking solution to each well, ensuring the coverslips are fully covered.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its recommended concentration.
-
Aspirate the blocking solution from the wells.
-
Add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove the unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution. Protect from light from this point forward.
-
Add the diluted secondary antibody solution to the coverslips.
-
Incubate for 1 hour at room temperature in a dark, humidified chamber.
-
-
Final Washes and Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
If using a nuclear counterstain, incubate with DAPI solution (e.g., 0.1–1 μg/mL) for 5 minutes.
-
Perform a final wash with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips onto glass slides with a drop of mounting medium.
-
Seal the edges of the coverslips with nail polish if necessary.
-
Image using a fluorescence or confocal microscope equipped with appropriate filters for FITC (for this compound), DAPI, and the secondary antibody fluorophore.
-
Downstream Effects of HSP90 Inhibition
Inhibition of HSP90 by Geldanamycin triggers a cascade of cellular events. The logical relationship between these events can be investigated using a combination of this compound and specific antibody markers.
Caption: Logical flow of cellular events following HSP90 inhibition by Geldanamycin.
Application Notes and Protocols for Geldanamycin-FITC in HSP90 Interactor Pull-Down Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (HSP90) is a highly conserved molecular chaperone that plays a crucial role in maintaining cellular homeostasis by assisting in the proper folding, stabilization, and function of a wide array of client proteins.[1] Many of these client proteins are key components of signaling pathways that regulate cell growth, differentiation, and survival.[1] In cancerous cells, HSP90 is often overexpressed and is critical for the stability of oncoproteins, making it an attractive target for cancer therapy.[2]
Geldanamycin, a natural product benzoquinone ansamycin, is a potent inhibitor of HSP90 that binds to the N-terminal ATP-binding pocket, leading to the degradation of HSP90 client proteins.[2][3] This inhibition disrupts multiple signaling pathways simultaneously.[2] Geldanamycin-FITC is a fluorescently labeled version of Geldanamycin, which is commonly used in fluorescence polarization assays to screen for HSP90 inhibitors.[4] While less conventional than biotinylated probes, this compound can be adapted for pull-down assays to identify HSP90 interactors by utilizing anti-FITC antibody-coupled beads. This application note provides a detailed protocol for such an assay, along with data on known HSP90 interactors and relevant signaling pathways.
Data Presentation: HSP90 Interactors
The following tables summarize quantitative data on HSP90 client proteins and co-chaperones identified through various proteomic approaches, including affinity purification coupled with mass spectrometry. While not exclusively from this compound pull-downs, this data provides a strong reference for expected interactors.
Table 1: Selected HSP90 Client Proteins
| Protein Class | Client Protein | Function | Fold Change (HSP90 Inhibition) | Reference |
| Kinases | AKT | Pro-survival signaling | ↓ | [5] |
| CDK4 | Cell cycle progression | ↓ | [5] | |
| EGFR | Growth factor signaling | ↓ | [5] | |
| HER2/ERBB2 | Growth factor signaling | ↓ | [5] | |
| RAF1 | MAPK signaling cascade | ↓ | [5] | |
| SRC | Cell adhesion, growth | ↓ | [5] | |
| Transcription Factors | p53 (mutant) | Tumor suppressor (inactivated) | ↓ | [6] |
| HIF-1α | Hypoxia response | ↓ | [7] | |
| Steroid Hormone Receptors | Glucocorticoid Receptor | Hormone signaling | ↓ | [1] |
| Androgen Receptor | Hormone signaling | ↓ | [1] | |
| Other | Telomerase | Maintains telomere length | ↓ | [6] |
Table 2: HSP90 Co-chaperones
| Co-chaperone | Function in HSP90 Cycle | Reference |
| HSP70 | Assists in initial client protein binding | [7] |
| HOP (HSP70/HSP90 organizing protein) | Connects HSP70 and HSP90 | [8] |
| p23 | Stabilizes the ATP-bound, closed conformation of HSP90 | [8] |
| AHA1 (Activator of HSP90 ATPase homolog 1) | Stimulates HSP90's ATPase activity | [8] |
| CDC37 (Cell division cycle 37) | Recruits kinase clients to HSP90 | [8] |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay to Identify HSP90 Interactors
This protocol describes the use of this compound in conjunction with anti-FITC antibody-coated beads to isolate HSP90 and its interacting proteins from cell lysates.
Materials:
-
This compound (stored at -20°C, protected from light)[4]
-
Cell lines of interest (e.g., MCF-7, HeLa)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FITC antibody-coated magnetic beads or agarose beads
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Bradford assay reagent
-
SDS-PAGE gels and buffers
-
Western blot reagents
-
Mass spectrometry-compatible reagents
Procedure:
-
Cell Culture and Lysis:
-
Culture cells to 80-90% confluency.
-
Lyse cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a Bradford assay.
-
-
Incubation with this compound:
-
Incubate the cell lysate (e.g., 1-2 mg of total protein) with an optimized concentration of this compound (e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation. A no-probe control should be included.
-
-
Affinity Capture:
-
Equilibrate the anti-FITC antibody-coated beads by washing them three times with wash buffer.
-
Add the equilibrated beads to the lysate-probe mixture and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose beads) and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binders.
-
-
Elution:
-
For Western Blot Analysis: Elute the bound proteins by resuspending the beads in 2x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
For Mass Spectrometry Analysis: Elute the bound proteins using a non-denaturing elution buffer (e.g., competitive elution with excess free FITC) or a denaturing elution buffer compatible with mass spectrometry (e.g., 0.1 M glycine, pH 2.5, followed by immediate neutralization).
-
-
Analysis:
-
Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against HSP90 and expected interactors.
-
Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis (e.g., in-solution or in-gel digestion with trypsin) to identify the full spectrum of interacting proteins.
-
Visualizations
Caption: Workflow for identifying HSP90 interactors using a this compound pull-down assay.
Caption: The HSP90 chaperone cycle and its role in stabilizing key signaling proteins.
References
- 1. The HSP90 Family: Structure, Regulation, Function, and Implications in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thermodynamic Analysis of the Geldanamycin-Hsp90 Interaction in a Whole Cell Lysate Using a Mass Spectrometry-Based Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomic analysis reveals unique Hsp90 cycle-dependent client interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce Geldanamycin-FITC photobleaching in microscopy.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Geldanamycin-FITC photobleaching in microscopy experiments.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic case of photobleaching, where the FITC fluorophore is irreversibly damaged by excitation light. Here’s a step-by-step guide to mitigate this issue.
Step 1: Assess Your Imaging Medium.
The immediate environment of the fluorophore is critical. Are you using an antifade reagent?
-
For Fixed Cells: Mounting media with antifade reagents are essential.
-
For Live-Cell Imaging: Use a live-cell imaging buffer supplemented with an oxygen scavenging system or other compatible antifade agents.
Step 2: Optimize Microscope Settings.
Excessive light exposure is the primary driver of photobleaching.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio.[1][2] Employ neutral density filters to attenuate the light source.
-
Minimize Exposure Time: Use the shortest possible exposure time for your camera that still yields a clear image.[2]
-
Avoid Continuous Exposure: Use the shutter to block the light path when not actively acquiring images.[2] For time-lapse experiments, increase the interval between acquisitions as much as your experimental design allows.
Step 3: Evaluate Your Experimental Protocol.
-
Sample Preparation: Protect your this compound stained samples from light as much as possible before imaging.[2]
-
Choice of Fluorophore: While you are using this compound, for future experiments consider that FITC is notoriously prone to photobleaching.[3][4] More photostable alternatives like Alexa Fluor 488 are available for conjugation.[5]
Step 4: Implement an Antifade Solution.
If you are not already using an antifade reagent, this is the most impactful change you can make. Refer to the "Experimental Protocols" section for recipes.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, in this case, FITC, upon exposure to excitation light.[2][6] This leads to a gradual to rapid loss of the fluorescent signal, which can compromise image quality, reduce the duration of observation, and interfere with quantitative measurements. FITC is particularly susceptible to photobleaching.[3][4]
Q2: Which antifade reagent is best for FITC?
A2: The choice of antifade reagent can depend on your specific application (fixed vs. live cells) and experimental priorities (e.g., preserving initial brightness vs. long-term stability). P-phenylenediamine (PPD) and n-propyl gallate (NPG) are highly effective for fixed samples.[7] For live-cell imaging, oxygen scavenging systems and less toxic reagents like Trolox are preferred. Commercial mounting media like VECTASHIELD® and ProLong™ Gold have also been shown to be very effective.[8]
Q3: Can I make my own antifade mounting medium?
A3: Yes, you can prepare effective antifade media in the lab. See the "Experimental Protocols" section for detailed recipes for n-propyl gallate (NPG) and 1,4-diazabicyclo[2.2.2]octane (DABCO) based solutions.
Q4: Besides antifade reagents, what is the single most important thing I can do to reduce photobleaching?
A4: Minimize the total exposure of your sample to high-intensity light.[1][2][6] This can be achieved by reducing the excitation intensity, shortening the exposure time, and avoiding unnecessary illumination.
Q5: Will using an antifade reagent affect the initial brightness of my this compound signal?
A5: Some antifade reagents, while significantly slowing down photobleaching, may cause a slight reduction in the initial fluorescence intensity.[9] It is often a trade-off between initial brightness and photostability.
Q6: I'm performing live-cell imaging with this compound. What are my options for reducing photobleaching?
A6: For live-cell imaging, it is crucial to use reagents that are not toxic to the cells. You can use commercially available live-cell imaging media that contain antifade components or supplement your regular medium with oxygen scavenging systems (e.g., glucose oxidase/catalase) or antioxidants like Trolox. Additionally, meticulous optimization of your microscope settings to reduce light exposure is paramount.
Data Presentation
Table 1: Quantitative Comparison of Antifade Reagents for FITC
| Antifade Agent | Mounting Medium Base | Fluorescence Half-Life (seconds) | Reference |
| None | 90% Glycerol in PBS (pH 8.5) | 9 | [8] |
| VECTASHIELD® | Commercial Formulation | 96 | [8] |
| p-Phenylenediamine (PPD) | Glycerol/PBS | Highly Effective (qualitative) | [7][9] |
| n-Propyl Gallate (NPG) | Glycerol/PBS | Effective (qualitative) | [7][9] |
| 1,4-diazabicyclo[2.2.2]octane (DABCO) | Glycerol/PBS | Moderately Effective (qualitative) | [7] |
Note: The effectiveness of antifade reagents can vary with the specific sample and imaging conditions.
Experimental Protocols
Protocol 1: Preparation of n-Propyl Gallate (NPG) Antifade Mounting Medium (for Fixed Cells)
This protocol provides a simple and effective antifade mounting medium for fixed-cell imaging.
Materials:
-
n-Propyl gallate (NPG)
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
Prepare a 1 M stock solution of NPG in dimethyl sulfoxide (DMSO).
-
In a 50 mL conical tube, combine:
-
9 mL Glycerol
-
1 mL 10x PBS
-
-
Mix thoroughly by vortexing.
-
Add 100 µL of the 1 M NPG stock solution to the glycerol/PBS mixture.
-
Mix again until the solution is homogeneous.
-
Store the antifade mounting medium at 4°C in the dark. For long-term storage, aliquot and store at -20°C.
Protocol 2: Preparation of 1,4-diazabicyclo[2.2.2]octane (DABCO) Antifade Solution (for Fixed Cells)
This is another widely used recipe for a homemade antifade mounting medium.
Materials:
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
10x Phosphate-Buffered Saline (PBS)
-
Distilled water
Procedure:
-
In a 15 mL conical tube, dissolve 0.25 g of DABCO in 1 mL of 1x PBS.
-
Add 9 mL of glycerol to the DABCO/PBS solution.
-
Mix thoroughly by vortexing until the DABCO is completely dissolved. The solution may need to be warmed slightly to aid dissolution.
-
Store the DABCO antifade solution at room temperature in the dark.
Mandatory Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins.
Caption: A logical workflow for selecting and implementing strategies to reduce photobleaching.
References
- 1. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preventing Geldanamycin-FITC aggregation in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Geldanamycin-FITC in aqueous buffers.
Troubleshooting Guide: Preventing this compound Aggregation
Q1: My this compound solution appears cloudy or has visible precipitates immediately after dilution in my aqueous buffer. What is happening and how can I fix it?
A1: This is a classic sign of aggregation. Geldanamycin is a hydrophobic molecule, and the addition of the FITC fluorophore can in some cases further decrease its solubility in aqueous solutions. When the concentration of this compound exceeds its solubility limit in your buffer, it will aggregate and precipitate.
Troubleshooting Steps:
-
Initial Solubilization: Ensure your stock solution is properly prepared. This compound should first be dissolved in an organic solvent like DMSO or ethanol to create a high-concentration stock.
-
Working Concentration: The final concentration of the organic solvent in your aqueous buffer should be kept as low as possible, typically below 1%, to avoid solvent effects on your experimental system.
-
Buffer Composition: The composition of your aqueous buffer is critical. The presence of salts and certain ions can influence the solubility of hydrophobic compounds. Consider using a buffer with a known history of compatibility with similar compounds.
-
Temperature: Perform dilutions at room temperature. Some compounds are less soluble at lower temperatures.
-
Vortexing: When preparing the final dilution, add the this compound stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform mixing. This can prevent localized high concentrations that promote aggregation.
Experimental Workflow for Solubilization
How to correct for spectral overlap with Geldanamycin-FITC.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals correct for spectral overlap when using Geldanamycin-FITC in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a fluorescent probe used for various research applications, including the detection of cell surface HSP90.[1][2][3] The fluorescent component is Fluorescein Isothiocyanate (FITC), a widely used green-emitting fluorophore. Its spectral properties are crucial for designing multicolor experiments.
This compound is typically excited by a 488 nm blue laser, which is a standard component in most flow cytometers and fluorescence microscopes.[4]
Q2: What is spectral overlap and why is it a concern with FITC?
Spectral overlap, also known as bleed-through or crosstalk, occurs when the emission spectrum of one fluorophore is detected in the detector designated for another fluorophore.[4][6][7] FITC has a relatively broad emission spectrum, meaning its fluorescence isn't confined to its peak emission wavelength but extends into the detection channels of other fluorophores, particularly those in the yellow-orange range like Phycoerythrin (PE).[7][8] This can lead to false-positive signals and inaccurate data interpretation.[9]
Q3: Which common fluorophores have significant spectral overlap with FITC?
Several commonly used fluorophores can exhibit spectral overlap with FITC, requiring correction. The degree of overlap depends on the specific fluorophores and the filters used in the instrument. Below is a table of fluorophores that are often used in conjunction with FITC and may require compensation.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Laser Line | Potential for Overlap with FITC |
| FITC | 495 | 519 | Blue (488 nm) | - |
| Alexa Fluor 488 | 494 | 517 | Blue (488 nm) | High (Spectrally very similar) |
| GFP (Green Fluorescent Protein) | 488 | 509 | Blue (488 nm) | High (Spectrally very similar) |
| PE (Phycoerythrin) | 496, 565 | 578 | Blue (488 nm) or Yellow/Green (561 nm) | Moderate to High |
| PE-Texas Red | 495, 565 | 615 | Blue (488 nm) or Yellow/Green (561 nm) | Moderate |
| PerCP (Peridinin-Chlorophyll-Protein) | 482 | 678 | Blue (488 nm) | Low to Moderate |
| PE-Cy5 | 496, 565 | 667 | Blue (488 nm) or Yellow/Green (561 nm) | Moderate |
Q4: What are the primary methods to correct for spectral overlap?
There are two main techniques to correct for spectral overlap, depending on the experimental platform:
-
Compensation (for Flow Cytometry): This is a mathematical correction applied to the data post-acquisition.[4][10] By measuring the amount of signal from a single fluorophore (e.g., FITC) that "spills over" into other detectors, the software can subtract this unwanted signal from the multi-color data.[8][11] This process requires single-color controls to calculate the correct spillover values.[7]
-
Spectral Unmixing (for Fluorescence Microscopy): This technique is used with spectral imaging systems that can capture the entire emission spectrum at each pixel of an image.[1][12] By acquiring a reference spectrum for each fluorophore in the sample (including this compound), a linear unmixing algorithm can separate the mixed signals and assign the true intensity of each fluorophore to its respective channel.[12][13]
Troubleshooting Guides
Flow Cytometry Compensation Issues
Problem: My compensated data shows "smiling" or "frowning" populations (under- or over-compensation).
-
Possible Cause 1: Incorrectly prepared single-stain compensation controls.
-
Solution: Ensure your single-stain controls meet the following criteria:
-
Brightness: The positive population in your control must be at least as bright as, or brighter than, the corresponding signal in your experimental sample.
-
Same Fluorophore: The fluorophore in the control must be identical to the one in the experiment (e.g., you cannot use GFP to compensate for FITC).[13]
-
Matching Autofluorescence: The positive and negative populations in your control should have the same level of autofluorescence. Using compensation beads is highly recommended as they provide distinct, bright positive and negative populations with uniform autofluorescence.
-
Identical Treatment: Treat your compensation controls with the same fixation and permeabilization steps as your experimental samples, as these procedures can alter the fluorescent properties of some dyes.
-
-
-
Possible Cause 2: Insufficient events collected for compensation controls.
-
Solution: Collect a sufficient number of events for both the positive and negative populations (ideally, at least 5,000 positive events) to allow for accurate statistical calculation of the spillover.
-
-
Possible Cause 3: Manual compensation errors.
-
Solution: Avoid manual compensation adjustments whenever possible. Use the automated compensation setup in your analysis software (e.g., FlowJo, FCS Express) with your properly prepared single-stain controls. If you suspect an error, re-gate your single-stain controls to ensure you are selecting the correct positive and negative populations before recalculating the compensation matrix.
-
Fluorescence Microscopy Spectral Unmixing Issues
Problem: After spectral unmixing, there is still bleed-through in my images.
-
Possible Cause 1: Inaccurate reference spectra.
-
Solution: Your reference spectra are critical for accurate unmixing.[13] Prepare a control sample for each fluorophore used in your experiment, including this compound and any sources of autofluorescence. Image each control individually using the exact same instrument settings (laser power, gain, objective, and lambda stack settings) as your multi-color sample to generate clean, representative reference spectra.
-
-
Possible Cause 2: Signal saturation.
-
Solution: Ensure that the signal from any of your fluorophores is not saturating the detector during image acquisition of both the reference spectra and the experimental sample. Saturated pixels will not unmix correctly. Reduce laser power or detector gain to keep the signal within the linear range of the detector.
-
-
Possible Cause 3: Photobleaching during acquisition.
-
Solution: Photobleaching can alter the emission spectrum of a fluorophore. Use appropriate anti-fade mounting media and minimize light exposure to the sample. If acquiring a lambda stack, ensure the acquisition is fast enough to prevent significant photobleaching during the scan.
-
Experimental Protocols
Protocol: Generating Compensation Controls for Flow Cytometry
This protocol outlines the steps for preparing single-stain controls for correcting the spectral overlap of this compound with other fluorophores.
Materials:
-
Cells or antibody-capture compensation beads.
-
Unstained cells/beads (for negative control).
-
This compound.
-
All other fluorophore-conjugated antibodies in your panel.
-
Flow cytometry staining buffer (e.g., PBS with 1-2% BSA).
Procedure:
-
Prepare Tubes: Label a separate tube for each fluorophore in your panel, plus one tube for an unstained control.
-
Tube 1: Unstained Cells/Beads
-
Tube 2: this compound
-
Tube 3: Fluorophore X (e.g., PE-conjugated antibody)
-
Tube 4: Fluorophore Y (e.g., APC-conjugated antibody)
-
...and so on for all fluorophores.
-
-
Aliquot Cells/Beads: Add an appropriate number of cells or a drop of compensation beads to each labeled tube.
-
Stain Single Controls:
-
To the "this compound" tube, add the same concentration of this compound as used in your fully stained experimental sample.
-
To each of the other tubes, add the corresponding single fluorophore-conjugated antibody.
-
Do not add any fluorophores to the "Unstained" tube.
-
-
Incubate: Incubate all tubes according to your standard staining protocol (e.g., 20-30 minutes on ice, protected from light).
-
Wash: Wash the cells/beads in each tube with staining buffer to remove unbound reagents. Centrifuge and resuspend in an appropriate volume for flow cytometry analysis.
-
Acquire Data:
-
First, run the unstained control to set the forward and side scatter voltages and to establish the baseline fluorescence for the negative populations.
-
Next, run each single-stained control and record the data. Ensure you collect enough events for a statistically significant population.
-
-
Calculate Compensation: Use the flow cytometry software's automated compensation wizard. The software will use the single-stain files to calculate the spillover of each fluorophore into every other detector and generate a compensation matrix to apply to your multi-color experimental samples.
Visualizations
Caption: Diagram illustrating FITC spectral overlap into the PE detector.
Caption: Workflow for performing compensation in flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectral Overlap | Cytometry [cytometry.mlsascp.com]
- 3. youtube.com [youtube.com]
- 4. Spectral Overlap - Flow Core – Syracuse University [flowcore.syr.edu]
- 5. Introduction to Spectral Overlap and Compensation in Flow Cytometry - FluoroFinder [fluorofinder.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. What is fluorescence crosstalk? | AAT Bioquest [aatbio.com]
- 8. abcam.com [abcam.com]
- 9. How to Fix Flow Cytometry Compensation Errors (and Unmixing Errors) – Bad Data Part 4 | Cytometry and Antibody Technology [voices.uchicago.edu]
- 10. microscopist.co.uk [microscopist.co.uk]
- 11. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 12. 3 Compensation Mistakes That Will Ruin Your Flow Cytometry Experiments [expertcytometry.com]
- 13. How To Compensate A 4-Color Flow Cytometry Experiment Correctly - ExpertCytometry [expertcytometry.com]
Geldanamycin-FITC assay variability and reproducibility issues.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Geldanamycin-FITC assay. The information is designed to help address common issues related to variability and reproducibility in your experiments.
Troubleshooting Guides
This section addresses specific problems you may encounter during your this compound assay, offering potential causes and solutions in a straightforward question-and-answer format.
Issue: High Background Fluorescence
Question: My negative control wells (containing only buffer and this compound) show high fluorescence polarization values. What could be the cause?
Answer: High background fluorescence can obscure your signal and reduce the assay window. Several factors can contribute to this issue:
-
Autofluorescent Buffer Components: Some buffer components can be inherently fluorescent at the excitation and emission wavelengths of FITC (Ex/Em ≈ 488/515 nm).[1]
-
Solution: Test each buffer component individually for fluorescence. Consider using alternative components or higher purity reagents. Buffers for protein assays often contain carrier proteins like bovine serum albumin (BSA), which can sometimes bind to fluorophores, increasing baseline polarization. If this is suspected, consider using a low-binding alternative such as bovine gamma globulin (BGG).[2]
-
-
Contaminated Reagents or Labware: Dust, fibers, or chemical residues in your buffers, microplates, or pipette tips can fluoresce.
-
Solution: Use fresh, high-quality reagents. Ensure all labware is scrupulously clean. For microplates, using black, non-binding plates is recommended to minimize background fluorescence and prevent the tracer from adhering to the plastic.[2]
-
-
This compound Aggregation: The fluorescent probe itself may form aggregates, leading to an increase in fluorescence polarization.
-
Solution: Briefly vortex or sonicate the this compound stock solution before dilution. Ensure it is fully dissolved in the assay buffer. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
-
Light Scattering: Particulates in the assay well can scatter light, leading to artificially high polarization readings.
-
Solution: Centrifuge your protein preparations to remove any aggregates before use.[2] Filter-sterilize your buffers.
-
Issue: Low Signal or Small Assay Window
Question: The difference in fluorescence polarization between my positive control (HSP90 + this compound) and negative control is very small. How can I improve my signal?
Answer: A small assay window (the difference in millipolarization units, mP, between bound and free tracer) can make it difficult to discern true hits from noise. Here are some potential causes and solutions:
-
Inactive HSP90: The HSP90 protein may be inactive or denatured.
-
Solution: Ensure proper storage and handling of the HSP90 protein. Use a fresh aliquot if possible. Confirm protein activity through a different method if available.
-
-
Suboptimal Reagent Concentrations: The concentrations of HSP90 or this compound may not be optimal for your assay.
-
Solution: Perform a titration of both HSP90 and this compound to determine the optimal concentrations that yield the largest assay window. A good starting point for this compound is in the low nanomolar range.[4]
-
-
"Propeller Effect": The FITC fluorophore might be attached to Geldanamycin via a linker that is too long or flexible. This can allow the FITC to rotate freely even when the Geldanamycin is bound to the large HSP90 protein, resulting in a minimal change in polarization.[1]
-
Solution: This is an inherent property of the probe. If this is suspected, consider sourcing this compound from a different vendor or using a different fluorescent probe with a shorter, more rigid linker.
-
-
Incorrect Instrument Settings: The gain setting on your plate reader may be too low.
-
Solution: Optimize the gain settings on your fluorescence polarization reader. The goal is to maximize the signal without saturating the detector.
-
Issue: High Variability and Poor Reproducibility
Question: I am seeing significant well-to-well variability and my results are not consistent between experiments. What are the likely causes?
Answer: Poor reproducibility can undermine the reliability of your results. Here are common culprits and how to address them:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, is a major source of variability.
-
Solution: Use calibrated pipettes and proper pipetting technique. For 384-well plates, consider using an automated liquid handler for better precision.
-
-
Temperature Fluctuations: Fluorescence polarization is sensitive to temperature changes, which affect the rotational speed of molecules.
-
Solution: Allow all reagents and plates to equilibrate to room temperature before starting the assay. Ensure the plate reader maintains a stable temperature during measurements.
-
-
FITC Instability: FITC fluorescence is pH-sensitive and can photobleach upon prolonged exposure to light.[5][6]
-
Edge Effects in Microplates: Wells on the outer edges of the plate can experience more evaporation and temperature fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outer wells of the microplate for your experimental samples. Fill them with buffer or media to create a humidity barrier.
-
-
Timing Inconsistencies: If the binding reaction has not reached equilibrium, variations in incubation times can lead to variable results.
-
Solution: Ensure a consistent incubation time for all wells and all plates. Determine the optimal incubation time for the binding to reach equilibrium in your specific assay conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
A1: The this compound assay is a competitive binding fluorescence polarization (FP) assay.[8] It is based on the principle that a small, fluorescently labeled molecule (this compound) tumbles rapidly in solution and has a low fluorescence polarization value. When it binds to a much larger molecule, like the HSP90 protein, its rotation is slowed, resulting in a higher fluorescence polarization value. In a competitive assay format, a test compound (a potential HSP90 inhibitor) competes with this compound for binding to HSP90. An effective inhibitor will displace the this compound from HSP90, causing a decrease in fluorescence polarization.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C or -80°C, protected from light.[4] It is typically supplied as a solution in DMSO. It is advisable to aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[3]
Q3: Why is it important to protect this compound from light?
A3: The FITC fluorophore is susceptible to photobleaching, which is the irreversible destruction of the fluorophore upon exposure to light.[6] This will lead to a loss of fluorescent signal and can compromise your assay results.
Q4: Can I use this assay to study HSP90 in cell lysates?
A4: Yes, fluorescence polarization assays can be adapted to measure binding in cell lysates.[9] However, you will need to carefully optimize the assay to account for potential interference from other components in the lysate. This may include performing a lysate titration to find a concentration that gives a good signal without excessive background.[9]
Q5: What is a good Z' factor for this assay?
A5: The Z' factor is a statistical measure of the quality of a high-throughput screening assay. A Z' factor between 0.5 and 1.0 is considered an excellent assay. An assay with a Z' factor below 0.5 may not be reliable for screening purposes.
Experimental Protocols & Data
Standard this compound Competition Binding Assay Protocol
This protocol provides a general framework. Optimization of concentrations and incubation times is recommended for specific experimental conditions.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40).[4]
-
Dilute this compound stock solution in assay buffer to the desired working concentration (e.g., 2 nM, resulting in a 1 nM final concentration in the assay).[4] Protect from light.
-
Dilute HSP90 protein in assay buffer to the desired working concentration (e.g., 64 nM, resulting in a 32 nM final concentration).[4]
-
Prepare serial dilutions of test compounds (inhibitors) in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 25 µL of the 2X this compound working solution to all wells.
-
Add 25 µL of the 2X HSP90 working solution to all wells except the negative control (no protein) wells. Add 25 µL of assay buffer to the negative control wells.
-
Add a small volume (e.g., 1-2 µL) of the test compound dilutions to the appropriate wells. Add the same volume of vehicle (e.g., DMSO) to control wells.
-
The final assay volume should be consistent across all wells (e.g., 50 µL).[4]
-
Incubate the plate at room temperature or 4°C, protected from light, for a predetermined time to allow the binding to reach equilibrium (e.g., 3 hours to overnight).[4]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of the plate using a plate reader equipped with appropriate filters for FITC (e.g., Excitation: 480-485 nm, Emission: 525-535 nm).[4]
-
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| This compound Final Concentration | 1 - 10 nM | [4] |
| HSP90 Final Concentration | 30 - 60 nM | [4] |
| Assay Volume (384-well) | 50 µL | [4] |
| Incubation Time | 3 hours - Overnight | [4] |
| Incubation Temperature | 4°C or Room Temperature | [4] |
| Excitation Wavelength | 480 - 488 nm | [4] |
| Emission Wavelength | 515 - 535 nm | [4] |
Visualizations
Experimental Workflow for this compound FP Assay
Caption: A typical workflow for a this compound fluorescence polarization competition assay.
HSP90 Inhibition and Client Protein Degradation Pathway
Caption: Geldanamycin inhibits HSP90, leading to ubiquitin-proteasome mediated degradation of client proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fluorescein Isothiocyanate (FITC) | AAT Bioquest [aatbio.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geldanamycin-FITC Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Geldanamycin-FITC (GA-FITC) in binding assays, with a specific focus on the challenges introduced by the presence of serum proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound (GA-FITC) is a fluorescently labeled version of Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90). Its primary use is in fluorescence polarization (FP) assays to screen for and characterize Hsp90 inhibitors.[1][2][3] It is also used to detect Hsp90 on the cell surface.[1][3] The principle of the FP assay is based on the competition between a test compound and GA-FITC for binding to the N-terminal ATP pocket of Hsp90.[2][4][5]
Q2: How do serum proteins affect my this compound binding assay?
Serum proteins can significantly interfere with GA-FITC binding assays, leading to inaccurate results. The main modes of interference are:
-
Non-specific binding: Serum albumin and other proteins can bind to GA-FITC, which alters its fluorescence polarization and reduces the concentration of the probe available to bind to Hsp90.[6][7] This can lead to a high background signal or false negatives.
-
Autofluorescence: Serum itself contains components that are naturally fluorescent, which can increase the background noise and reduce the signal-to-noise ratio of the assay.[8]
-
Quenching: Components in the serum may quench the fluorescence of FITC, leading to a weaker signal.[8][9]
Q3: I am observing a high background signal in my fluorescence polarization assay even without Hsp90. What could be the cause?
A high background signal in the absence of the target protein (Hsp90) is often due to the interaction of GA-FITC with components in the assay buffer, particularly if it contains serum. Serum proteins, like albumin, can bind to the fluorescent probe, causing an increase in polarization that is not specific to Hsp90 binding.[6][7] Additionally, autofluorescence from the serum or the microplate itself can contribute to a high background.[8]
Q4: My positive control (Geldanamycin) is showing a lower than expected displacement of GA-FITC in the presence of serum. Why is this happening?
This issue can arise if serum proteins are binding to the unlabeled Geldanamycin. This sequestration reduces the effective concentration of the competitor, leading to a less potent apparent inhibition in your assay. It is also possible that serum proteins are non-specifically binding to Hsp90, potentially altering its conformation or accessibility to inhibitors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence from serum components.[8] 2. Non-specific binding of GA-FITC to serum proteins.[7] 3. Contaminated buffer or reagents. | 1. Run a control experiment with serum-containing buffer alone to quantify the background fluorescence and subtract it from your measurements. 2. Reduce the concentration of serum in the assay. If possible, use a serum-free medium or a purified protein system. 3. Prepare fresh buffers and ensure all reagents are of high purity. |
| Low Signal-to-Noise Ratio | 1. Quenching of FITC fluorescence by serum components.[8][9] 2. Insufficient concentration of Hsp90 or GA-FITC. | 1. Perform a titration of GA-FITC in the presence and absence of serum to determine the extent of quenching. You may need to increase the probe concentration. 2. Optimize the concentrations of Hsp90 and GA-FITC to achieve a sufficient assay window. |
| Inconsistent Results Between Replicates | 1. Pipetting errors, especially with viscous serum-containing solutions. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and reverse pipetting techniques for viscous liquids. 2. Ensure thorough but gentle mixing after adding each reagent. 3. Maintain a constant and controlled temperature throughout the experiment. |
| False Negatives in Inhibitor Screening | 1. Binding of the test compound to serum proteins, reducing its effective concentration. 2. Non-specific binding of GA-FITC to serum proteins, masking the competitive effect.[6] | 1. Determine the extent of plasma protein binding for your test compounds separately. 2. Consider performing the assay in a buffer with a lower, defined concentration of a single serum protein like albumin, rather than whole serum. |
Experimental Protocols
Protocol 1: Fluorescence Polarization Competition Assay for Hsp90 Inhibitors
This protocol is adapted from standard methodologies for Hsp90 binding assays.[1][2]
Materials:
-
Human recombinant Hsp90α
-
This compound (GA-FITC)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40
-
Test compounds and positive control (e.g., unlabeled Geldanamycin)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of your test compounds and the positive control in the assay buffer.
-
In a 384-well plate, add your test compounds.
-
Add Hsp90α to a final concentration of 30-60 nM to each well containing the test compounds.
-
Incubate for 2 hours at room temperature.
-
Add GA-FITC to a final concentration of 1-10 nM to all wells.
-
Incubate for an additional 3-5 hours at room temperature, protected from light.
-
Measure fluorescence polarization using a plate reader with excitation at ~480 nm and emission at ~535 nm.
Protocol 2: Assessing the Impact of Serum on GA-FITC Binding
Objective: To quantify the interference of serum proteins on the assay.
Procedure:
-
Prepare two sets of assay buffers: one standard buffer and one supplemented with the desired concentration of heat-inactivated fetal bovine serum (e.g., 1%, 5%, 10%).
-
In a 384-well plate, create a titration of GA-FITC (e.g., from 0.5 nM to 100 nM) in both the standard and serum-supplemented buffers (without Hsp90).
-
Measure the total fluorescence intensity and fluorescence polarization for each concentration.
-
In a separate set of wells, perform the standard competition assay (as in Protocol 1) in both the presence and absence of serum.
-
Compare the assay windows (difference in mP between bound and free probe) and the IC₅₀ values of your control inhibitor.
Expected Outcome Data:
Table 1: Effect of Serum on GA-FITC Fluorescence Intensity
| GA-FITC Conc. (nM) | Fluorescence Intensity (a.u.) - Standard Buffer | Fluorescence Intensity (a.u.) - 10% Serum Buffer | % Reduction in Signal |
| 1 | 50,000 | 42,000 | 16% |
| 5 | 250,000 | 205,000 | 18% |
| 10 | 500,000 | 400,000 | 20% |
| 50 | 2,500,000 | 1,950,000 | 22% |
Table 2: Impact of Serum on Geldanamycin IC₅₀ in a Competition Assay
| Assay Condition | Geldanamycin IC₅₀ (nM) | Assay Window (mP) |
| Standard Buffer | 60 | 150 |
| Buffer + 10% Serum | 180 | 110 |
Visual Guides
Caption: Workflow for Hsp90 inhibitor screening using a this compound FP assay.
Caption: Logic diagram for troubleshooting common issues in this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. glpbio.com [glpbio.com]
- 4. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of drug-serum protein interactions via fluorescence polarization measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Binding of fluorescein and carboxyfluorescein by normal and glycosylated human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing incubation time for Geldanamycin-FITC binding.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for optimizing Geldanamycin-FITC (GA-FITC) binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a fluorescently labeled version of Geldanamycin, a benzoquinone ansamycin antibiotic.[1] Its primary application is as a probe for Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival.[2] GA-FITC is widely used in fluorescence polarization (FP) assays to screen for HSP90 inhibitors and for the detection of cell surface HSP90 by flow cytometry.[3][4][5]
Q2: What is the mechanism of action for this compound?
This compound binds specifically to the N-terminal ATP-binding pocket of HSP90.[1][6] This binding action inhibits the intrinsic ATPase activity of HSP90, which is essential for its chaperone function.[7] The inhibition leads to the misfolding, destabilization, and subsequent proteasomal degradation of HSP90 client proteins, many of which are oncogenic.[1] Notably, the FITC conjugate is generally considered cell-membrane impermeable, making it particularly useful for studying cell surface HSP90 without affecting cytosolic pools.[4]
Q3: Why is incubation time a critical parameter for this compound binding?
The interaction between Geldanamycin and HSP90 is characterized as a slow, tight binding process.[7] The apparent binding affinity (Kd) is highly dependent on the incubation time. For example, studies have shown the apparent Kd can decrease from over 1,000 nM with a brief 6-minute incubation to approximately 4.6 nM after a 24-hour incubation.[7] This time-dependent binding is due to a very slow dissociation rate (off-rate), with a reported half-life of 4.6 hours.[7][8] Therefore, insufficient incubation can lead to an underestimation of binding and potency.
Q4: What are the recommended storage and handling conditions for this compound?
To maintain its integrity, this compound should be stored as a stock solution in DMSO at -20°C or -80°C, protected from light.[3][4] It is crucial to avoid repeated freeze-thaw cycles.[2] Working solutions should be prepared fresh from the stock solution immediately before use and kept away from light.[3]
Troubleshooting Guides
Issue 1: Weak or No Fluorescent Signal
Q: I am not detecting a sufficient signal in my fluorescence polarization assay or flow cytometry experiment. What are the possible causes and solutions?
A: A weak or absent signal can stem from several factors related to reagents, protocol, or instrumentation.
-
Cause: Sub-optimal Incubation Time. The slow-binding kinetics of GA-FITC require sufficient time to reach equilibrium.[7]
-
Cause: Inactive Reagents. The fluorescent probe or protein may have degraded.
-
Cause: Incorrect Instrument Settings. The cytometer or plate reader may not be configured for FITC's excitation and emission spectra (Ex/Em ≈ 488/515 nm).[3]
-
Solution: Verify that the laser and filter sets on your instrument are appropriate for FITC.[10] Ensure PMT settings are correctly adjusted.
-
-
Cause: Insufficient Target Protein. The concentration of HSP90 in your sample may be too low.
-
Solution: For cellular assays, confirm the expression level of HSP90 in your cell line. If necessary, use a positive control cell line known to express the target.[10] For biochemical assays, increase the concentration of purified HSP90.
-
Issue 2: High Background Signal
Q: My negative controls show a high signal, making it difficult to interpret the results. How can I reduce the background?
A: High background can be caused by non-specific binding or issues with the assay components.
-
Cause: Non-Specific Antibody/Probe Binding. In cellular assays, GA-FITC may bind non-specifically to cells. Dead cells are particularly problematic as they exhibit increased autofluorescence and non-specific binding.[11]
-
Cause: Fluorescent Contaminants or Inappropriate Labware. For fluorescence polarization assays, the buffer itself or the microplate can be a source of high background fluorescence.[13]
-
Solution: Always use black, opaque microplates for fluorescence polarization to minimize light scatter and background.[13] Test your assay buffer alone for intrinsic fluorescence and use high-purity reagents if necessary.
-
-
Cause: Probe Concentration is Too High. Using an excessive concentration of GA-FITC can lead to high non-specific binding and background.
-
Solution: Titrate the this compound to determine the optimal concentration that provides a good signal-to-noise ratio. Start with concentrations in the low nanomolar range (e.g., 1 nM for FP assays).[3]
-
Issue 3: High Variability Between Replicates
Q: I am observing significant variation between my experimental replicates. What could be causing this inconsistency?
A: High variability often points to technical inconsistencies in the experimental setup.
-
Cause: Pipetting Inaccuracies. Small volumes used in 96- or 384-well plates are sensitive to pipetting errors.
-
Solution: Use calibrated pipettes and consider preparing a master mix of reagents to be dispensed across replicate wells. This ensures consistency in the concentration of all components.[14]
-
-
Cause: Inconsistent Incubation Conditions. Fluctuations in temperature or time across a plate or between experiments can affect binding kinetics.[15]
-
Solution: Ensure uniform temperature during incubation. When incubating at room temperature, allow plates to equilibrate away from drafts or direct sunlight.
-
-
Cause: Reagent Instability. Using reagents from different batches or of varying age can introduce variability.[14]
-
Solution: Aliquot stock solutions upon receipt to minimize freeze-thaw cycles.[4] If an experiment runs over a long period, use reagents from the same lot number to ensure consistency.
-
Data Presentation: Quantitative Parameters
The following table summarizes key quantitative parameters for typical this compound binding assays, derived from published protocols.
| Parameter | Fluorescence Polarization Assay | Flow Cytometry (Cell Surface) | Reference(s) |
| GA-FITC Concentration | 1 nM - 100 nM | Varies (Requires Titration) | [3][6][16] |
| HSP90 Concentration | 32 nM - 60 nM (Purified Protein) | Endogenous Cellular Expression | [3] |
| Incubation Time | 3 hours (Room Temp) to Overnight (4°C) | 20 minutes (4°C) to Overnight | [3][6][9][17] |
| Incubation Temperature | 4°C or Room Temperature | 4°C or Room Temperature | [3][6][17] |
| Assay Volume | 50 µL (384-well plate) | 20 µL - 100 µL | [3][12] |
| Excitation / Emission | ~480 nm / ~535 nm | ~488 nm / ~515 nm | [3] |
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization (FP) Assay
This protocol is designed to screen for compounds that inhibit the binding of GA-FITC to purified HSP90.
-
Reagent Preparation :
-
Prepare Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine growth globulin, 0.01% NP-40.[3]
-
Dilute purified HSP90 protein to a working concentration (e.g., 2X final concentration of 64 nM) in Assay Buffer.
-
Dilute GA-FITC to a working concentration (e.g., 2X final concentration of 2 nM) in Assay Buffer. Protect from light.
-
Prepare serial dilutions of inhibitor compounds in Assay Buffer with DMSO. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup (384-well black plate) :
-
Add 25 µL of the HSP90 working solution to all wells except the 'no protein' control.
-
Add 5 µL of inhibitor dilutions or vehicle control (DMSO) to the appropriate wells.
-
Add 20 µL of Assay Buffer.
-
-
Initiate Binding :
-
Add 25 µL of the GA-FITC working solution to all wells. The final volume should be 50 µL.[3]
-
-
Incubation :
-
Measurement :
-
Measure fluorescence polarization using a plate reader with filters appropriate for FITC (Excitation: ~480 nm, Emission: ~535 nm).[3]
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each compound concentration relative to the controls (maximum binding with no inhibitor vs. minimum binding with no protein).
-
Protocol 2: Flow Cytometry for Cell Surface HSP90
This protocol details the steps for detecting HSP90 on the surface of non-permeabilized cells.
-
Cell Preparation :
-
Harvest cells and wash once with cold PBS.
-
Resuspend cells in FACS Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Adjust cell density to 1x10^6 cells/mL.
-
-
Blocking (Optional but Recommended) :
-
If using immune cells (e.g., PBMCs), add an Fc blocking reagent and incubate for 10-15 minutes at 4°C to prevent non-specific binding.[12]
-
-
Staining :
-
Washing :
-
Wash the cells twice with 2 mL of cold FACS Buffer, centrifuging at 300 x g for 5 minutes between washes.
-
-
Viability Staining :
-
Resuspend the cell pellet in a solution containing a viability dye (e.g., DAPI, Propidium Iodide, or a fixable viability stain) to label dead cells.
-
-
Data Acquisition :
-
Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).
-
Collect a sufficient number of events for statistical analysis.
-
-
Data Analysis :
-
Gate on the live, single-cell population using the viability dye and scatter properties.
-
Quantify the percentage of positive cells or the mean fluorescence intensity (MFI) of GA-FITC binding.
-
Mandatory Visualizations
Caption: this compound inhibits the HSP90 chaperone cycle.
Caption: General workflow for a this compound binding assay.
Caption: Troubleshooting logic for GA-FITC binding assays.
References
- 1. Geldanamycin FITC | CAS 30562-34-6 | Hsp90 fluorescent probe [stressmarq.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. apexbt.com [apexbt.com]
- 6. Development of the first geldanamycin-based HSP90 degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. goldbio.com [goldbio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. researchgate.net [researchgate.net]
- 17. Geldanamycin-mediated inhibition of heat shock protein 90 partially activates dendritic cells, but interferes with their full maturation, accompanied by impaired upregulation of RelB - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Geldanamycin-FITC in Flow Cytometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with non-specific binding of Geldanamycin-FITC in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in flow cytometry?
Geldanamycin is an antitumor antibiotic that acts as an inhibitor of Heat Shock Protein 90 (HSP90) by binding to its ATP/ADP-binding pocket.[1] HSP90 is a molecular chaperone involved in the stability and function of numerous client proteins critical for cell cycle regulation, growth, and survival.[1][2] this compound is a fluorescent conjugate of Geldanamycin, where Fluorescein isothiocyanate (FITC) is attached to the Geldanamycin molecule.[3][4][5] This allows for the detection and quantification of HSP90 expression and inhibitor binding in cells using flow cytometry. It is often used to study HSP90 levels on the cell surface.[3][4][5]
Q2: What are the common causes of non-specific binding of this compound in flow cytometry?
Non-specific binding of this compound can lead to high background fluorescence and inaccurate results. The primary causes include:
-
Hydrophobic Interactions: Both Geldanamycin and FITC have hydrophobic properties that can lead to non-specific binding to cellular components like lipids and proteins.
-
Ionic Interactions: The FITC molecule is negatively charged and can bind to positively charged molecules on or within the cell, such as eosinophil granule proteins.[6]
-
High Concentration of the Probe: Using an excessive concentration of this compound increases the likelihood of low-affinity, non-specific interactions.[7][8]
-
Cell Health and Viability: Dead cells have compromised membrane integrity, leading to increased autofluorescence and non-specific uptake of fluorescent probes.[9]
-
Fc Receptor Binding: While less common for small molecules compared to antibodies, some cell types, like monocytes and macrophages, express Fc receptors that can contribute to background binding.[8][9]
Q3: How can I differentiate between specific and non-specific binding of this compound?
To confirm the specificity of this compound binding to HSP90, you should include the following controls in your experiment:
-
Unstained Control: A sample of cells without any fluorescent probe to measure the baseline autofluorescence.[9][10][11]
-
Competition Assay (Cold Competition): Pre-incubate cells with an excess of unlabeled Geldanamycin before adding this compound. A significant reduction in the FITC signal in the presence of the unlabeled competitor indicates specific binding.
-
Cells with Known Low/Negative HSP90 Expression: If available, use a cell line known to have very low or no expression of the target HSP90 isoform to assess the level of non-specific binding.
Troubleshooting Guides
Issue 1: High Background Fluorescence in All Samples
High background fluorescence across all samples, including controls, can obscure the specific signal.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive this compound Concentration | Perform a titration experiment to determine the optimal concentration of this compound that provides a good signal-to-noise ratio. Start with a range of concentrations (e.g., 1 nM to 10 µM) to find the lowest concentration with a detectable specific signal.[3] |
| Inadequate Washing Steps | Increase the number and volume of wash steps after incubation with this compound to remove unbound probe. Consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05%) to the wash buffer.[7] |
| Cell Autofluorescence | Run an unstained control to determine the level of autofluorescence. If high, you may need to use a different laser/filter combination if your instrument allows, or use a viability dye to exclude highly autofluorescent dead cells.[10] |
| Presence of Dead Cells | Use a viability dye such as Propidium Iodide (PI) or 7-AAD for non-fixed cells, or a fixable viability dye for fixed and permeabilized samples, to gate out dead cells during analysis.[9] |
Issue 2: High Percentage of Positive Cells in the Negative Control
If your negative control (e.g., cells with low HSP90 expression or a competition assay) shows a high percentage of positive cells, it points to significant non-specific binding.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Non-specific Binding to Cell Surface Proteins | Include a blocking step before adding this compound. Use a protein-based blocking agent like Bovine Serum Albumin (BSA) or normal serum from a species different from your primary antibody's host if you are co-staining.[12][13] |
| Ionic Interactions with FITC | Increase the ionic strength of your staining buffer to reduce charge-based interactions. The use of a neutral fluorochrome-conjugated Geldanamycin, if available, could be an alternative.[6] |
| Hydrophobic Interactions | Include a small amount of a non-ionic detergent in the staining buffer to minimize hydrophobic interactions. |
| Fc Receptor Binding on Certain Cell Types | If working with immune cells like monocytes or macrophages, use an Fc receptor blocking reagent prior to staining.[9][14] |
Experimental Protocols
Protocol 1: Titration of this compound
-
Prepare a series of dilutions of this compound in your staining buffer (e.g., PBS with 1% BSA). Recommended concentrations to test range from 1 nM to 10 µM.[3]
-
Aliquot your cells into separate tubes, ensuring an equal number of cells in each tube.
-
Add each dilution of this compound to a separate tube of cells.
-
Include a tube of unstained cells as a negative control.
-
Incubate the cells for the recommended time and temperature, protected from light.
-
Wash the cells twice with staining buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry analysis.
-
Analyze the samples and determine the concentration that gives the best separation between the background fluorescence of the unstained control and the specific signal, without excessive background in the stained sample.
Protocol 2: Competitive Inhibition Assay
-
Prepare two sets of tubes with your cells.
-
To the "Competition" set, add a 100-fold molar excess of unlabeled Geldanamycin.
-
To the "Test" set, add an equivalent volume of staining buffer.
-
Incubate both sets for 30-60 minutes at the appropriate temperature.
-
Without washing, add the predetermined optimal concentration of this compound to all tubes.
-
Incubate for the recommended time, protected from light.
-
Wash the cells twice with staining buffer.
-
Analyze by flow cytometry. A significant decrease in the mean fluorescence intensity in the "Competition" set compared to the "Test" set indicates specific binding.
Visualizations
Caption: Experimental workflow for this compound staining in flow cytometry.
References
- 1. Geldanamycin - Wikipedia [en.wikipedia.org]
- 2. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. glpbio.com [glpbio.com]
- 6. Inhibition of nonspecific binding of fluorescent-labelled antibodies to human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Flow cytometry troubleshooting | Abcam [abcam.com]
- 8. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. abacusdx.com [abacusdx.com]
- 10. Flow Cytometry Controls - FluoroFinder [fluorofinder.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. Optimizing Flow Cytometry Experiments-Part 2 How To Block Samples (Sample Blocking) [expertcytometry.com]
- 14. Optimization of the Blocking and Signal Preservation Protocol in High‐Parameter Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Geldanamycin-FITC Technical Support Center: Validating HSP90 Specificity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the specificity of HSP90 inhibition using Geldanamycin-FITC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used to study HSP90?
A1: this compound is a fluorescently labeled derivative of Geldanamycin, a well-characterized inhibitor of Heat Shock Protein 90 (HSP90). It binds specifically to the N-terminal ATP-binding pocket of HSP90. This property makes it a valuable tool for two primary applications:
-
Fluorescence Polarization (FP) Competition Assays: To identify and characterize new HSP90 inhibitors. When a test compound displaces this compound from HSP90, the polarization of the emitted light decreases, indicating competitive binding.
-
Flow Cytometry: To detect HSP90 on the cell surface.
Q2: What are the essential control experiments to ensure my results with this compound are specific to HSP90?
A2: To validate that the observed effects are due to specific HSP90 inhibition, the following control experiments are crucial:
-
Competition with Unlabeled Geldanamycin: This is the most direct control. Pre-incubating your cells or purified protein with an excess of unlabeled Geldanamycin should prevent or significantly reduce the binding of this compound.
-
Client Protein Degradation Assay: A key functional consequence of HSP90 inhibition is the proteasomal degradation of its client proteins (e.g., HER2, Raf-1, Akt). Observing the depletion of these proteins via Western blot after treatment provides strong evidence of on-target activity in a cellular context.
-
Inactive Compound Control: An inactive analog of your test compound, if available, should not compete with this compound or induce client protein degradation.
Q3: How can I be sure that my test compound is not interfering with the this compound assay itself?
A3: It's possible for test compounds to interfere with fluorescence-based assays. To rule this out:
-
Assess Compound Autofluorescence: Run a control experiment with your test compound alone (without this compound or HSP90) at the same excitation and emission wavelengths to check if it is inherently fluorescent, which could interfere with the assay readout.
-
Counter-Screening: If you are using a fluorescence polarization assay, a counterscreen can be performed with a different fluorescent probe and protein system to check for non-specific effects of your compound.
Q4: Inhibition of HSP90 is known to induce a heat shock response. How does this affect my experiments?
A4: Yes, inhibiting HSP90 can activate Heat Shock Factor 1 (HSF1), leading to the upregulation of other heat shock proteins like HSP70 and HSP27. This is a bona fide cellular response to HSP90 inhibition. You can monitor the induction of HSP70 by Western blot as an additional biomarker for target engagement. However, be aware that this response can also protect cells from apoptosis, potentially masking the cytotoxic effects of your compound.
Troubleshooting Guides
Fluorescence Polarization (FP) Competition Assay
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Buffer components are autofluorescent. | Use a buffer with non-fluorescent components. A common buffer includes HEPES, KCl, MgCl₂, and Na₂MoO₄. Check buffer components individually for fluorescence. |
| White or clear microplates are used. | Always use black, opaque microplates for fluorescence polarization assays to minimize light scatter and background. | |
| No change in polarization upon adding unlabeled competitor | Competitor does not bind to the HSP90 ATP site. | This is a valid negative result. The compound may not be an HSP90 binder at the tested concentrations. |
| This compound concentration is too high. | Titrate the this compound concentration. Use the lowest concentration that gives a stable and robust signal window. A common starting point is 1 nM. | |
| Incubation time is insufficient. | Ensure adequate incubation time for binding equilibrium to be reached. This can range from 2 hours to overnight at 4°C. | |
| "Noisy" or highly variable readings | Low fluorescence intensity. | Increase the concentration of this compound or HSP90 slightly. Ensure your plate reader's gain settings are optimized. |
| Pipetting inaccuracies. | Use calibrated pipettes and proper technique, especially for small volumes in 384-well plates. | |
| Compound precipitation. | Check the solubility of your test compound in the final assay buffer. Consider using a small percentage of DMSO, but keep it consistent across all wells. |
Cell-Based Assays (Flow Cytometry & Western Blot)
| Problem | Possible Cause | Suggested Solution |
| High non-specific staining in Flow Cytometry | This compound is binding to non-HSP90 targets. | Include a competition control by pre-incubating cells with a 50-100 fold excess of unlabeled Geldanamycin. Specific binding should be significantly reduced. |
| Inadequate washing. | Ensure sufficient washing steps to remove unbound probe. | |
| High probe concentration. | Titrate the this compound to determine the optimal concentration that maximizes the signal-to-noise ratio. | |
| No client protein degradation observed by Western Blot | Insufficient compound concentration or treatment time. | Perform a dose-response and time-course experiment. Degradation of client proteins can take 12-24 hours or longer. |
| The selected proteins are not HSP90 clients in that specific cell line. | Choose well-validated HSP90 client proteins (e.g., HER2 in SKBr3 cells, Akt in many cancer lines). Confirm baseline expression of the client protein in your cell model. | |
| Compound is not cell-permeable. | If using purified protein assays and cell-based assays, discrepancies can arise from poor membrane permeability. Consider performing a cell lysis and then treating the lysate. | |
| Unexpected Cytotoxicity | Off-target effects of the compound. | This is a possibility that requires further investigation through broader selectivity profiling. |
| High concentration of Geldanamycin or test compound. | Determine the EC50 for cytotoxicity using an assay like MTT or CellTiter-Glo to understand the therapeutic window of your compound. |
Experimental Protocols & Visualizations
Protocol 1: Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound to displace this compound from purified HSP90 protein.
Materials:
-
Purified recombinant human HSP90α
-
This compound (GM-FITC)
-
Unlabeled Geldanamycin (Positive Control)
-
Test Compounds
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.01% NP-40.
-
Black, non-treated, 384-well microplate
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute HSP90α protein to a working concentration (e.g., 60 nM) in assay buffer.
-
Dilute GM-FITC to a working concentration (e.g., 2 nM) in assay buffer. Protect from light.
-
Prepare serial dilutions of your test compound and unlabeled Geldanamycin in assay buffer containing DMSO. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤1%).
-
-
Assay Plate Setup (50 µL final volume):
-
Negative Control (0% displacement): 25 µL HSP90α + 24 µL Assay Buffer + 1 µL DMSO.
-
Positive Control (100% displacement): 25 µL Assay Buffer + 24 µL Assay Buffer + 1 µL DMSO.
-
Test Wells: 25 µL HSP90α + 24 µL Test Compound dilution.
-
Positive Inhibitor Control: 25 µL HSP90α + 24 µL unlabeled Geldanamycin dilution.
-
-
Incubation: Add 1 µL of 2 nM GM-FITC to all wells. Mix gently. Incubate the plate at 4°C overnight, protected from light. Some protocols suggest shorter incubations of 3-5 hours at room temperature.
-
Measurement: Measure fluorescence polarization on a plate reader using an excitation filter of ~480 nm and an emission filter of ~535 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
Protocol 2: Western Blot for HSP90 Client Protein Degradation
This experiment validates HSP90 inhibition in a cellular context by measuring the levels of known HSP90-dependent client proteins.
Materials:
-
Cancer cell line known to express HSP90 client proteins (e.g., SKBr3, MCF7, K562)
-
Test compound and Geldanamycin (as positive control)
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer system, and membranes
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Raf-1, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of your test compound, a positive control (e.g., 1 µM Geldanamycin), and a vehicle control (e.g., DMSO) for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Include an antibody for a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the signal using a digital imager or film. Densitometry can be used to quantify changes in protein levels relative to the loading control.
Impact of detergent choice on Geldanamycin-FITC fluorescence polarization assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Geldanamycin-FITC (GA-FITC) fluorescence polarization (FP) assay, with a specific focus on the impact of detergent choice on assay performance.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Fluorescence Polarization Assay?
A1: The this compound FP assay is a competitive binding assay used to identify and characterize inhibitors of Heat Shock Protein 90 (Hsp90). The assay relies on the principle of fluorescence polarization. A small, fluorescently labeled molecule like GA-FITC, when unbound in solution, tumbles rapidly and emits depolarized light when excited with polarized light, resulting in a low FP value. When GA-FITC binds to the much larger Hsp90 protein, its tumbling is significantly slowed, and it emits more polarized light, leading to a high FP value. In a competitive assay format, a test compound that binds to the same site on Hsp90 will displace GA-FITC, causing a decrease in the FP signal. This decrease is proportional to the binding affinity of the test compound.
Q2: Why is the choice of detergent important in this assay?
A2: Detergents are crucial components of the assay buffer for several reasons:
-
Preventing Non-Specific Binding: Detergents minimize the adsorption of the fluorescent probe (GA-FITC), Hsp90, and test compounds to the surfaces of the microplate wells. This is critical for reducing background signal and improving assay accuracy.
-
Maintaining Protein Solubility and Stability: Hsp90 is a protein that can be prone to aggregation. Detergents help to keep Hsp90 properly folded and soluble in the assay buffer, ensuring consistent binding activity.
-
Reducing Compound Aggregation: Some test compounds can form aggregates in aqueous solutions, which can lead to false-positive results. Detergents can help to solubilize these compounds and prevent aggregation.
The choice and concentration of the detergent can significantly impact the assay window, signal-to-noise ratio, and overall data quality.
Q3: What are the common types of detergents used in the this compound FP assay?
A3: The most commonly used detergents are non-ionic detergents due to their mild nature and effectiveness in preventing non-specific binding without denaturing the protein. These include:
-
Polysorbates: Tween 20
-
Polyoxyethylene ethers: Brij-35, Triton X-100
-
Nonylphenol ethoxylates: NP-40
In some cases, zwitterionic detergents like CHAPS may be considered, particularly if the non-ionic detergents are found to interfere with the specific protein-ligand interaction being studied.
Q4: What is a typical concentration range for detergents in this assay?
A4: The optimal detergent concentration is a balance between preventing non-specific binding and avoiding potential interference with the assay. A general starting point for most non-ionic detergents is between 0.01% and 0.05% (v/v) . It is highly recommended to empirically determine the optimal concentration for your specific assay conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background fluorescence polarization (high mP value for free GA-FITC) | 1. GA-FITC is binding to the microplate. 2. GA-FITC is aggregating. 3. Contaminated buffer or reagents. | 1. Increase the detergent concentration in the assay buffer (e.g., from 0.01% to 0.025% or 0.05%). Consider switching to a different non-ionic detergent (see Table 1). Use non-binding surface microplates.2. Ensure proper storage and handling of GA-FITC. Centrifuge the stock solution before use. Increase detergent concentration.3. Use fresh, high-purity reagents and filter-sterilize the assay buffer. |
| Low assay window (small difference in mP between bound and free GA-FITC) | 1. Suboptimal detergent choice or concentration is interfering with Hsp90-GA-FITC binding.2. Hsp90 is inactive or aggregated. 3. **Incorrect |
How to determine the optimal concentration of Geldanamycin-FITC.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Geldanamycin-FITC in their experiments. Here you will find detailed protocols, troubleshooting advice, and frequently asked questions to ensure optimal results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: Geldanamycin is a natural product that acts as a potent inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are involved in cancer progression and neurodegenerative diseases. This compound is a fluorescently labeled version of Geldanamycin, where Fluorescein Isothiocyanate (FITC) is conjugated to the Geldanamycin molecule. This allows for the visualization and tracking of Geldanamycin's interaction with cells and its target, HSP90. The FITC conjugate allows researchers to use techniques like flow cytometry and fluorescence microscopy to study HSP90 expression and inhibition.
Q2: What are the primary applications of this compound?
A2: this compound is primarily used for two main applications:
-
Fluorescence Polarization (FP) Assays: To screen for and characterize HSP90 inhibitors. In this assay, the binding of this compound to HSP90 results in a high polarization value. A test compound that competes with this compound for binding to HSP90 will cause a decrease in this value.
-
Detection of Cell Surface HSP90: As this compound is generally cell-membrane impermeable, it can be used to specifically label and detect HSP90 that is present on the outer surface of cells. This is particularly useful in cancer research, as some cancer cells overexpress HSP90 on their surface.
Q3: How should I store and handle this compound?
A3: Proper storage and handling are critical for maintaining the stability and performance of this compound.
-
Storage: Store the stock solution at -20°C or -80°C in the dark. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Handling: Protect the compound from light as much as possible, as FITC is light-sensitive. When preparing working solutions, use them immediately.
Q4: Is this compound cell-permeable?
A4: Generally, Geldanamycin conjugated with FITC (GA-FITC) is considered cell-membrane impermeable. This property is advantageous for specifically studying cell surface HSP90. However, the degree of permeability can be influenced by the specific cell type and experimental conditions.
Q5: What are the excitation and emission wavelengths for this compound?
A5: The approximate excitation and emission maxima for FITC are 488 nm and 515 nm, respectively.
Experimental Protocols
Determining the Optimal Concentration of this compound for Flow Cytometry
This protocol describes a titration experiment to determine the optimal concentration of this compound for staining cells for flow cytometry analysis. The optimal concentration is the one that provides the best signal-to-noise ratio, meaning a bright signal on the positive population with minimal background on the negative population.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Culture your cells to a sufficient density.
-
Harvest the cells and wash them once with PBS.
-
Resuspend the cells in cold flow cytometry staining buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of dilutions of this compound in flow cytometry staining buffer. A suggested starting range is from 10 µM down to 1 nM. It is recommended to perform a 1:2 or 1:5 serial dilution.
-
Example Dilution Series (1:5):
-
10 µM, 2 µM, 0.4 µM (400 nM), 80 nM, 16 nM, 3.2 nM.
-
-
Also, prepare a "no stain" control tube with only staining buffer.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.
-
Add 100 µL of each this compound dilution to the respective tubes.
-
For the "no stain" control, add 100 µL of staining buffer.
-
Incubate the tubes for 30-60 minutes at 4°C, protected from light.
-
-
Washing:
-
After incubation, add 2 mL of cold flow cytometry staining buffer to each tube.
-
Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.
-
Carefully decant the supernatant.
-
Repeat the wash step one more time.
-
-
Data Acquisition:
-
Resuspend the cell pellets in 300-500 µL of flow cytometry staining buffer.
-
Analyze the samples on a flow cytometer using the FITC channel (or equivalent, e.g., 488 nm laser excitation and a 530/30 nm emission filter).
-
Collect data for a sufficient number of events (e.g., 10,000-20,000 cells).
-
-
Data Analysis:
-
Gate on your cell population of interest based on forward and side scatter.
-
For each concentration, determine the Median Fluorescence Intensity (MFI) of the stained cells.
-
Plot the MFI against the this compound concentration. The optimal concentration will be in the plateau phase of the titration curve, where the signal is saturated with minimal increase in background fluorescence.
-
Data Presentation
Recommended Starting Concentrations of this compound
The optimal concentration of this compound can vary depending on the cell type and experimental application. The following table provides a general guideline for starting concentrations.
| Application | Recommended Starting Concentration Range |
| Fluorescence Polarization Assay | 1 nM - 100 nM |
| Cell Surface Staining (Flow Cytometry) | 10 nM - 1 µM |
| Cell Surface Staining (Microscopy) | 100 nM - 5 µM |
Note: These are starting recommendations. It is crucial to perform a titration experiment for your specific cell line and experimental conditions to determine the optimal concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Suboptimal Concentration: The concentration of this compound is too low. | Perform a titration experiment to determine the optimal concentration. |
| Low Target Expression: The cell line may have low levels of cell surface HSP90. | Use a positive control cell line known to express high levels of surface HSP90. | |
| Incorrect Instrument Settings: The flow cytometer settings (laser power, detector voltage) are not optimal for FITC detection. | Ensure the correct laser and emission filters are being used for FITC. Optimize detector voltages using a positive control. | |
| Photobleaching: The FITC fluorophore has been damaged by exposure to light. | Protect the this compound and stained cells from light at all times. | |
| High Background Staining | Concentration Too High: The concentration of this compound is too high, leading to non-specific binding. | Titrate the this compound to a lower concentration. |
| Dead Cells: Dead cells can non-specifically bind fluorescent molecules. | Use a viability dye (e.g., Propidium Iodide, 7-AAD) to exclude dead cells from the analysis. | |
| Inadequate Washing: Insufficient washing steps to remove unbound this compound. | Increase the number of wash steps or the volume of washing buffer. | |
| Cell Clumping | High Cell Density: The cell concentration during staining is too high. | Reduce the cell concentration during the staining and washing steps. |
| Cell Stress: Geldanamycin can induce cellular stress, which may lead to clumping. | Perform all steps on ice and handle cells gently. | |
| High Variability Between Replicates | Inconsistent Pipetting: Inaccurate pipetting of cells or this compound. | Use calibrated pipettes and ensure thorough mixing of solutions. |
| Uneven Staining Time: Incubation times vary between samples. | Ensure all samples are incubated for the same amount of time. |
Visualizations
HSP90 Chaperone Cycle and Geldanamycin Inhibition
Caption: The HSP90 chaperone cycle is inhibited by Geldanamycin, which prevents ATP binding.
Experimental Workflow for Optimal Concentration Determination
Caption: A stepwise workflow for the titration of this compound.
Troubleshooting Logic Tree
Caption: A decision tree to troubleshoot common issues with this compound staining.
Artifacts in Geldanamycin-FITC imaging and how to avoid them.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and artifacts encountered during Geldanamycin-FITC imaging experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound imaging experiments.
Issue 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from this compound, making data interpretation difficult.
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration | Titrate the this compound concentration to determine the optimal balance between signal and background. Start with a low concentration and incrementally increase it. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with this compound to remove unbound probe.[1] |
| Non-Specific Binding to Cellular Components | Include a blocking step in your protocol. A common blocking agent is Bovine Serum Albumin (BSA).[2][3] |
| Autofluorescence of Cells or Medium | Image a control sample of unstained cells to assess the level of autofluorescence. If significant, consider using a different imaging medium or a dye with a different excitation/emission spectrum if possible. |
| Contaminated Buffers or Reagents | Use fresh, high-quality buffers and reagents. Filter-sterilize buffers to remove particulate matter that can cause background signal. |
| Fixative-Induced Fluorescence | If using paraformaldehyde (PFA) as a fixative, be aware that it can cause green autofluorescence. Consider using a fluorophore in the red or infrared range if this becomes a significant issue.[1] |
Issue 2: Weak or No Signal
A faint or absent signal can be due to a variety of factors, from probe degradation to incorrect imaging settings.
| Potential Cause | Recommended Solution |
| Degraded this compound | This compound is light-sensitive. Store it protected from light at -20°C for short-term and -80°C for long-term storage.[4][5] Avoid repeated freeze-thaw cycles.[5] Prepare working solutions fresh before each experiment.[4] |
| Low Expression of Target (HSP90) | Use a positive control cell line known to express high levels of the target protein, Heat Shock Protein 90 (HSP90). |
| Incorrect Microscope Filter Sets | Ensure that the excitation and emission filters on the microscope are appropriate for FITC (Excitation max ~490 nm, Emission max ~525 nm). |
| Photobleaching | Minimize the exposure of the sample to excitation light. Use a neutral density filter to reduce light intensity and keep exposure times as short as possible. Use of an anti-fade mounting medium is highly recommended. |
| Suboptimal Binding Conditions | Optimize the incubation time and temperature for this compound binding. |
Issue 3: Photobleaching
FITC is notoriously susceptible to photobleaching, the light-induced destruction of the fluorophore, leading to signal loss over time.
| Preventative Measure | Detailed Recommendation |
| Minimize Light Exposure | Only expose the sample to the excitation light when actively acquiring an image. Use the lowest possible light intensity that provides an adequate signal-to-noise ratio. |
| Use Anti-Fade Reagents | Mount coverslips with a commercially available anti-fade mounting medium. This will help to preserve the fluorescence signal. |
| Optimize Imaging Settings | Use a sensitive camera and a high numerical aperture objective to maximize light collection, which allows for shorter exposure times. |
| Acquire Images Efficiently | Plan your imaging session to capture all necessary data in the shortest possible time. |
| Consider Alternative Fluorophores | If photobleaching remains a significant issue, consider using more photostable fluorophores if your experimental design allows. |
Frequently Asked Questions (FAQs)
-
Q1: What is this compound and what is it used for in imaging? A1: this compound is a fluorescent probe created by conjugating the HSP90 inhibitor, Geldanamycin, with Fluorescein Isothiocyanate (FITC).[4][5][6] It is primarily used to detect the presence and localization of Heat Shock Protein 90 (HSP90) in cells.[4][5] As this compound is reported to be cell-membrane impermeable, it is particularly useful for detecting cell surface HSP90.[5]
-
Q2: How should I store my this compound stock solution? A2: Aliquot your stock solution upon receipt and store it at -20°C for up to one month or at -80°C for up to six months, protected from light.[5] It is recommended to avoid repeated freeze-thaw cycles.[5]
-
Q3: Can I use this compound for live-cell imaging? A3: Yes, as this compound is cell-membrane impermeable, it can be used for live-cell imaging to specifically label and visualize cell surface HSP90.[5]
-
Q4: What are the optimal excitation and emission wavelengths for this compound? A4: The optimal excitation wavelength for FITC is around 490 nm, and the optimal emission wavelength is around 525 nm.[4]
-
Q5: What concentration of this compound should I use for staining? A5: The optimal concentration should be determined empirically for your specific cell type and experimental conditions. A good starting point is to perform a titration series, for example, from 100 nM to 1 µM.
Experimental Protocols
Protocol: Detection of Cell Surface HSP90 using this compound
This protocol provides a general guideline for staining cells with this compound to detect cell surface HSP90.
Materials:
-
This compound
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Anti-fade mounting medium
-
Microscope slides and coverslips
Procedure:
-
Cell Culture: Plate your cells on coverslips in a multi-well plate and culture them until they reach the desired confluency.
-
Washing: Gently wash the cells twice with ice-cold PBS to remove any residual culture medium.
-
Blocking (Optional but Recommended): To reduce non-specific binding, incubate the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes at 4°C.
-
Staining: Dilute the this compound to the desired final concentration in ice-cold blocking buffer or PBS. Incubate the cells with the this compound solution for 1 hour at 4°C, protected from light.
-
Washing: Wash the cells three times with ice-cold PBS to remove any unbound probe.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Final Washes: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for FITC.
Visualizations
Caption: Experimental workflow for this compound staining.
Caption: Troubleshooting logic for this compound imaging artifacts.
References
Validation & Comparative
Geldanamycin-FITC Binding to HSP90α vs. HSP90β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding of Geldanamycin-FITC to the two cytosolic isoforms of Heat Shock Protein 90 (HSP90), HSP90α and HSP90β. Understanding the nuanced interactions between small molecule inhibitors and specific HSP90 isoforms is critical for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This document summarizes key quantitative binding data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Binding Affinity
| Kinetic Parameter | HSP90α | HSP90β |
| Initial Dissociation Constant (Ki) | 450 ± 70 nM | 510 ± 150 nM |
| Isomerization Rate Constant (k5) | 0.10 ± 0.0061 min-1 | 0.10 ± 0.0084 min-1 |
| Dissociation Rate Constant (k6) | 2.5 ± 0.20 x 10-3 min-1 | 5.7 ± 0.48 x 10-3 min-1 |
| Half-life for Dissociation (t1/2) | 4.6 h | 2.0 h |
| Overall Dissociation Constant (Ki*) | 10 ± 1.8 nM | 28 ± 8.3 nM |
Data sourced from McLaughlin et al. (2006). The binding was characterized by a two-step mechanism where an initial weak binding (Ki) is followed by a slow isomerization to a tightly bound state, with the overall affinity represented by Ki.
Experimental Protocols
A fluorescence polarization (FP) assay is a robust and widely used method to quantify the binding of fluorescently labeled ligands, such as this compound, to their target proteins.[1][2][3][4][5]
Principle of Fluorescence Polarization
This technique is based on the principle that a small, fluorescently labeled molecule (like this compound) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light. Upon binding to a much larger molecule (like HSP90), the rotation of the fluorescent probe is significantly slowed, leading to an increase in the polarization of the emitted light. Competitive inhibitors will displace the fluorescent probe from the protein, causing a decrease in fluorescence polarization.
Detailed Protocol: Competitive Fluorescence Polarization Assay
This protocol is adapted from a general method for assessing HSP90 inhibitors using this compound.[1]
Materials:
-
Recombinant human HSP90α and HSP90β proteins
-
This compound probe
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
Test compounds (potential inhibitors)
-
384-well black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO and dilute to the working concentration (e.g., 1 nM) in Assay Buffer.
-
Prepare stock solutions of HSP90α and HSP90β in a suitable buffer and dilute to the working concentration (e.g., 30-60 nM) in Assay Buffer.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 384-well microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control (DMSO)
-
HSP90α or HSP90β protein
-
-
Incubate for a pre-determined period (e.g., 2 hours) at room temperature to allow for inhibitor binding.
-
Add this compound to all wells.
-
-
Incubation:
-
Incubate the plate for an extended period (e.g., 5 hours to overnight) at 4°C, protected from light, to reach binding equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 480-488 nm) and emission (e.g., 515-535 nm) filters.[1]
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization values versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value, the concentration of inhibitor that displaces 50% of the bound this compound, can be determined by fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Experimental Workflow: Fluorescence Polarization Assay
References
Unveiling the Direct Link: Geldanamycin-FITC Binding and Hsp90 Client Protein Degradation
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the intricate world of cellular signaling, the molecular chaperone Heat shock protein 90 (Hsp90) plays a pivotal role in maintaining the stability and function of a vast array of "client" proteins, many of which are critical for cancer cell proliferation and survival. The inhibition of Hsp90 has emerged as a promising therapeutic strategy, with the natural product Geldanamycin serving as a foundational tool for research in this area. This guide provides a comprehensive comparison of two key experimental readouts used to characterize Hsp90 inhibitors: the direct binding to Hsp90, often measured using Geldanamycin-FITC (GA-FITC) in fluorescence polarization assays, and the downstream consequence of this binding—the degradation of Hsp90 client proteins.
The core principle is straightforward: the binding of an inhibitor like Geldanamycin to the N-terminal ATP pocket of Hsp90 disrupts its chaperone function.[1][2][3] This inhibition leads to the misfolding and subsequent ubiquitination of client proteins, targeting them for degradation by the proteasome.[4][5][6][7] Therefore, a direct and quantifiable correlation exists between the binding affinity of a compound for Hsp90 and its ability to induce the degradation of oncogenic client proteins. This guide will delve into the experimental data supporting this correlation, provide detailed protocols for assessing both phenomena, and present visual workflows to clarify these critical laboratory techniques.
Quantitative Correlation: Hsp90 Binding Affinity vs. Client Protein Degradation
The efficacy of an Hsp90 inhibitor is fundamentally linked to its ability to engage the target protein. This is often quantified by the half-maximal inhibitory concentration (IC50) in a competitive binding assay, such as a fluorescence polarization (FP) assay using GA-FITC. A lower IC50 value indicates a higher binding affinity. The cellular consequence of this binding is the degradation of client proteins, which can be quantified by the half-maximal degradation concentration (DC50). The following tables summarize data from various studies, illustrating the strong correlation between Hsp90 binding and client protein degradation for several inhibitors.
| Hsp90 Inhibitor | Hsp90 Isoform | Fluorescence Polarization IC50 (nM) | Reference |
| Geldanamycin | Hsp90α | 230 | [7] |
| 17-AAG | Hsp90α | 48 | [8] |
| IPI-504 | Hsp90α | 43 | [8] |
| STA-9090 | Hsp90α | 4.1 - 4.7 | [5] |
| AUY-922 | Hsp90α | 1.5 - 2.6 | [5] |
Table 1: Biochemical Hsp90 Binding Affinity of Various Inhibitors. This table showcases the IC50 values of several common Hsp90 inhibitors determined by fluorescence polarization assays.
| Hsp90 Inhibitor | Cell Line | Client Protein | Cellular Effect | Reference |
| 17-AAG | HCT116 | Raf-1, Cdk4 | Degradation | |
| 17-AAG | SKBr3 | Her2 | Degradation | |
| AUY-922 | SKMEL2, WM266.4 | Her2, Raf-1, CDK-4, p-Akt | Degradation | |
| Geldanamycin | Various | v-Src, Bcr-Abl, p53, ERBB2 | Degradation | [1] |
| STA-9090 | H2228, H2009, H1975 | Not specified | Growth Inhibition | [5] |
Table 2: Cellular Effects of Hsp90 Inhibitors on Client Proteins. This table highlights the downstream cellular outcomes of Hsp90 inhibition, demonstrating the degradation of key oncogenic client proteins.
Alternative Methodologies for Assessing Hsp90 Inhibition
While GA-FITC based fluorescence polarization is a robust and widely used method, several other techniques can be employed to assess Hsp90 inhibition.
| Assay Type | Principle | Advantages | Disadvantages |
| ATPase Assay | Measures the inhibition of Hsp90's ATP hydrolysis activity. | Functional assay, high-throughput compatible. | Indirect measure of binding, can be prone to false positives. |
| Filter Binding Assay | Utilizes a radiolabeled ligand (e.g., [3H]17-AAG) and measures its binding to Hsp90 captured on a filter. | Direct measure of binding, high sensitivity. | Requires radioactive materials, lower throughput. |
| Luciferase Refolding Assay | Monitors the Hsp90-dependent refolding of denatured luciferase. Inhibition of Hsp90 prevents refolding and light emission. | Cell-based functional assay, reflects cellular chaperone activity. | Indirect, can be affected by factors other than direct Hsp90 binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of an inhibitor to Hsp90. | Provides detailed thermodynamic parameters of binding (Kd, ΔH, ΔS). | Requires large amounts of pure protein, low throughput. |
| Surface Plasmon Resonance (SPR) | Detects the binding of an inhibitor to Hsp90 immobilized on a sensor chip. | Real-time binding kinetics (kon, koff), label-free. | Requires specialized equipment, can be sensitive to buffer conditions. |
Table 3: Comparison of Alternative Assays for Hsp90 Inhibition. This table provides an overview of different experimental approaches to measure the interaction of inhibitors with Hsp90.
Experimental Protocols
This compound (GA-FITC) Fluorescence Polarization Assay
This protocol outlines a competitive binding assay to determine the IC50 of a test compound for Hsp90.
Materials:
-
Recombinant human Hsp90α
-
This compound (GA-FITC) probe
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
Test compounds
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare Reagents:
-
Dilute recombinant Hsp90α to a final concentration of 30-60 nM in Assay Buffer.
-
Dilute GA-FITC to a final concentration of 1 nM in Assay Buffer.
-
Prepare a serial dilution of the test compounds in Assay Buffer.
-
-
Assay Setup:
-
To the wells of a 384-well plate, add the test compound at various concentrations.
-
Add the diluted Hsp90α solution to each well.
-
Add the diluted GA-FITC solution to each well.
-
Include control wells:
-
Negative control (0% inhibition): Hsp90α, GA-FITC, and buffer (no test compound).
-
Positive control (100% inhibition): GA-FITC and buffer (no Hsp90α or test compound).
-
-
-
Incubation:
-
Incubate the plate at 4°C overnight to reach binding equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) using a plate reader with an excitation wavelength of ~480 nm and an emission wavelength of ~535 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Client Protein Degradation Assay (Western Blot)
This protocol describes how to assess the degradation of a specific Hsp90 client protein in cultured cells following treatment with an Hsp90 inhibitor.
Materials:
-
Cultured cells expressing the client protein of interest
-
Hsp90 inhibitor
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the client protein
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with a range of concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the client protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the client protein and the loading control.
-
Normalize the client protein band intensity to the loading control.
-
Plot the normalized protein levels against the inhibitor concentration to determine the DC50 value.
-
Visualizing the Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Quantitative Proteomics Reveals That Hsp90 Inhibition Preferentially Targets Kinases and the DNA Damage Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 3. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 4. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hsp90 Inhibitor Binding Kinetics: Geldanamycin-FITC vs. 17-AAG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding kinetics of two prominent Heat Shock Protein 90 (Hsp90) inhibitors: the fluorescently labeled Geldanamycin-FITC and the clinical trial candidate 17-allylamino-17-demethoxygeldanamycin (17-AAG). Understanding the nuanced differences in how these molecules interact with their target is crucial for the design and interpretation of experiments in cancer research and drug development.
Executive Summary
Both Geldanamycin and its derivative 17-AAG are potent inhibitors of Hsp90, a molecular chaperone critical for the stability and function of numerous oncogenic proteins. They exert their effects by binding to the N-terminal ATP-binding pocket of Hsp90, thereby inducing the degradation of Hsp90 client proteins and disrupting key cancer-promoting signaling pathways. While structurally similar, their binding kinetics exhibit subtle but significant differences. This guide presents a side-by-side comparison of their binding affinities and kinetic rates, details the experimental methodologies used to determine these parameters, and illustrates the relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Comparison of Binding Kinetics
The following table summarizes the key binding kinetic parameters for Geldanamycin and 17-AAG with Hsp90. It is important to note that the fluorescent FITC tag on Geldanamycin may slightly alter its binding properties compared to the unlabeled compound. The data for Geldanamycin should therefore be considered a close approximation for this compound.
| Parameter | Geldanamycin | 17-AAG | Reference |
| Dissociation Constant (Kd) | 1.2 µM | 0.4 ± 0.1 µM | |
| Inhibitory Concentration (IC50) | ~2.86 µM (yeast ATPase activity) | 5 nM (cell-free assay) | |
| Association Rate Constant (kon) | Not explicitly found | 2.5 x 107 M-1s-1 ([3H]AAG) | |
| Dissociation Rate Constant (koff) | Not explicitly found | 5 x 10-3 s-1 ([3H]AAG) | |
| Half-life (t1/2) | Not explicitly found | 2.3 min ([3H]AAG) |
Note: The binding affinity of 17-AAG for Hsp90 in tumor cells is reported to be up to 100-fold higher than in normal cells, which is attributed to Hsp90 in cancer cells existing predominantly in a high-affinity, multi-chaperone complex state.
Experimental Protocols
Accurate determination of binding kinetics is paramount. The following are detailed methodologies for two common assays used to characterize the interaction of small molecule inhibitors with Hsp90.
Fluorescence Polarization (FP) Assay for this compound
This competitive assay measures the displacement of a fluorescently labeled ligand (this compound) from Hsp90 by a test compound.
Materials:
-
Purified recombinant Hsp90 protein
-
This compound (fluorescent probe)
-
17-AAG (or other test compound)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 2 mM DTT, 0.1 mg/mL bovine gamma globulin, 0.01% NP-40
-
384-well, low-volume, black, round-bottom microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute Hsp90 protein to a final concentration of 30-60 nM in Assay Buffer.
-
Dilute this compound to a final concentration of 1 nM in Assay Buffer.
-
Prepare a serial dilution of the competitor compound (e.g., 17-AAG) in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 384-well plate, add the reagents in the following order:
-
5 µL of Assay Buffer (for control wells) or competitor compound dilution.
-
20 µL of the Hsp90 protein solution.
-
25 µL of the this compound solution.
-
-
Include control wells:
-
Blank: Assay Buffer only.
-
No Hsp90 control: Assay Buffer and this compound.
-
No competitor control: Assay Buffer, Hsp90, and this compound.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 2-3 hours, protected from light. Some protocols suggest an overnight incubation at 4°C.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
The IC₅₀ value is determined by plotting the percentage of inhibition (calculated from the decrease in fluorescence polarization) against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Surface Plasmon Resonance (SPR) Assay for 17-AAG
SPR is a label-free technique that allows for the real-time measurement of binding association and dissociation rates.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified recombinant Hsp90 protein
-
17-AAG
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5
Procedure:
-
Sensor Chip Preparation and Hsp90 Immobilization:
-
Activate the carboxymethylated dextran surface of the CM5 sensor chip by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the Hsp90 protein, diluted in Immobilization Buffer, over the activated surface to achieve the desired immobilization level (e.g., ~10,000 RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 17-AAG in Running Buffer.
-
Inject the 17-AAG solutions over the immobilized Hsp90 surface at a constant flow rate.
-
Monitor the association phase, where 17-AAG binds to Hsp90.
-
After the injection, allow the Running Buffer to flow over the chip to monitor the dissociation phase.
-
Include a blank injection of Running Buffer for background subtraction.
-
-
Regeneration:
-
If necessary, regenerate the sensor surface between different analyte concentrations by injecting a solution that disrupts the Hsp90-inhibitor interaction (e.g., a short pulse of a low pH buffer or a high salt concentration), followed by a stabilization period with Running Buffer.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the dissociation constant (Kd = koff/kon).
-
Mandatory Visualization
Hsp90 Signaling Pathway
Experimental Workflow for Binding Kinetics
A Comparative Analysis of the Hepatotoxicity of Geldanamycin-FITC and its Parent Compound, Geldanamycin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hepatotoxicity profiles of Geldanamycin-FITC and its parent compound, Geldanamycin. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on Geldanamycin's hepatotoxicity and the toxicological profile of the fluorescein isothiocyanate (FITC) moiety to provide a reasoned analysis. The guide also presents detailed experimental protocols to enable researchers to conduct their own comparative studies.
Executive Summary
Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been hindered in clinical development due to significant hepatotoxicity.[1][2] This toxicity is primarily attributed to the redox-active benzoquinone ring of the molecule, which can undergo metabolic activation to generate reactive oxygen species (ROS), leading to oxidative stress and liver cell damage.[1][3][4][5] this compound, a fluorescently labeled derivative, retains the core Geldanamycin structure. Therefore, it is anticipated to exhibit a similar mechanism of hepatotoxicity. The FITC moiety itself is not known to be intrinsically hepatotoxic but may act as a sensitizer.[6][7] Consequently, the hepatotoxicity of this compound is expected to be predominantly driven by the Geldanamycin component. This guide outlines the methodologies to empirically test this hypothesis.
Data Presentation: Comparative Hepatotoxicity Profile
| Parameter | Geldanamycin | This compound (Anticipated) | Supporting Rationale |
| Mechanism of Hepatotoxicity | Redox cycling of the benzoquinone moiety leading to reactive oxygen species (ROS) generation and oxidative stress.[1][3][4][5] | Primarily driven by the Geldanamycin core's redox activity. The FITC moiety is unlikely to alter the core mechanism. | The toxicophore (benzoquinone ring) is present in both molecules. FITC is not known to undergo significant metabolic activation leading to hepatotoxic metabolites. |
| Key Toxic Effects | Increased intracellular oxidants, depletion of glutathione, lipid peroxidation, apoptosis, and necrosis in hepatocytes.[5] Elevation of liver enzymes (AST, ALT) in vivo.[8] | Similar to Geldanamycin, including markers of oxidative stress and cell death. Potential for altered cellular uptake or distribution due to FITC. | The downstream effects of ROS-induced cellular damage are expected to be consistent. The bulky FITC group could influence membrane transport and intracellular localization. |
| In Vitro Cytotoxicity (IC50 in hepatocytes) | Varies by cell type and exposure time. Generally in the low micromolar to nanomolar range. | Expected to be in a similar range to Geldanamycin, though empirical testing is required. | The primary target (Hsp90) and mechanism of action are the same. |
| In Vivo Hepatotoxicity | Causes acute hepatic necrosis, leading to elevated serum transaminases (AST/ALT).[9] | Anticipated to cause similar in vivo hepatotoxicity, with potential differences in severity or onset depending on pharmacokinetic alterations. | The fundamental toxic properties of the parent molecule are retained. |
Experimental Protocols
To empirically compare the hepatotoxicity of this compound and Geldanamycin, the following experimental protocols are recommended.
In Vitro Hepatotoxicity Assessment
1. Cell Culture:
-
Cell Lines: Human hepatoma cell lines (e.g., HepG2, Huh7) or primary human hepatocytes.[10][11] HepaRG™ cells are also a suitable model due to their high metabolic activity.[10]
-
Culture Conditions: Maintain cells in appropriate media (e.g., DMEM for HepG2) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
2. Cytotoxicity Assays:
-
MTT Assay: To assess cell viability through mitochondrial reductase activity.
- Seed hepatocytes in 96-well plates and allow them to adhere overnight.
- Treat cells with a range of concentrations of Geldanamycin and this compound (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours.
- Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.
- Solubilize the formazan crystals with DMSO.
- Measure absorbance at 570 nm.
-
LDH Release Assay: To measure membrane integrity by quantifying lactate dehydrogenase (LDH) leakage into the culture medium.[12]
- Collect the cell culture supernatant after treatment.
- Use a commercial LDH cytotoxicity assay kit to measure LDH activity according to the manufacturer's instructions.
3. Mechanistic Assays:
-
Reactive Oxygen Species (ROS) Detection:
- Treat cells with the compounds for a shorter duration (e.g., 1-6 hours).
- Load cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
- Measure fluorescence intensity using a plate reader or flow cytometer.
-
Glutathione (GSH) Depletion Assay:
- Lyse treated cells and measure total GSH levels using a commercial kit based on the DTNB-GSSG reductase recycling assay.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
- Stain treated cells with Annexin V-FITC and Propidium Iodide.
- Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Mandatory Visualizations
Geldanamycin Signaling Pathway and Mechanism of Hepatotoxicity
The following diagram illustrates the mechanism of action of Geldanamycin, leading to the degradation of Hsp90 client proteins and the induction of hepatotoxicity through oxidative stress.
Caption: Geldanamycin inhibits Hsp90, while its quinone moiety induces oxidative stress.
Experimental Workflow for Comparative Hepatotoxicity Analysis
This diagram outlines the workflow for a comprehensive in vitro comparison of the hepatotoxicity of Geldanamycin and this compound.
Caption: Workflow for comparing hepatotoxicity of Geldanamycin and its FITC conjugate.
References
- 1. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibiting anti-cancer geldanamycin and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive oxygen species mediate hepatotoxicity induced by the Hsp90 inhibitor geldanamycin and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. mdpi.com [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 11. In vitro models for liver toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Head-to-Head Battle for HSP90 Inhibition: Geldanamycin-FITC vs. Radicicol
For researchers, scientists, and drug development professionals navigating the landscape of HSP90 inhibitors, the choice between different chemical scaffolds can be critical. This guide provides an objective comparison of two widely studied, naturally derived HSP90 inhibitors: the benzoquinone ansamycin, Geldanamycin (in its fluorescently labeled form, Geldanamycin-FITC), and the macrocyclic lactone, Radicicol. We delve into their efficacy, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
Heat shock protein 90 (HSP90) is a molecular chaperone crucial for the stability and function of a multitude of client proteins, many of which are key players in signal transduction pathways that drive cancer cell proliferation, survival, and angiogenesis. Consequently, inhibiting HSP90 has emerged as a promising strategy in cancer therapy. Both Geldanamycin and Radicicol function by binding to the N-terminal ATP pocket of HSP90, thereby inhibiting its chaperone activity and leading to the proteasomal degradation of its client proteins.[1][2]
Comparative Efficacy: A Look at the Numbers
While both compounds target the same site on HSP90, their inhibitory potencies exhibit notable differences. In vitro assays consistently demonstrate that Radicicol is a more potent inhibitor of HSP90 than Geldanamycin. However, this enhanced in vitro activity is offset by its significant in vivo instability.
| Parameter | Geldanamycin Derivative (17-AAG) | Radicicol Derivative (STA-9090) | Reference |
| Cell-Based IC50 (Lung Cancer Cell Lines) | [3] | ||
| H1975 | 1.258 - 6.555 nM | 4.131 - 4.739 nM | [3] |
| H1437 | 1.258 - 6.555 nM | Not Reported | [3] |
| H1650 | 1.258 - 6.555 nM | Not Reported | [3] |
| HCC827 | 26.255 - 87.733 nM | Not Reported | [3] |
| H2009 | 26.255 - 87.733 nM | 4.131 - 4.739 nM | [3] |
| Calu-3 | 26.255 - 87.733 nM | 18.445 nM | [3] |
| H2228 | Not Reported | 4.131 - 4.739 nM | [3] |
| H3122 | Not Reported | 7.991 nM | [3] |
| H1781 | Not Reported | 9.954 nM | [3] |
| Biochemical Assay (Kd) | |||
| ATPase Assay | 1.2 µM (Geldanamycin) | 19 nM (Radicicol) |
Note: The IC50 values are for derivatives of Geldanamycin (17-AAG) and Radicicol (STA-9090) and may not be directly comparable to the parent compounds or this compound. The data is presented to illustrate the general potency trends.
Mechanism of Action and Impact on Client Proteins
Both Geldanamycin and Radicicol induce the degradation of a similar spectrum of HSP90 client proteins. Upon inhibition of HSP90, these client proteins become destabilized, ubiquitinated, and subsequently degraded by the proteasome. This leads to the simultaneous disruption of multiple oncogenic signaling pathways.
Key HSP90 client proteins affected by both inhibitors include:
-
Receptor Tyrosine Kinases: HER2/ErbB2, EGFR
-
Serine/Threonine Kinases: Raf-1, Akt, CDK4
-
Transcription Factors: Mutant p53, HIF-1α
While both inhibitors trigger the degradation of these crucial oncoproteins, the superior in vitro potency of Radicicol may lead to a more rapid and pronounced depletion at lower concentrations in cell-based assays. However, the in vivo application of Radicicol is severely hampered by its chemical instability.[2] In contrast, derivatives of Geldanamycin have been developed to improve its pharmacokinetic properties and reduce toxicity, with some advancing to clinical trials.[4][5]
Experimental Protocols
To facilitate the replication and validation of these findings, we provide detailed methodologies for key experiments.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of inhibitors to HSP90 by measuring the displacement of a fluorescently labeled ligand, such as this compound.
Materials:
-
Recombinant human HSP90α protein
-
This compound (GA-FITC)
-
Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.1 mg/mL bovine serum albumin (BSA), 0.01% NP-40
-
Test compounds (e.g., Radicicol)
-
384-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound (e.g., Radicicol) in the assay buffer.
-
In a 384-well plate, add 5 µL of 10x concentrated test compound solution.
-
Prepare a 2x HSP90α/GA-FITC mixture in the assay buffer. The final concentration of HSP90α is typically in the low nanomolar range (e.g., 50 nM), and GA-FITC is used at a concentration that gives a stable and robust fluorescence polarization signal (e.g., 5 nM).
-
Add 20 µL of the 2x HSP90α/GA-FITC mixture to each well containing the test compound.
-
For control wells, add 5 µL of assay buffer instead of the test compound (maximum polarization) and 5 µL of a high concentration of unlabeled Geldanamycin (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for FITC (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Client Protein Degradation
This technique is employed to visualize the reduction in the levels of specific HSP90 client proteins following inhibitor treatment.
Materials:
-
Cell line of interest (e.g., MCF-7, SKBr3)
-
Cell culture medium and supplements
-
This compound and Radicicol
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Radicicol for a specified duration (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Harvest the cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative decrease in client protein levels.[6][7]
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental processes and the biological context, the following diagrams were generated using Graphviz.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Radicicol for HSP90 inhibition studies is contingent on the specific experimental goals.
-
For in vitro and cell-based screening assays where high potency is desired and in vivo applicability is not a primary concern, Radicicol serves as a powerful tool to elicit a strong and rapid biological response.
-
For studies that may translate to in vivo models or require a fluorescent tag for visualization and binding assays , This compound and its parent compound's derivatives offer a more stable and clinically relevant profile, despite their lower in vitro potency compared to Radicicol. The availability of a fluorescent conjugate also facilitates high-throughput screening and direct visualization of inhibitor-protein interactions.
Ultimately, a thorough understanding of the distinct characteristics of each inhibitor will empower researchers to make informed decisions and generate robust, reproducible data in the quest to unravel the complexities of HSP90 biology and develop novel therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of geldanamycin–ferulic acid conjugate as a potent Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Western blot protocol | Abcam [abcam.com]
Geldanamycin-FITC in Combination with Chemotherapy Agents: A Comparative Guide
This guide provides a comparative analysis of Geldanamycin-FITC in combination with the chemotherapy agents Paclitaxel and Doxorubicin. It is intended for researchers, scientists, and drug development professionals interested in the synergistic potential of targeting Heat Shock Protein 90 (HSP90) in cancer therapy.
Note on this compound: this compound is a fluorescently labeled version of Geldanamycin, an inhibitor of HSP90. While primarily used as a probe in fluorescence polarization assays to screen for HSP90 inhibitors, its mechanism of action is identical to that of Geldanamycin[1][2]. Due to a lack of extensive combination therapy data specifically for this compound, this guide utilizes experimental data from studies on Geldanamycin and its derivatives (e.g., 17-AAG) as a proxy to illustrate the principles of combining HSP90 inhibition with conventional chemotherapy.
Performance Comparison: Synergistic Cytotoxicity and Apoptosis Induction
The combination of Geldanamycin with Paclitaxel or Doxorubicin has been shown to exhibit synergistic effects, leading to enhanced cancer cell death compared to single-agent treatments. This is largely attributed to Geldanamycin's ability to inhibit HSP90, a chaperone protein crucial for the stability and function of numerous oncoproteins and signaling molecules that contribute to cancer cell survival and drug resistance[3].
In Vitro Cytotoxicity
The following table summarizes the cytotoxic effects of Geldanamycin in combination with Paclitaxel and Doxorubicin in various cancer cell lines. The data is presented as IC50 values, which represent the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a more potent cytotoxic effect.
| Cell Line | Treatment | IC50 (approx.) | Fold Change in IC50 (Combination vs. Chemotherapy Alone) | Reference |
| Ovarian Cancer (A2780T) | Paclitaxel | Not specified | - | [4] |
| Geldanamycin | Not specified | - | [4] | |
| Geldanamycin + Paclitaxel | Not specified | Enhanced sensitivity to paclitaxel | [4] | |
| Breast Cancer (MCF-7) | Doxorubicin | ~1.14 µM | - | [5] |
| Doxorubicin + Sulbactam (enhancer) | ~0.54 µM | 2.1 | [5] | |
| Breast Cancer (MDA-MB-231) | Doxorubicin | ~3.16 µM | - | [5] |
| Doxorubicin + Sulbactam (enhancer) | ~1.25 µM | 2.5 | [5] |
Apoptosis Induction
The combination of Geldanamycin and chemotherapy agents often leads to a significant increase in apoptosis (programmed cell death) in cancer cells. The following table presents data on the percentage of apoptotic cells after treatment.
| Cell Line | Treatment | Apoptosis Rate (%) | Fold Change in Apoptosis (Combination vs. Chemotherapy Alone) | Reference |
| Lymphoma (p53-mutant) | Doxorubicin | Not specified | - | [6] |
| DMAG (Geldanamycin derivative) | Not specified | - | [6] | |
| Doxorubicin -> DMAG | Synergistic increase in apoptosis | Significant | [6] | |
| Ovarian Cancer (SKOV-3) | Paclitaxel | Not specified | - | [7] |
| 17-AAG (Geldanamycin derivative) | Not specified | - | [7] | |
| 17-AAG + Paclitaxel | Synergistic increase in apoptosis | Significant | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, Paclitaxel, Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound, Paclitaxel, Doxorubicin alone, and in combination. Include untreated cells as a control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
6-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound, Paclitaxel, Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the drugs as described for the MTT assay.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Protein Expression
Western blotting is used to detect specific proteins in a sample. This protocol is for assessing the levels of key proteins in signaling pathways affected by the drug treatments.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., Akt, p-Akt, ERK, p-ERK, p38, p-H2AX, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat and harvest cells as previously described.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Signaling Pathways and Experimental Workflows
The synergistic effects of Geldanamycin in combination with chemotherapy are mediated through the disruption of multiple oncogenic signaling pathways.
Geldanamycin's Core Mechanism of Action
Geldanamycin binds to the ATP-binding pocket of HSP90, inhibiting its chaperone function. This leads to the degradation of HSP90 client proteins, many of which are key components of cancer-promoting signaling pathways.
Caption: Geldanamycin inhibits HSP90, leading to the degradation of oncogenic client proteins and inducing apoptosis.
Combination with Paclitaxel: Targeting the p38/H2AX Axis
Paclitaxel is a mitotic inhibitor that stabilizes microtubules, leading to cell cycle arrest and apoptosis. In some cancer cells, resistance to Paclitaxel can arise from the inactivation of the p38/H2AX signaling axis. Geldanamycin can enhance Paclitaxel's efficacy by sustaining the activation of this pathway[4].
Caption: Geldanamycin enhances Paclitaxel-induced apoptosis by sustaining p38/H2AX pathway activation.
Combination with Doxorubicin: Targeting the PI3K/Akt Pathway
Doxorubicin is a topoisomerase II inhibitor that intercalates into DNA, leading to DNA damage and apoptosis. The PI3K/Akt pathway is a key survival pathway that is often hyperactivated in cancer, contributing to Doxorubicin resistance. Geldanamycin can sensitize cells to Doxorubicin by promoting the degradation of Akt, a key component of this pathway[8].
Caption: Geldanamycin enhances Doxorubicin's efficacy by degrading Akt, a key cell survival protein.
Experimental Workflow for Combination Studies
The following diagram illustrates a typical workflow for evaluating the combination of this compound with other chemotherapy agents.
Caption: A typical workflow for studying the synergistic effects of drug combinations in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Geldanamycin, an inhibitor of Hsp90, increases paclitaxel-mediated toxicity in ovarian cancer cells through sustained activation of the p38/H2AX axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Potentiation of paclitaxel activity by the HSP90 inhibitor 17-allylamino-17-demethoxygeldanamycin in human ovarian carcinoma cell lines with high levels of activated AKT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The heat-shock protein 90 inhibitor, geldanamycin, induces apoptotic cell death in Epstein-Barr virus-positive NK/T-cell lymphoma by Akt down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/AKT/mTOR Pathway for the Treatment of Mesenchymal Triple-Negative Breast Cancer: Evidence From a Phase 1 Trial of mTOR Inhibition in Combination With Liposomal Doxorubicin and Bevacizumab - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Geldanamycin-FITC Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Geldanamycin-FITC Performance with Supporting Experimental Data.
Geldanamycin, a potent inhibitor of Heat Shock Protein 90 (HSP90), has been a cornerstone in the study of cancer biology due to its ability to induce the degradation of a wide array of oncogenic client proteins. The fluorescein isothiocyanate (FITC) conjugate of Geldanamycin (this compound) provides a powerful tool for researchers, enabling direct visualization of the compound's interaction with cells and its utility in high-throughput screening assays. This guide offers a comparative analysis of Geldanamycin's efficacy in various cancer cell lines, supported by experimental data and detailed protocols to aid in the design and interpretation of future studies.
Performance of Geldanamycin in Cancer Cell Lines: A Quantitative Overview
The cytotoxic and anti-proliferative effects of Geldanamycin and its derivatives vary across different cancer cell lines, reflecting the diverse genetic landscapes and dependencies on HSP90 client proteins. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound. Below is a summary of reported IC50 values for Geldanamycin and its analogs in several human cancer cell lines. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| MCF-7 | Breast Carcinoma | Geldanamycin derivative (Compound 3) | 82,500 (as µg/ml) | [1] |
| HepG2 | Hepatocellular Carcinoma | Geldanamycin derivative (Compound 3) | 114,350 (as µg/ml) | [1] |
| HeLa | Cervical Carcinoma | Geldanamycin derivatives (Compounds 2 & 3) | >200,000 (as µg/ml) | [1] |
| MDA-MB-231 | Breast Cancer | Alkyne derivative of Geldanamycin (Compound 6) | 60 | [2] |
| HT29 | Colon Carcinoma | Geldanamycin | - | [3] |
| BE | Colon Carcinoma | Geldanamycin | - | [3] |
| U266 | Multiple Myeloma | Geldanamycin | ~10 | [4] |
| Glioma Cell Lines | Glioma | Geldanamycin | 0.4 - 3 | [4] |
| Breast Cancer Lines | Breast Cancer | Geldanamycin | 2 - 20 | [4] |
| Small Cell Lung Cancer Lines | Small Cell Lung Cancer | Geldanamycin | 50 - 100 | [4] |
| Ovarian Cancer Lines | Ovarian Cancer | Geldanamycin | 2000 | [4] |
| T-cell Leukemia Lines | T-cell Leukemia | Geldanamycin | 10 - 700 | [4] |
| AB1, AE17 | Murine Mesothelioma | Geldanamycin | Low nanomolar range | [5] |
| VGE62, JU77, MSTO-211H | Human Mesothelioma | Geldanamycin | Low nanomolar range | [5] |
Note: The IC50 values for the Geldanamycin derivative in MCF-7, HepG2, and HeLa cells were reported in µg/ml and have been presented as such to maintain fidelity to the source. Direct conversion to nM requires the molecular weight of the specific derivative, which was not provided in the source.
Key Signaling Pathways and Experimental Workflows
To understand the mechanism of action of Geldanamycin and to provide a framework for experimental design, the following diagrams illustrate the HSP90 signaling pathway and a general workflow for assessing the effects of this compound on cancer cells.
Caption: HSP90 signaling pathway and the mechanism of action of Geldanamycin.
Caption: General experimental workflow for comparative analysis.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for key experiments cited in the analysis of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of this compound.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC Staining and Flow Cytometry)
This protocol is designed to quantify the percentage of apoptotic cells following treatment with this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and a viability dye such as Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
HSP90 Inhibition Assay (Fluorescence Polarization)
This competitive binding assay measures the ability of a test compound to displace this compound from the ATP binding pocket of HSP90.[6]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 2 mM DTT, 0.01% NP-40, and 0.1 mg/mL bovine gamma globulin).[6] Prepare solutions of recombinant HSP90 protein and this compound.
-
Assay Setup: In a 384-well plate, add the reaction buffer, HSP90 protein, and the test compound at various concentrations.
-
Probe Addition: Add this compound to a final concentration of 1 nM.[6] The final assay volume is typically 20-50 µL.[6]
-
Incubation: Incubate the plate at 4°C overnight or at room temperature for a few hours to reach equilibrium.[6]
-
Measurement: Measure the fluorescence polarization using a plate reader equipped with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters. A decrease in polarization indicates displacement of this compound by the test compound.
Conclusion
This compound remains a valuable tool for cancer research, enabling the study of HSP90 inhibition and providing a platform for the discovery of new HSP90 inhibitors. The comparative data presented in this guide highlights the differential sensitivity of various cancer cell lines to Geldanamycin, underscoring the importance of cell-line-specific investigations. The provided protocols offer a standardized framework for conducting these experiments, facilitating the generation of robust and comparable data. Future research should aim to expand the panel of cancer cell lines tested with this compound under uniform experimental conditions to build a more comprehensive understanding of its therapeutic potential.
References
- 1. japsonline.com [japsonline.com]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Geldanamycin-induced cytotoxicity in human colon-cancer cell lines: evidence against the involvement of c-Src or DT-diaphorase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geldanamycin treatment does not result in anti-cancer activity in a preclinical model of orthotopic mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Geldanamycin-FITC proper disposal procedures
Proper disposal of Geldanamycin-FITC is crucial for laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these procedures will help ensure compliance with safety regulations and minimize potential hazards.
This compound Waste Management Summary
The following table summarizes the key considerations for the disposal of this compound waste.
| Waste Category | Key Disposal Considerations |
| Solid this compound | - Treat as chemical waste. - Collect in a clearly labeled, sealed, and appropriate waste container. - Avoid dust formation during handling.[1] |
| This compound Solutions | - Do not dispose of down the drain.[1][2] - Collect in a sealed, leak-proof container. - If dissolved in a solvent like DMSO, the solvent's hazards must also be considered.[3] - The first rinse of any container must be collected as hazardous waste.[4] |
| Contaminated Labware | - Includes items like pipette tips, gloves, and empty containers. - Solid waste contaminated with this compound should be placed in double, robust plastic bags, each sealed individually.[5] - Sharps should be placed in a designated sharps container. |
| Spills | - For solid spills, sweep up carefully to avoid creating dust and place in a suitable container for disposal.[1][6] - For liquid spills, absorb with an inert material and collect for disposal.[7] |
Disposal Protocols
Adherence to the following step-by-step protocols is essential for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound waste, ensure you are wearing the appropriate PPE:
-
Safety goggles with side protection.[2]
-
Chemical-resistant gloves.[2]
-
A lab coat or other protective clothing to prevent skin exposure.[6]
-
In case of dust formation, use respiratory protection such as a particulate filter.[2]
-
All handling of this compound, especially solutions, should ideally be done in a chemical fume hood.[7]
Protocol for Solid this compound Waste
-
Collection : Carefully transfer any solid this compound waste into a designated hazardous chemical waste container.
-
Labeling : Clearly label the container with "Hazardous Waste" and "this compound". Ensure the label includes the date and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage : Store the sealed container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[3][5]
Protocol for this compound Solutions
-
Collection : Collect all liquid waste containing this compound, including the initial rinses of any containers, in a leak-proof, sealable container.[4][5] Do not dispose of any of this liquid down the sink.[4]
-
Container Choice : Use the original packaging or an appropriate UN-labeled container that is approved for the transport of dangerous goods and is compatible with the solvent used (e.g., DMSO).[5]
-
Labeling : Label the waste container with "Hazardous Waste," the full chemical name "this compound," the solvent used (e.g., "in DMSO"), and an approximate concentration.
-
Storage : Keep the container tightly sealed and store it in secondary containment to prevent spills.[4][5]
Protocol for Contaminated Labware and Debris
-
Solid Waste : Items such as gloves, bench paper, and pipette tips that are contaminated with this compound should be collected in double, robust plastic bags.[5] Seal each bag individually.[5]
-
Sharps : Any contaminated sharps (needles, scalpels, etc.) must be placed directly into a designated sharps container to prevent punctures.
-
Empty Containers :
-
Thoroughly empty the container of all contents.[4]
-
The first rinse of the container must be collected and disposed of as hazardous liquid waste.[4]
-
For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[4]
-
After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.[4]
-
-
Labeling : Label the bags or containers clearly as "this compound Contaminated Debris."
Final Disposal Procedure
-
Consult Regulations : Always consult your local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal procedures.[3]
-
Contact EHS : Arrange for a pickup of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal company.[1][4]
-
Incineration : The recommended final disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] This should only be performed by a licensed waste disposal facility.
This compound Disposal Workflow
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Laboratory waste | Staff Portal [staff.ki.se]
- 6. fishersci.com [fishersci.com]
- 7. ubpbio.com [ubpbio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
